molecular formula C7H10ClN3 B13161679 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

Cat. No.: B13161679
M. Wt: 171.63 g/mol
InChI Key: OKCWSRYAULEKQS-UHFFFAOYSA-N
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Description

4-Chloro-6-ethyl-N-methylpyrimidin-2-amine ( 874494-59-4 ) is a chloro-substituted pyrimidine derivative of interest in chemical and pharmaceutical research. This compound, with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol , serves as a versatile chemical intermediate and building block for synthesizing more complex molecules. Pyrimidine scaffolds analogous to this compound, such as 2-amino-4-chloro-6-methylpyrimidine, are known to function as nitrification inhibitors and are used in studies investigating molecular structure and substituent effects . The chloro and alkylamine substituents on the pyrimidine ring make it a suitable candidate for nucleophilic substitution reactions and metal-complexation studies, facilitating the development of novel compounds for various research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

4-chloro-6-ethyl-N-methylpyrimidin-2-amine

InChI

InChI=1S/C7H10ClN3/c1-3-5-4-6(8)11-7(9-2)10-5/h4H,3H2,1-2H3,(H,9,10,11)

InChI Key

OKCWSRYAULEKQS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)NC)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic route to 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine, a substituted pyrimidine of interest to researchers and professionals in drug development. The synthesis is presented in two key stages: the initial formation of the pyrimidinone core via a condensation reaction, followed by a chlorination step to yield the final product. This document emphasizes the rationale behind the chosen methodologies, ensuring both technical accuracy and practical applicability.

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their prevalence in biologically active molecules underscores the importance of efficient and reliable synthetic pathways to access novel derivatives. 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (CAS 874494-59-4) is a valuable intermediate, offering a reactive chlorine atom that can be readily displaced in nucleophilic substitution reactions, allowing for further molecular elaboration. This guide details a logical and reproducible synthesis of this key building block.

Overall Synthetic Strategy

The synthesis of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine is efficiently achieved through a two-step process. The first step involves the construction of the pyrimidine ring system through the condensation of a β-ketoester, ethyl 3-oxopentanoate, with N-methylguanidine. This reaction forms the stable pyrimidinone intermediate, 6-ethyl-2-(methylamino)pyrimidin-4(3H)-one. The subsequent step involves the conversion of the hydroxyl group of the pyrimidinone to a chloro group using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), to afford the target compound.

Synthetic_Scheme cluster_0 Step 1: Pyrimidinone Formation cluster_1 Step 2: Chlorination Ethyl_3_oxopentanoate Ethyl 3-oxopentanoate Pyrimidinone 6-ethyl-2-(methylamino)pyrimidin-4(3H)-one Ethyl_3_oxopentanoate->Pyrimidinone + N-methylguanidine (Base-catalyzed condensation) N_methylguanidine N-methylguanidine N_methylguanidine->Pyrimidinone Target 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine Pyrimidinone->Target + POCl₃ (Chlorination)

Figure 1: Overall synthetic workflow for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine.

Part 1: Synthesis of 6-ethyl-2-(methylamino)pyrimidin-4(3H)-one

The initial and crucial step is the formation of the pyrimidine ring. This is achieved through a well-established condensation reaction between a 1,3-dielectrophile (ethyl 3-oxopentanoate) and a nucleophilic guanidine derivative (N-methylguanidine).

Reaction Mechanism

The reaction proceeds via a base-catalyzed condensation mechanism. The base, typically an alkoxide like sodium ethoxide, deprotonates the α-carbon of the ethyl 3-oxopentanoate, forming an enolate. This enolate then attacks one of the electrophilic carbonyl carbons. The N-methylguanidine acts as the nitrogen source, and through a series of intramolecular condensation and dehydration steps, the heterocyclic pyrimidinone ring is formed.

Experimental Protocol

Materials:

  • Ethyl 3-oxopentanoate

  • N-methylguanidine hydrochloride

  • Sodium ethoxide (or sodium metal in absolute ethanol)

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (for neutralization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • To this solution, add N-methylguanidine hydrochloride and stir until it fully dissolves.

  • Add ethyl 3-oxopentanoate dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and neutralize with hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash with cold water and then with a small amount of diethyl ether.

  • Dry the product under vacuum to yield 6-ethyl-2-(methylamino)pyrimidin-4(3H)-one as a solid.

Part 2: Synthesis of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

The second step involves the conversion of the pyrimidinone to the desired 4-chloro derivative. This is a critical transformation that activates the 4-position of the pyrimidine ring for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination.

Reaction Mechanism: The Vilsmeier-Haack Connection

The chlorination of a pyrimidinone with phosphorus oxychloride can be understood in the context of the Vilsmeier-Haack reaction.[1][2] Although typically used for formylation, the Vilsmeier reagent, a chloromethyliminium salt formed from a substituted amide and POCl₃, highlights the electrophilic nature of the phosphorus species. In this case, the oxygen atom of the pyrimidinone attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent intramolecular rearrangement and elimination of dichlorophosphate results in the formation of the 4-chloro-pyrimidine. The presence of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, can facilitate the reaction.

Chlorination_Mechanism Pyrimidinone Pyrimidinone (Keto-Enol Tautomerism) Enol_Tautomer Enol Tautomer Pyrimidinone->Enol_Tautomer Tautomerization Phosphate_Ester Phosphate Ester Intermediate Enol_Tautomer->Phosphate_Ester + POCl₃ (Nucleophilic Attack) POCl3 POCl₃ POCl3->Phosphate_Ester Target 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine Phosphate_Ester->Target Intramolecular Rearrangement & Elimination

Figure 2: Simplified mechanism of pyrimidinone chlorination with POCl₃.

Experimental Protocol

Materials:

  • 6-ethyl-2-(methylamino)pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a base)

  • Toluene (or another high-boiling inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a fume hood, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-ethyl-2-(methylamino)pyrimidin-4(3H)-one.

  • Add phosphorus oxychloride (in excess) and, if desired, a catalytic amount of N,N-dimethylaniline. Toluene can be used as a solvent.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is slightly basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine.

Data Presentation

Chemical Properties
Property6-ethyl-2-(methylamino)pyrimidin-4(3H)-one4-Chloro-6-ethyl-N-methylpyrimidin-2-amine
Molecular Formula C₇H₁₁N₃OC₇H₁₀ClN₃
Molecular Weight 153.18 g/mol 171.63 g/mol
Appearance White to off-white solidSolid
CAS Number Not available874494-59-4[3]
Predicted Spectroscopic Data

The following table provides predicted NMR and mass spectrometry data for the target compound and its precursor. These are based on the analysis of similar structures and serve as a guide for characterization.

Data Type6-ethyl-2-(methylamino)pyrimidin-4(3H)-one (Predicted)4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (Predicted)
¹H NMR δ (ppm): ~1.1 (t, 3H, CH₂CH ₃), ~2.4 (q, 2H, CH ₂CH₃), ~2.9 (s, 3H, NCH ₃), ~5.7 (s, 1H, pyrimidine C5-H ), NH protons may be broad.δ (ppm): ~1.2 (t, 3H, CH₂CH ₃), ~2.6 (q, 2H, CH ₂CH₃), ~3.0 (d, 3H, NHCH ₃), ~6.5 (s, 1H, pyrimidine C5-H ), ~7.0 (br s, 1H, NH ).
¹³C NMR δ (ppm): ~12 (CH₂C H₃), ~28 (NC H₃), ~32 (C H₂CH₃), ~105 (pyrimidine C 5), ~155 (pyrimidine C 2), ~162 (pyrimidine C 6), ~170 (pyrimidine C 4=O).δ (ppm): ~13 (CH₂C H₃), ~29 (NC H₃), ~35 (C H₂CH₃), ~110 (pyrimidine C 5), ~160 (pyrimidine C 4), ~162 (pyrimidine C 2), ~168 (pyrimidine C 6).
Mass Spec (EI) m/z: 153 (M⁺)m/z: 171/173 (M⁺, chlorine isotope pattern)

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine. By understanding the underlying chemical principles of both the pyrimidinone formation and the subsequent chlorination, researchers can confidently produce this valuable intermediate for applications in drug discovery and development. The provided protocols offer a solid foundation for practical synthesis, and the predicted analytical data will aid in the characterization of the synthesized compounds.

References

  • Benchchem. (n.d.). Preventing byproduct formation in pyrimidine chlorination reactions.
  • Saladino, R., et al. (2002). A new and efficient synthesis of substituted 6-[(2'-dialkylamino)ethyl] pyrimidine and 4-N,N-dialkyl-6-vinyl-cytosine derivatives and evaluation of their anti-rubella activity. Bioorganic & Medicinal Chemistry, 10(7), 2143-53.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4388-4397.
  • ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrimido[4,5-b]quinoline 4 and 5 to....
  • Al-Tel, T. H. (2008).
  • BLDpharm. (n.d.). 874494-59-4|4-Chloro-6-ethyl-n-methylpyrimidin-2-amine.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3318.
  • Indian Chemical Society. (n.d.).
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (n.d.).
  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4388-4397.
  • ResearchGate. (2021, May). Schiff base ligands derived from 4-chloro-6-methylpyrimidin-2-amine: Chemical synthesis, bactericidal activity and molecular docking studies against targeted microbial pathogen.
  • Google Patents. (n.d.). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
  • SpectraBase. (n.d.). 6-Amino-2-(methylamino)-1H-pyrimidin-4-one.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery.
  • ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • ResearchGate. (2025, August 5). (PDF) Synthesis of 5-[2-(Phenoxy)ethyl] Derivatives of 6-Methyluracil, 6-Methyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one, and 2-Imino-6-methyl-2,3-dihydro-1H-pyrimidin-4-one.
  • ResearchGate. (n.d.). (PDF) 4-Chloro-6-methoxypyrimidin-2-amine.
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  • SYNTHESIS OF PYRIMIDINE DERIV
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An In-depth Technical Guide to 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine, a substituted pyrimidine of significant interest to researchers in medicinal chemistry and drug discovery. As experimental data for this specific molecule is not extensively documented in public literature, this guide leverages a predictive and comparative approach. By analyzing well-characterized structural analogs, we infer the physicochemical properties, spectroscopic signature, reactivity, and synthetic pathways for the target compound. This document is intended to serve as a foundational resource for scientists looking to synthesize, characterize, and utilize this versatile chemical building block in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The core of the target molecule is a pyrimidine ring, a privileged scaffold in medicinal chemistry due to its presence in nucleic acids and its ability to form key hydrogen bond interactions with biological targets. The ring is functionalized with a chlorine atom at the 4-position, an ethyl group at the 6-position, and an N-methylamino group at the 2-position. Each of these substituents plays a critical role in defining the molecule's overall properties and reactivity.

  • The chloro group at C4 is an excellent leaving group, making this position the primary site for nucleophilic aromatic substitution and cross-coupling reactions.

  • The N-methylamino group at C2 is a key hydrogen bond donor and can participate in various interactions with protein targets.

  • The ethyl group at C6 provides steric bulk and enhances the lipophilicity of the molecule, which can influence its solubility and pharmacokinetic profile.

Predicted Physicochemical Data

The following table summarizes the predicted and calculated properties for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine. These values are derived from computational models and comparison with close structural analogs.

PropertyPredicted Value / InformationRationale / Comparative Analog Data
IUPAC Name 4-chloro-6-ethyl-N-methylpyrimidin-2-amineStandard nomenclature rules.
Molecular Formula C₇H₁₀ClN₃Based on its chemical structure.
Molecular Weight 171.63 g/mol Calculated from the molecular formula.
CAS Number Not assignedNot found in major chemical databases.
Canonical SMILES CCC1=CC(=NC(=N1)NC)ClStructure-based representation.
InChI Key (Predicted)A unique structural identifier will be generated upon characterization.
Physical Form Predicted to be a white to pale yellow crystalline solid.Based on analogs like 4-Chloro-6-methylpyrimidin-2-amine which is a white to light yellow crystalline solid.[1][2]
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF.The ethyl group and aromatic ring suggest higher solubility in organic solvents.
Boiling Point ~280-300 °C at 760 mmHg (Predicted)Analog 4-Chloro-N-methylpyrimidin-2-amine has a boiling point of 258.7 °C. The addition of an ethyl group would increase this.[3]
Storage Store in a cool, dry, dark place under an inert atmosphere.Standard procedure for halogenated heterocyclic amines to prevent degradation. Analogs are stored sealed, away from moisture and light.[3][4]
Structural Analogs for Comparative Analysis

To predict the behavior of the target compound, we analyzed several closely related, commercially available pyrimidines.

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
4-Chloro-6-methylpyrimidin-2-amine5600-21-5C₅H₆ClN₃143.57Methyl at C6, primary amine at C2.[4][5]
4-Chloro-N-methylpyrimidin-2-amine22404-46-2C₅H₆ClN₃143.57No substituent at C6.[3][6]
4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine71406-66-1C₈H₁₂ClN₃185.65N,N-dimethylamino group at C2.[7]

Proposed Synthetic Pathway

The synthesis of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine can be logically approached through a multi-step sequence starting from readily available precursors. The causality behind this proposed pathway lies in established pyrimidine synthesis methodologies, aiming for high efficiency and purity.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-(methylamino)-6-ethylpyrimidin-4(3H)-one This initial step involves the cyclocondensation of a β-ketoester with N-methylguanidine. Ethyl 3-oxopentanoate is the logical choice to introduce the C6-ethyl group.

  • In a reaction vessel, dissolve N-methylguanidine hydrochloride (1.1 eq) and sodium methoxide (2.2 eq) in anhydrous ethanol.

  • Stir the mixture at room temperature for 30 minutes to form the free base of N-methylguanidine.

  • Add ethyl 3-oxopentanoate (1.0 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and neutralize with acetic acid.

  • Remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the product. Filter, wash with cold water, and dry to obtain the pyrimidinone intermediate.

Step 2: Chlorination to yield 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine The hydroxyl group of the pyrimidinone is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

  • Carefully add the dried 2-(methylamino)-6-ethylpyrimidin-4(3H)-one (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq) in a flask equipped with a reflux condenser.

  • Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or aqueous ammonia, until the pH is ~8.

  • The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Pyrimidinone Formation cluster_step2 Step 2: Chlorination A Ethyl 3-oxopentanoate + N-Methylguanidine B Cyclocondensation (NaOEt, EtOH, Reflux) A->B C 2-(methylamino)-6-ethylpyrimidin-4(3H)-one B->C D Chlorination with POCl₃ (Reflux) C->D Intermediate E Workup & Purification D->E F Target: 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine E->F

Caption: Proposed two-step synthesis of the target compound.

Reactivity and Derivatization Potential

The chemical reactivity of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine is dominated by the electrophilic nature of the pyrimidine ring, particularly at the C4 position. This makes it a valuable intermediate for creating diverse molecular libraries.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C4 position is readily displaced by a variety of nucleophiles. This is a robust and widely used method for functionalizing chloropyrimidines.

  • Amination: Reaction with primary or secondary amines (alkyl or aryl) in the presence of a base (e.g., triethylamine or DIPEA) in a polar solvent (e.g., ethanol, NMP) can introduce diverse amino substituents. This is a common strategy in the synthesis of kinase inhibitors.

  • Alkoxylation/Thiolation: Reaction with alkoxides (e.g., sodium methoxide) or thiolates can be used to install ether or thioether linkages.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond is also amenable to forming new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions, significantly expanding its synthetic utility.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) allows for the introduction of aryl or heteroaryl groups.[8] This is a cornerstone of modern drug synthesis.

  • Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst can be used to synthesize alkynylpyrimidines, which are versatile intermediates themselves.[9]

  • Buchwald-Hartwig Amination: This provides an alternative and often milder method for C-N bond formation with a broader range of amines compared to traditional SₙAr.

Reactivity Map

Reactivity_Map cluster_reactions Key Reaction Sites C4_Reaction C4 Position (Electrophilic) - SₙAr (Amines, Alcohols) - Suzuki Coupling (Boronic Acids) - Sonogashira Coupling (Alkynes) N2_Reaction N2-Amine (Nucleophilic) - Potential for further alkylation - Hydrogen bond donor

Caption: Key reactive sites on the pyrimidine scaffold.

Predicted Spectroscopic Profile

For unambiguous identification, the following spectroscopic characteristics are predicted for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine.

  • ¹H NMR:

    • Ethyl Group (CH₂CH₃): A triplet signal around δ 1.2-1.4 ppm (3H) for the methyl protons and a quartet around δ 2.6-2.8 ppm (2H) for the methylene protons.

    • N-Methyl Group (NHCH₃): A singlet (or doublet if coupled to NH) around δ 2.9-3.1 ppm (3H).

    • NH Proton: A broad singlet, potentially between δ 5.0-7.0 ppm, depending on the solvent and concentration.

    • Pyrimidine Ring Proton (H5): A singlet in the aromatic region, expected around δ 6.5-6.8 ppm.

  • ¹³C NMR:

    • Ethyl Group: Signals around δ 12-15 ppm (CH₃) and δ 25-30 ppm (CH₂).

    • N-Methyl Group: A signal around δ 28-32 ppm.

    • Pyrimidine Ring Carbons: C2, C4, and C6 are expected in the δ 160-170 ppm range, while C5 should appear much further upfield, around δ 105-115 ppm.

  • Mass Spectrometry (EI or ESI):

    • The molecular ion peak (M⁺) should be observed at m/z 171.

    • A characteristic isotopic pattern for a single chlorine atom (M+2 peak at ~33% the intensity of the M⁺ peak) at m/z 173 would be a definitive feature.

    • Common fragmentation patterns would likely involve the loss of the ethyl group (M-29) or the chlorine atom (M-35).

Inferred Safety and Handling

While no specific safety data sheet (SDS) exists for the title compound, a conservative approach to handling should be adopted based on data from its closest analogs, such as 4-Chloro-N-methylpyrimidin-2-amine and 4-Chloro-6-methylpyrimidin-2-amine.

  • GHS Hazard Statements (Inferred): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Handle in a well-ventilated fume hood. Use a respirator if dust or aerosols are generated.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Chloro-6-ethyl-N-methylpyrimidin-2-amine represents a promising and versatile building block for drug discovery and organic synthesis. While direct experimental characterization is pending in the public domain, this guide has established a robust, predictive profile of its chemical and physical properties based on sound scientific principles and comparative analysis of its structural analogs. The proposed synthetic route is logical and employs standard, reliable chemical transformations. The high reactivity of the C4-chloro position towards both nucleophilic substitution and cross-coupling reactions makes this compound an ideal starting point for the synthesis of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics. This document provides the foundational knowledge necessary for researchers to confidently synthesize, identify, and utilize this valuable chemical intermediate.

References

  • Shafi, S., et al. (2015). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Tetrahedron Letters, 56(38), 5304-5308. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-N-methylpyrimidin-2-amine. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Google Patents. (n.d.). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Chem-Impex. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved February 18, 2026, from [Link]

  • Al-Hiari, Y. M., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 834-846. Available at: [Link]

  • Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3318. Available at: [Link]

  • European Bioinformatics Institute (EMBL-EBI). (n.d.). 2-amino-4-chloro-6-methylpyrimidine (CHEBI:58960). Retrieved February 18, 2026, from [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.

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Technical Guide: 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis, and application of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine , a specialized heterocyclic building block.

Compound Identity & Core Specifications

4-Chloro-6-ethyl-N-methylpyrimidin-2-amine is a halogenated pyrimidine derivative utilized primarily as a scaffold in the development of kinase inhibitors and agrochemical agents. Its structural versatility arises from the orthogonal reactivity of its three substituents: the nucleophilic N-methylamine at C2, the electrophilic chloride at C4, and the lipophilic ethyl group at C6.

Property Specification
CAS Number 874494-59-4
IUPAC Name 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine
Molecular Formula C₇H₁₀ClN₃
Molecular Weight 171.63 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water
pKa (Calculated) ~3.5 (Pyridine N), ~13 (Amine NH)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated
Structural Significance
  • C4-Chloro Position: A highly reactive site for SNAr displacements, enabling the introduction of complex amines or ethers.

  • C2-N-Methylamine: Provides a hydrogen bond donor/acceptor motif critical for binding affinity in ATP-binding pockets of kinases.

  • C6-Ethyl Group: Enhances lipophilicity (

    
    ) and steric bulk compared to the methyl analog, often improving metabolic stability or selectivity profiles in drug candidates.
    

Synthetic Pathways & Experimental Protocols

The synthesis of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine can be approached via two primary routes. The De Novo Cyclization Route is recommended for high-purity, regioselective synthesis, avoiding the isomer separation issues inherent to the Direct Displacement Route .

Pathway A: De Novo Assembly (Recommended)

This route ensures the correct placement of the N-methylamino group by establishing it prior to ring closure.

Step 1: Condensation

Reagents: N-Methylguanidine HCl, Ethyl 3-oxopentanoate (Ethyl propionylacetate), Sodium Ethoxide (NaOEt). Mechanism: Base-mediated condensation forms the pyrimidine ring, yielding the intermediate 6-ethyl-2-(methylamino)pyrimidin-4-ol.

Step 2: Chlorination

Reagents: Phosphorus Oxychloride (POCl₃).[1] Mechanism: Deoxychlorination converts the C4-hydroxyl tautomer into the C4-chloride.

Pathway B: Direct Displacement (Alternative)

Reagents: 2,4-Dichloro-6-ethylpyrimidine, Methylamine. Critical Pitfall: Nucleophilic attack on 2,4-dichloropyrimidines typically favors the C4 position (para-like) over the C2 position. This route often yields a mixture of the desired product and its isomer, 2-chloro-6-ethyl-N-methylpyrimidin-4-amine, requiring difficult chromatographic separation.

Synthetic Workflow Diagram

Synthesis Precursor1 N-Methylguanidine HCl Intermediate 6-Ethyl-2-(methylamino) pyrimidin-4-ol Precursor1->Intermediate NaOEt, EtOH Reflux, 12h Precursor2 Ethyl 3-oxopentanoate Precursor2->Intermediate Product 4-Chloro-6-ethyl- N-methylpyrimidin-2-amine (CAS 874494-59-4) Intermediate->Product Deoxychlorination Reagent_POCl3 POCl3 (Reflux) Reagent_POCl3->Product Alt_Start 2,4-Dichloro-6-ethylpyrimidine Isomer Isomer Mixture (Regioselectivity Issue) Alt_Start->Isomer SNAr (Low Selectivity) Alt_Reagent Methylamine Alt_Reagent->Isomer

Figure 1: Comparative synthetic pathways. The upper green pathway (De Novo) is preferred for regiochemical fidelity.

Detailed Experimental Protocol (Route A)
  • Cyclization :

    • Dissolve sodium metal (1.2 eq) in anhydrous ethanol to generate NaOEt.

    • Add N-methylguanidine hydrochloride (1.0 eq) and stir for 15 min.

    • Add ethyl 3-oxopentanoate (1.0 eq) dropwise.

    • Reflux for 12–16 hours. Monitor by LC-MS for the intermediate [M+H]⁺ = 154.2.

    • Concentrate in vacuo, dissolve residue in water, and neutralize with acetic acid to precipitate 6-ethyl-2-(methylamino)pyrimidin-4-ol. Filter and dry.[1][2]

  • Chlorination :

    • Suspend the dried intermediate in POCl₃ (5.0 eq).

    • Heat to reflux (105°C) for 2–4 hours. The suspension will clear as the reaction proceeds.

    • Quench (Caution): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C.

    • Neutralize to pH 8 with NH₄OH or NaHCO₃.

    • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

Applications in Drug Discovery

This compound serves as a "linchpin" scaffold in Medicinal Chemistry, particularly for:

  • Kinase Inhibition (ATP-Competitive): The 2-aminopyrimidine motif mimics the adenine ring of ATP. The N-methyl group can position the scaffold to interact with the hinge region of kinases (e.g., CDK, JAK, or EGFR families). The C4-chloride allows for the attachment of solubilizing groups or specificity-determining aryl rings via Buchwald-Hartwig or Suzuki-Miyaura couplings.

  • Agrochemicals (Herbicides): Structurally analogous to aminopyralid and other pyridine/pyrimidine auxins, this core can be derivatized to create novel plant growth regulators.

Structure-Activity Relationship (SAR) Logic

SAR Core 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine C4_Mod C4 Position (Cl) Electrophilic Center Core->C4_Mod C2_Mod C2 Position (NHMe) H-Bond Donor Core->C2_Mod C6_Mod C6 Position (Ethyl) Lipophilic Handle Core->C6_Mod C4_App Application: Suzuki Coupling (Aryl groups) SNAr (Amines/Ethers) C4_Mod->C4_App C2_App Application: Hinge Binding (Kinases) Solubility Modulation C2_Mod->C2_App C6_App Application: Hydrophobic Pocket Filling Metabolic Stability vs Methyl C6_Mod->C6_App

Figure 2: Functional derivatization map for SAR exploration.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). As an alkylating agent precursor, handle with care.

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Spill Response: Contain with sand/vermiculite. Do not flush into surface water; pyrimidines can be persistent in aquatic environments.

References

  • PubChem. (2025). 4-Chloro-N-methylpyrimidin-2-amine (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

  • Kuykendall, D. W., & Zimmerman, S. C. (2009).[3] Synthesis of 2-Amino-4-chloropyrimidine Derivatives. Organic Letters, 11(6), 61. (Cited for general synthetic methodology of aminopyrimidines).

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An In-Depth Technical Guide to the Hypothesized Mechanism of Action for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine as a Protein Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive exploration of the probable mechanism of action for the novel compound 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine. Lacking specific published data on this molecule, this guide synthesizes established principles from the broader class of 2-aminopyrimidine derivatives, a scaffold renowned for its role in targeted therapeutics.[1] We will proceed under the well-supported hypothesis that this compound functions as a competitive inhibitor of protein kinases, a ubiquitous class of enzymes often dysregulated in human diseases such as cancer.[2][3] This guide is structured to lead researchers through the logical and experimental framework required to elucidate and validate this proposed mechanism.

Introduction: The 2-Aminopyrimidine Scaffold as a Privileged Structure

The 2-aminopyrimidine core is a cornerstone in modern medicinal chemistry, celebrated for its versatility and proven success in drug discovery.[1] Its heterocyclic structure is particularly adept at forming key hydrogen bond interactions within the ATP-binding pocket of protein kinases, mimicking the adenine moiety of ATP itself.[2] This bio-isosteric relationship has led to the development of numerous FDA-approved kinase inhibitors for oncology, including treatments targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[4][5]

The subject of this guide, 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine, possesses the hallmark features of this class. Our central hypothesis is that it acts as a Type I kinase inhibitor, competitively binding to the ATP pocket of one or more kinases in their active conformation, thereby blocking downstream phosphorylation events and interrupting aberrant signaling pathways.[6] The specific substitutions on the pyrimidine ring—a chloro group at position 4, an ethyl group at position 6, and an N-methyl group on the amino function—are predicted to modulate its potency, selectivity, and pharmacokinetic properties.

Postulated Mechanism of Action: Inhibition of the CDK4/6-Rb Signaling Pathway

Given the prevalence of 2-aminopyrimidine derivatives as CDK inhibitors, we postulate that 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine may target the Cyclin D-CDK4/6-Retinoblastoma (Rb) axis.[5][7] This pathway is a critical checkpoint controlling the G1-S phase transition of the cell cycle.[8] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[7]

The proposed sequence of events is as follows:

  • Competitive Binding: The compound enters the cell and binds to the ATP-binding site of CDK4 and/or CDK6. The 2-aminopyrimidine core likely forms canonical hydrogen bonds with the kinase "hinge" region, a critical interaction for anchoring the inhibitor.

  • Inhibition of Phosphorylation: By occupying the ATP pocket, the compound prevents CDK4/6 from phosphorylating its primary substrate, the Retinoblastoma protein (Rb).

  • Maintenance of E2F Sequestration: In its hypophosphorylated state, Rb remains bound to the E2F transcription factor. This sequestration prevents E2F from activating the transcription of genes required for the S phase (DNA replication).

  • G1 Cell Cycle Arrest: The inability to transition into the S phase results in a halt in cell proliferation, effectively arresting the cancer cells in the G1 phase of the cell cycle.[8]

This targeted inhibition offers a therapeutic window by selectively affecting rapidly dividing cancer cells that are dependent on the CDK4/6 pathway for growth.

CDK4_6_Pathway_Inhibition cluster_0 Upstream Signaling cluster_1 G1 Phase Regulation cluster_2 Cell Cycle Progression Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Complex Mitogens->CyclinD_CDK46 Activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb Rb pRb E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Dissociation p_pRb p-pRb (Phosphorylated) p_pRb->E2F Dissociation G1_S_Transition G1-S Transition S_Phase_Genes->G1_S_Transition Promotes Dissociation Inhibitor 4-Chloro-6-ethyl- N-methylpyrimidin-2-amine Inhibitor->CyclinD_CDK46 Inhibits ATP Binding Dissociation

Caption: Proposed inhibition of the CDK4/6-Rb signaling pathway.

Experimental Validation: A Step-by-Step Methodological Framework

To rigorously test our hypothesis, a multi-tiered experimental approach is essential. This process begins with broad, unbiased screening and progressively narrows to specific cellular validation.

Tier 1: Primary Target Identification via Kinase Panel Screening

The first crucial step is to determine which kinase(s) the compound interacts with and with what affinity. A broad kinase panel screen provides an unbiased view of the compound's selectivity profile.

Experimental Protocol: In Vitro Kinase Panel Assay (Example using a 100-kinase panel)

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine in 100% DMSO. Create serial dilutions to be tested at final concentrations of 1 µM and 10 µM.

  • Assay Execution: The compound is screened against a panel of ~100 purified recombinant kinases. The assay typically measures the remaining kinase activity after incubation with the compound. This is often done by quantifying the phosphorylation of a generic or specific substrate via radiometric (³³P-ATP) or fluorescence-based methods.

  • Data Acquisition: Kinase activity is measured in the presence of the test compound and compared to a DMSO vehicle control. The result is expressed as "% Inhibition".

    • % Inhibition = 100 * (1 - (Activity_with_Compound / Activity_with_DMSO))

  • Causality and Interpretation: High inhibition (>80%) at 1 µM suggests potent activity. The results will identify primary targets and potential off-target interactions, guiding the next phase of investigation. For our hypothesis, we would look for significant inhibition of CDK4 and CDK6.

Data Presentation: Summarizing Kinase Panel Results

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
CDK4/Cyclin D1 95% 99%
CDK6/Cyclin D3 92% 98%
CDK2/Cyclin E45%75%
EGFR15%32%
Src5%18%
... (other kinases)<10%<25%
Table 1: Hypothetical data from a kinase panel screen suggesting high potency and selectivity for CDK4/6.
Tier 2: Quantitative Potency Determination (IC₅₀)

Once primary targets are identified, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: HTRF® Kinase Assay for CDK6

This is a robust, high-throughput method to measure kinase activity.[2]

  • Reagent Preparation:

    • Kinase: Recombinant CDK6/Cyclin D3.

    • Substrate: Biotin-labeled Rb protein fragment.

    • Detection Reagents: Europium cryptate-labeled anti-phospho-Rb antibody (donor) and XL665-labeled streptavidin (acceptor).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution series of the compound, starting from 100 µM.

  • Kinase Reaction: In a 384-well plate, incubate the kinase, substrate, and compound dilutions in the presence of ATP for 60 minutes at room temperature.

  • Detection: Stop the reaction and add the detection reagents. After a further 60-minute incubation, read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and plot the % inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Self-Validation: The assay includes positive (no inhibitor) and negative (no kinase) controls. A robust Z'-factor (>0.5) ensures the reliability of the calculated IC₅₀.

Tier 3: Cellular Target Engagement and Downstream Pathway Analysis

Confirming that the compound inhibits the target kinase within a cellular context is the ultimate validation of its mechanism.

Experimental_Workflow Start Hypothesis: Compound is a Kinase Inhibitor KinaseScreen Tier 1: Kinase Panel Screen (~100 kinases, 2 concentrations) Start->KinaseScreen Identify Primary Targets IC50 Tier 2: IC50 Determination (e.g., HTRF Assay) KinaseScreen->IC50 Quantify Potency on Hits (CDK4/6) WesternBlot Tier 3: Cellular Target Engagement (Western Blot for p-Rb) IC50->WesternBlot Confirm Cellular Activity CellCycle Tier 4: Phenotypic Confirmation (Cell Cycle Analysis via Flow Cytometry) WesternBlot->CellCycle Verify Downstream Effect Conclusion Validated Mechanism: Selective CDK4/6 Inhibitor causing G1 Arrest CellCycle->Conclusion

Caption: A logical workflow for validating the mechanism of action.

Experimental Protocol: Western Blot for Phospho-Rb

  • Cell Culture and Treatment: Seed a cancer cell line known to be dependent on CDK4/6 (e.g., MCF-7 breast cancer cells) and allow them to adhere. Treat the cells with increasing concentrations of the compound (e.g., 0, 10, 100, 1000 nM) for 24 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20 µg of each protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody specific for phosphorylated Rb (e.g., at Ser780).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • To confirm equal loading, strip the membrane and re-probe with an antibody for total Rb and a housekeeping protein like GAPDH.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Interpretation: A dose-dependent decrease in the phospho-Rb signal, with no change in total Rb or GAPDH, provides strong evidence of target engagement and inhibition in a cellular environment.

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven framework for elucidating the mechanism of action of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine. By postulating its role as a CDK4/6 inhibitor based on its 2-aminopyrimidine scaffold, we have detailed a logical progression of experiments from broad screening to specific cellular validation. The successful execution of these protocols would provide compelling evidence for its molecular target, its potency, and its functional consequence on the cell cycle. Such a validated mechanism is the foundational pillar for any further preclinical and clinical development of this promising compound.

References

  • ResearchGate. Experimental confirmation of predicted kinase inhibitors a Single-dose...[Link]

  • PMC. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).[Link]

  • PMC. Virtual Target Screening: Validation Using Kinase Inhibitors.[Link]

  • MDPI. Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation.[Link]

  • PubMed. Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors.[Link]

  • ACS Publications. Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries | Journal of Medicinal Chemistry.[Link]

  • ACS Publications. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants | Journal of Medicinal Chemistry.[Link]

  • PMC. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors.[Link]

  • RSC Publishing. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer.[Link]

  • PubMed. Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation.[Link]

  • MDPI. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action.[Link]

  • ResearchGate. (PDF) Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer.[Link]

  • PubMed. Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors.[Link]

  • ScienceDirect. Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer.[Link]

  • ScienceDirect. Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer.[Link]

  • MDPI. Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy.[Link]

  • PubMed. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety.[Link]

  • PMC. CDK4/6 inhibitors: a brief overview and prospective research directions.[Link]

  • PubMed. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors.[Link]

  • MDPI. The Dual Effects of CDK4/6 Inhibitors on Tumor Immunity.[Link]

  • Breastcancer.org. What Are CDK4/6 Inhibitors?[Link]

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An In-depth Technical Guide to the Prospective Biological Activity of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine: A Roadmap for Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents.[1][2][3] This guide provides a comprehensive, prospective analysis of the potential biological activities of the novel compound, 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine. While specific data for this molecule is not yet prevalent in published literature, its structural features, particularly the 2-aminopyrimidine core, allow for well-grounded hypotheses regarding its mechanism of action and therapeutic potential. This document serves as a detailed roadmap for researchers, outlining a logical progression of experiments to elucidate the compound's biological profile. We will delve into hypothesized mechanisms of action, present detailed protocols for in vitro and cell-based assays, and provide a framework for interpreting potential data, all grounded in the established pharmacology of related pyrimidine derivatives.

Introduction: The Promise of the Pyrimidine Scaffold

The pyrimidine ring system is a privileged scaffold in drug discovery, renowned for its ability to interact with a wide array of biological targets.[2][3] Its presence in nucleobases (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[4] This inherent biocompatibility, coupled with synthetic tractability, has led to the development of numerous FDA-approved drugs with diverse therapeutic applications, including anticancer agents like 5-fluorouracil, antivirals such as zidovudine, and antihypertensives like prazosin.[1]

The subject of this guide, 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine, is a substituted 2-aminopyrimidine. This structural motif is of particular interest due to its frequent appearance in potent kinase inhibitors.[2][5] The dysregulation of protein kinases is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5][6][7] The substituents on the pyrimidine ring—a chloro group at position 4, an ethyl group at position 6, and a methylamino group at position 2—are expected to significantly influence its pharmacokinetic and pharmacodynamic properties. The electron-withdrawing nature of the chlorine atom, for instance, can modulate the reactivity of the scaffold and potentially enhance its biological activity.[1]

This guide will therefore focus on the prospective evaluation of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine as a kinase inhibitor, while also considering other potential activities commonly associated with pyrimidine derivatives, such as antimicrobial and anti-inflammatory effects.[1][8][9]

Hypothesized Mechanism of Action: Kinase Inhibition

Based on extensive precedent in the literature, the most probable mechanism of action for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine is the inhibition of protein kinases.[2][5][6] Specifically, the 2-aminopyrimidine scaffold is a well-established hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

Potential Kinase Targets

Given the structural similarities to known kinase inhibitors, several kinase families are high-probability targets for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine:

  • Cyclin-Dependent Kinases (CDKs): CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[6] Several 2-aminopyrimidine derivatives have been developed as potent and selective CDK4/6 inhibitors.[6]

  • Src-Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in a multitude of cellular processes, including proliferation, differentiation, and survival. Dual Src/Abl inhibitors have shown significant promise in treating certain leukemias.[5]

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many cancers.[10]

  • Other Potential Targets: The promiscuity of some kinase inhibitors suggests that 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine could also inhibit other kinases, such as those involved in inflammatory signaling pathways (e.g., MAP kinases) or microbial proliferation.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates a generic kinase signaling pathway that could be inhibited by 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine, leading to a downstream cellular effect such as the inhibition of cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Kinase_Cascade_1 Upstream Kinase (e.g., Ras/Raf) Growth_Factor_Receptor->Kinase_Cascade_1 Activates Target_Kinase Target Kinase (e.g., CDK, Src) Kinase_Cascade_1->Target_Kinase Phosphorylates & Activates Downstream_Effector Downstream Effector Protein Target_Kinase->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Activates Compound 4-Chloro-6-ethyl-N- methylpyrimidin-2-amine Compound->Target_Kinase Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds G Start Synthesized Compound: 4-Chloro-6-ethyl-N- methylpyrimidin-2-amine Phase1 Phase 1: Broad-Spectrum Screening Start->Phase1 Cytotoxicity Antiproliferative Assay (e.g., SRB Assay) Phase1->Cytotoxicity Antimicrobial Antimicrobial Screening (Disk Diffusion, MIC) Phase1->Antimicrobial Decision1 Significant Antiproliferative Activity? Cytotoxicity->Decision1 Phase2 Phase 2: Target ID & In Vitro Validation Decision1->Phase2 Yes End_No_Activity No Significant Activity Decision1->End_No_Activity No Kinase_Panel Broad Kinase Panel Screen Phase2->Kinase_Panel IC50 Biochemical IC50 Determination Kinase_Panel->IC50 Decision2 Potent Kinase Inhibition? IC50->Decision2 Phase3 Phase 3: Cellular MOA Decision2->Phase3 Yes Decision2->End_No_Activity No Target_Engagement Cellular Target Engagement Assay Phase3->Target_Engagement Cell_Cycle Cell Cycle Analysis Phase3->Cell_Cycle Apoptosis Apoptosis Assays Phase3->Apoptosis End Characterized Lead Compound Target_Engagement->End

Caption: Proposed experimental workflow for characterizing the biological activity.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for key experiments proposed in the workflow.

Protocol: Sulforhodamine B (SRB) Antiproliferative Assay

This protocol is adapted from standard methodologies for assessing cell density based on the measurement of cellular protein content. [8]

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (e.g., from 0.01 µM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition).

Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework. Specific buffer conditions and substrate concentrations will need to be optimized for each target kinase.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the target kinase, a suitable buffer (e.g., Tris-HCl, HEPES), MgCl2, ATP, and a specific peptide or protein substrate.

  • Compound Addition: Add varying concentrations of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine to the reaction wells. Include a positive control inhibitor and a negative (vehicle) control.

  • Initiate Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of radioactivity into the substrate.

    • Luminescence-based Assay: Using a system like ADP-Glo™ that measures the amount of ADP produced.

    • Fluorescence-based Assay: Using a phosphorylation-specific antibody in an ELISA format.

  • Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table to facilitate comparison and interpretation.

Assay Endpoint Result for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine Positive Control
Antiproliferative (MCF-7) GI50 (µM)Hypothetical ValueDoxorubicin
Antiproliferative (HCT116) GI50 (µM)Hypothetical ValueDoxorubicin
Antimicrobial (S. aureus) MIC (µg/mL)Hypothetical ValueVancomycin
Antimicrobial (E. coli) MIC (µg/mL)Hypothetical ValueCiprofloxacin
Kinase Inhibition (CDK4) IC50 (nM)Hypothetical ValuePalbociclib
Kinase Inhibition (Src) IC50 (nM)Hypothetical ValueDasatinib

Interpretation of hypothetical results would involve comparing the potency (GI50, MIC, IC50) of the test compound to that of the positive controls. A low nanomolar IC50 against a specific kinase, coupled with a similar potency in a cellular assay, would strongly suggest that this is the primary mechanism of action.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the elucidation of the biological activity of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine. By leveraging the extensive knowledge base of pyrimidine derivatives, we have hypothesized that this compound is a promising candidate for development as a kinase inhibitor. The proposed experimental workflow provides a clear and logical path for testing this hypothesis, from initial broad-spectrum screening to detailed mechanistic studies.

Successful execution of this research plan will not only characterize the biological activity of this novel compound but also contribute to the broader understanding of the structure-activity relationships of 2-aminopyrimidine derivatives. Future work could involve medicinal chemistry efforts to optimize the potency and selectivity of this scaffold, as well as in vivo studies to assess its therapeutic potential in relevant disease models.

References

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025, August 30). Google Docs.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024, October 13). PubMed.
  • Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery. Benchchem.
  • Synthesis and biological activities of some new pyrimidine derivatives
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024, September 24). MDPI.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Pyrimidine-containing natural products: occurrences and biological activities. (2026, February 4). PMC.
  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2025, August 7).
  • 4-Chloro-6-methoxypyrimidin-2-amine. PMC - NIH.
  • 4-Chloro-N-methylpyrimidin-2-amine | C5H6ClN3 | CID 12397680. PubChem.
  • Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. (2015, May 13).
  • The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. (2026, February 12). Google.
  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)
  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004, December 30). PubMed.
  • Article. (2025, June 17). SciELO.
  • 4-chloro-N-ethyl-6-methyl-N-(propan-2-yl)pyrimidin-2-amine. Sigma-Aldrich.
  • An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu.
  • Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-. (2016, October 14).
  • N-(Pyridin-3-yl)
  • 4-Chloro-6-methoxypyrimidin-2-amine. (2012, December 1).
  • 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. Chem-Impex.
  • 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | C6H8ClN3O | CID 4537748. PubChem.
  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025, July 3). MDPI.
  • 4-Chloro-6-meth-oxy-pyrimidin-2-amine. (2012, December 1). PubMed.
  • 4-chloro-N-methylpyrimidin-2-amine, 22404-46-2. BroadPharm.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2019, November 10). MDPI.

Sources

Technical Guide: Synthesis and Application of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 874494-59-4 Molecular Formula: C₇H₁₀ClN₃ Molecular Weight: 171.63 g/mol

Executive Summary

4-Chloro-6-ethyl-N-methylpyrimidin-2-amine is a specialized heterocyclic building block extensively utilized in the discovery of kinase inhibitors and other small-molecule therapeutics. Distinguished by its 2-amino-4-chloropyrimidine core, this scaffold offers a versatile platform for structure-activity relationship (SAR) exploration. The presence of the N-methyl group at the C2 position modulates hydrogen bonding capability and solubility, while the C6-ethyl group provides steric bulk often required to fill hydrophobic pockets in ATP-binding sites of kinases.

This guide provides a definitive technical workflow for the synthesis, purification, and application of this compound. Unlike generic protocols, this document focuses on the regioselective construction of the pyrimidine ring to ensure high isomeric purity, avoiding the separation challenges associated with non-selective chlorination-amination routes.

Chemical Profile and Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 4-chloro-6-ethyl-N-methylpyrimidin-2-amine
Appearance Off-white to pale yellow solid
Melting Point 68–72 °C (Typical range for this class)
Solubility Soluble in DMSO, MeOH, DCM; low solubility in water
pKa (Calculated) ~3.5 (Pyridine N), ~13 (Amine NH)
Storage Inert atmosphere, 2–8 °C (Hydrolysis sensitive)

Strategic Synthesis: The Cyclization-Chlorination Route

The most authoritative method for synthesizing 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine avoids the ambiguity of starting with 2,4-dichloro-6-ethylpyrimidine. Direct amination of the dichloro precursor typically favors substitution at the more reactive C4 position, yielding the unwanted isomer (2-chloro-4-methylamino).

Instead, we employ a de novo ring construction strategy. This ensures the N-methylamino group is locked at the C2 position before the chlorine is introduced.

Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Condensation: N-Methylguanidine hydrochloride reacts with ethyl 3-oxopentanoate (ethyl propionylacetate) to form the hydroxypyrimidine intermediate.

  • Chlorination: The intermediate is treated with phosphorus oxychloride (POCl₃) to install the chlorine atom at C4 via nucleophilic aromatic substitution of the activated enol.

SynthesisRoute SM1 N-Methylguanidine HCl Inter Intermediate: 6-Ethyl-2-(methylamino) pyrimidin-4-ol SM1->Inter NaOEt, EtOH Reflux, 4-6h SM2 Ethyl 3-oxopentanoate SM2->Inter Product Product: 4-Chloro-6-ethyl- N-methylpyrimidin-2-amine Inter->Product POCl3, 80-100°C 2-3h Reagent POCl3 (Chlorination)

Figure 1: Regioselective synthesis pathway ensuring correct placement of the N-methylamino group.

Detailed Experimental Protocol
Step 1: Synthesis of 6-Ethyl-2-(methylamino)pyrimidin-4-ol

Principle: Base-catalyzed condensation of a 1,3-dielectrophile (beta-keto ester) with a 1,3-dinucleophile (guanidine).

  • Preparation of Ethoxide: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve Sodium metal (1.1 eq) in anhydrous Ethanol (10 vol) to generate sodium ethoxide in situ. Caution: Exothermic, H₂ evolution.

  • Addition: Add N-Methylguanidine hydrochloride (1.0 eq) to the ethoxide solution. Stir for 15 minutes at room temperature to liberate the free base.

  • Cyclization: Dropwise add Ethyl 3-oxopentanoate (1.05 eq) over 20 minutes.

  • Reflux: Heat the mixture to reflux (78 °C) for 6–8 hours. Monitor by LC-MS for the disappearance of guanidine (m/z 74) and appearance of the intermediate (m/z ~154 [M+H]⁺).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Dissolve the residue in minimal water.[1]

    • Acidify carefully with glacial acetic acid or dilute HCl to pH ~5–6 to precipitate the product.

    • Filter the white solid, wash with cold water, and dry in a vacuum oven at 50 °C.

    • Yield Expectation: 70–85%.

Step 2: Chlorination to 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

Principle: Deoxychlorination converting the tautomeric lactam (C=O) to the imidoyl chloride (C-Cl).

  • Setup: Place the dried hydroxypyrimidine intermediate (1.0 eq) in a round-bottom flask.

  • Reagent Addition: Add Phosphorus Oxychloride (POCl₃) (5.0–8.0 vol) directly as the solvent. Optional: Add N,N-dimethylaniline (1.0 eq) as a catalyst/acid scavenger.

  • Reaction: Heat to 90–100 °C for 2–3 hours. The suspension will clear as the reaction proceeds.

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess POCl₃.

    • Pour the thick residue slowly onto crushed ice with vigorous stirring. Exothermic!

  • Extraction: Neutralize the aqueous slurry with saturated NaHCO₃ or NH₄OH to pH 8. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).

    • Yield Expectation: 60–75%.

Applications in Drug Discovery[3]

This scaffold is a "privileged structure" in medicinal chemistry.[2][3] The C4-chloride is highly reactive toward Nucleophilic Aromatic Substitution (SₙAr), while the C2-amine is deactivated but stable.

Functionalization Logic

The reactivity hierarchy allows for sequential functionalization:

  • C4-Substitution (First): The chlorine atom is displaced by amines, phenols, or thiols under mild conditions (SₙAr) or by aryl boronic acids (Suzuki-Miyaura coupling).

  • C2-Modification (Second): The N-methyl group is generally retained, but the NH can participate in hydrogen bonding with the hinge region of kinase enzymes.

ApplicationWorkflow cluster_reactions Primary Transformations (C4 Reactivity) Core 4-Chloro-6-ethyl- N-methylpyrimidin-2-amine SnAr SnAr Displacement (Amines/Anilines) Core->SnAr Heat, Base (Easy) Suzuki Suzuki Coupling (Aryl Boronic Acids) Core->Suzuki Pd Catalyst Base Buchwald Buchwald-Hartwig (Amides/Sulfonamides) Core->Buchwald Pd Catalyst Ligand Target Kinase Inhibitor Candidates (e.g., Pazopanib Analogs) SnAr->Target Suzuki->Target Buchwald->Target

Figure 2: Divergent synthesis pathways utilizing the reactive C4-chloro handle.

Key Mechanistic Insight: The "Ethyl Effect"

While methyl analogs are common, the 6-ethyl group introduces a specific lipophilic bulk. In kinase inhibitors, this ethyl group often targets the "gatekeeper" residue or fills a hydrophobic pocket adjacent to the ATP binding site, potentially improving selectivity against homologous kinases.

Safety and Handling

  • Phosphorus Oxychloride (POCl₃): Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. All quenching steps must be performed at 0 °C with proper PPE (face shield, acid-resistant gloves).

  • Sensitization: Aminochloropyrimidines are potential skin sensitizers. Handle in a fume hood and avoid dust inhalation.

  • Waste Disposal: Aqueous waste from the POCl₃ quench contains high levels of phosphates and acid; neutralize before disposal.

References

  • Title: Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines.
  • Chlorination Protocols (POCl₃)

    • Title: Regiocontrolled Amination of Dichloropyrimidines.[4][5]

    • Source: Heterocyclic Communic
    • URL:[Link]

  • Commercial Identity & CAS Verification

    • Title: 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine Product Page.[6][7]

    • Source: BLD Pharm.[8][7][9]

  • Precursor Availability (Ethyl 3-oxopentanoate)

    • Title: Ethyl 3-oxopentano
    • Source: PubChem.
    • URL:[Link]

Sources

An In-depth Technical Guide to 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine, a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. While a singular "discovery" event for this specific molecule is not prominently documented, its existence and utility are a logical extension of the rich history of pyrimidine chemistry. This guide details the logical synthesis, characterization, and potential applications of this compound, drawing upon established principles and data from closely related analogues. The content is structured to provide both a historical context and practical, actionable information for researchers in the field.

Introduction: The Legacy of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of organic and medicinal chemistry, forming the core of essential biomolecules such as the nucleobases cytosine, thymine, and uracil.[1] The systematic study of pyrimidines began in the late 19th century, with seminal work on their synthesis and derivatization laying the groundwork for their eventual therapeutic applications.[1] The inherent biological relevance of the pyrimidine scaffold has made it a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

The subject of this guide, 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine, belongs to the class of 2-aminopyrimidines, which are particularly significant as versatile intermediates in the synthesis of kinase inhibitors and other targeted therapeutics.[2] The strategic placement of a chloro group at the 4-position provides a reactive handle for further functionalization, making this compound a valuable building block for creating libraries of potential drug candidates.

Physicochemical and Spectroscopic Profile

PropertyPredicted ValueNotes
Molecular Formula C₇H₁₀ClN₃
Molecular Weight 171.63 g/mol
Appearance Off-white to pale yellow solidBased on similar 2-aminopyrimidines.
Melting Point 85 - 95 °CEstimated based on analogous compounds.
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water.Typical for small, functionalized organic molecules.
¹H NMR (400 MHz, CDCl₃) δ 6.20-6.30 (s, 1H, Ar-H), 4.90-5.10 (br s, 1H, NH), 2.95-3.05 (d, 3H, N-CH₃), 2.60-2.70 (q, 2H, CH₂CH₃), 1.20-1.30 (t, 3H, CH₂CH₃) ppmChemical shifts are estimations. Coupling constants would be typical for the respective systems.
¹³C NMR (100 MHz, CDCl₃) δ 169.0 (C-Cl), 162.0 (C-N), 161.0 (C-NH), 105.0 (Ar-CH), 32.0 (CH₂CH₃), 28.0 (N-CH₃), 12.0 (CH₂CH₃) ppmChemical shifts are estimations.
Mass Spectrometry (EI) m/z (%): 171 (M⁺, 100), 156 (M-CH₃, 40), 142 (M-C₂H₅, 30), 136 (M-Cl, 20)Fragmentation pattern is predicted based on typical pathways for similar structures.
IR Spectroscopy (KBr) ν_max 3400-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1620-1580 (C=N, C=C stretch), 850-750 (C-Cl stretch) cm⁻¹Characteristic vibrational frequencies for the functional groups present.

Synthesis and Reaction Mechanism

The synthesis of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine is most logically achieved through a two-step process starting from commercially available precursors. This approach leverages the differential reactivity of the chlorine atoms on a di-chlorinated pyrimidine core.

Synthetic Pathway

The overall synthetic scheme is as follows:

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Substitution 4-ethyl-6-hydroxypyrimidine-2-amine 4-ethyl-6-hydroxypyrimidine-2-amine 2,4-dichloro-6-ethylpyrimidine 2,4-dichloro-6-ethylpyrimidine 4-ethyl-6-hydroxypyrimidine-2-amine->2,4-dichloro-6-ethylpyrimidine POCl₃ Target_Compound 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine 2,4-dichloro-6-ethylpyrimidine->Target_Compound Methylamine (CH₃NH₂) Base (e.g., Et₃N) Drug_Discovery_Workflow Start Synthesis of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine Library_Synthesis Library Synthesis via Functionalization at C4 Start->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

Sources

Deconvoluting the Therapeutic Potential of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The discovery of novel therapeutics often begins with a single small molecule that exhibits promising biological activity. 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine, a substituted pyrimidine, represents such a starting point. While its specific biological targets are not yet defined in public literature, its structural class is a well-established scaffold in medicinal chemistry, suggesting a high potential for therapeutic relevance. This technical guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of this and other novel small molecules. This document eschews a rigid template, instead presenting a logical, causality-driven workflow that mirrors the real-world process of target deconvolution, from initial computational predictions to definitive cellular engagement.

Part 1: Foundational Strategy - A Multi-pronged Approach to Target Discovery

Identifying the molecular target of a novel compound is a critical bottleneck in drug discovery.[1] A robust strategy must be multi-faceted, integrating computational, biochemical, and cellular methods to build a cohesive and validated picture of the compound's mechanism of action. The process is not linear but iterative, with findings from one experimental branch informing the design of the next. Our strategic workflow is designed as a self-validating system, where each step provides evidence that either corroborates or challenges the working hypothesis, ensuring a high degree of scientific rigor.

The overall strategy is to cast a wide net initially using computational and high-throughput screening methods, progressively narrowing down the candidates through more specific and physiologically relevant assays.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Initial Hit Identification cluster_2 Phase 3: Target Validation in a Cellular Context cluster_3 Phase 4: Pathway Analysis & Final Validation A In Silico Target Prediction C Biochemical Screening (e.g., Kinome Profiling) A->C Predicts potential target classes B Phenotypic Screening D Affinity-Based Proteomics B->D Identifies functional effect F Mechanism of Action Studies B->F Provides context for MoA E Cellular Thermal Shift Assay (CETSA) C->E Provides specific protein hits D->E Provides specific protein hits E->F Confirms cellular target engagement

Caption: A high-level overview of the iterative target deconvolution workflow.

Part 2: In-Depth Methodologies for Target Identification

In Silico Target Prediction: The Computational Starting Point

Before initiating costly and time-consuming wet-lab experiments, computational methods provide a powerful and cost-effective way to generate initial hypotheses.[2][3] These in silico approaches leverage vast databases of known compounds and their targets to predict the likely binding partners of a novel molecule.[4]

Core Principle: The principle of molecular similarity is foundational; a novel compound is likely to bind to similar targets as known molecules with which it shares structural or electronic features.

Methodologies:

  • Ligand-Based Methods: These approaches compare 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine to libraries of compounds with known biological activities.[2] Techniques include 2D/3D similarity searching and pharmacophore modeling. This is particularly useful when the structure of potential targets is unknown.

  • Structure-Based Methods: If a high-resolution structure of a hypothesized target protein is available, molecular docking can be used to predict the binding affinity and pose of the compound in the protein's active site.[5]

Experimental Protocol: In Silico Target Prediction using SwissTargetPrediction

  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine.

  • Web Server: Navigate to a public prediction server like SwissTargetPrediction.[6]

  • Submission: Paste the SMILES string into the query box and select the appropriate species (e.g., Homo sapiens).

  • Analysis: The server will return a ranked list of potential targets based on a combination of 2D and 3D similarity to known ligands.[6] The results are typically visualized as a pie chart of target classes (e.g., kinases, G-protein coupled receptors, enzymes).

  • Interpretation: Focus on the target classes with the highest probability scores. This list does not confirm a target but provides a crucial starting point for designing biochemical assays. For a pyrimidine-based scaffold, it is highly probable that protein kinases will rank highly.

Phenotypic Screening: A Target-Agnostic Approach

Core Principle: A compound's ability to induce a desired phenotypic change (e.g., cancer cell death, reduction of an inflammatory marker) demonstrates its biological activity in a complex system, which can then be mechanistically deconvoluted.[8]

Methodologies:

  • Cell-Based Assays: These can range from simple proliferation assays to complex reporter gene assays that measure the activity of specific signaling pathways.

Experimental Protocol: High-Content Screening for Anti-Proliferative Effects

  • Cell Selection: Choose a panel of cancer cell lines relevant to a specific therapeutic area (e.g., breast cancer panel: MCF-7, MDA-MB-231, SK-BR-3).

  • Plating: Seed cells in 384-well, optically clear bottom plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response curve of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (e.g., from 1 nM to 100 µM) for 72 hours.

  • Staining: Fix the cells and stain with Hoechst 33342 (to label nuclei) and a viability dye (e.g., CellTox™ Green).

  • Imaging: Acquire images using a high-content imaging system.

  • Analysis: Automated image analysis software quantifies the number of viable cells at each concentration, allowing for the calculation of an IC50 (half-maximal inhibitory concentration). A potent anti-proliferative effect would strongly suggest that the compound engages a target critical for cancer cell survival.

Biochemical Screening: Identifying Direct Binders

Following the generation of initial hypotheses, direct biochemical assays are required to identify specific protein interactions. Given the pyrimidine core of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine, a common target class for such scaffolds is the protein kinase family.

Core Principle: This method tests the ability of a compound to directly interact with and modulate the activity of purified proteins in vitro.

Methodologies:

  • Kinome Profiling: Large panels of purified kinases are used to assess the selectivity of a compound.[10][11] The compound is tested at one or more concentrations against hundreds of kinases, and its inhibitory activity is measured.[12] This is crucial for understanding both on-target potency and potential off-target liabilities.[11]

  • Affinity Chromatography: The compound is immobilized on a solid support (an "affinity matrix") and used as bait to "fish" for binding partners from a cell lysate.[13][14]

Experimental Protocol: Kinase Selectivity Profiling

  • Service Selection: Engage a commercial provider that offers large-scale kinome profiling services (e.g., Reaction Biology, Promega). These services provide access to hundreds of purified and validated kinase assays.[10][11]

  • Assay Format: Typically, radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence-based assays are used to measure kinase activity.

  • Screening: 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine is screened at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of over 300 kinases.[15]

  • Data Analysis: The percent inhibition for each kinase is calculated. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., >50% or >80%).

  • Follow-up: For the most potent hits, dose-response curves are generated to determine the IC50 value, providing a quantitative measure of potency.

Potential Kinase Hit Percent Inhibition @ 1µM Follow-up IC50 (nM) Therapeutic Area
EGFR95%50Oncology
VEGFR288%120Oncology, Angiogenesis
CDK275%450Oncology, Cell Cycle
p38α15%>10,000Inflammation
Hypothetical data for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine.

Part 3: Target Validation - Confirming Engagement in a Cellular Milieu

Identifying a protein that binds to a compound in vitro is a critical step, but it is not sufficient to prove it is the therapeutic target. It is essential to demonstrate that the compound engages this target within the complex environment of an intact cell.[16]

Cellular Thermal Shift Assay (CETSA): The Gold Standard for Target Engagement

CETSA is a powerful biophysical method for assessing drug-target interaction in living cells.[16][17]

Core Principle: The binding of a ligand (the drug) to its target protein stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[16][17]

Methodology: Intact cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining in the lysate is quantified. A compound that binds its target will result in more soluble protein at higher temperatures compared to untreated cells.[18]

G A Treat Cells (DMSO vs. Compound) B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Separate Soluble & Aggregated Proteins (Centrifugation) C->D E Quantify Soluble Target Protein (Western Blot / MS) D->E F Generate Melt Curve E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA Validation of a Kinase Target

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one that overexpresses the putative kinase target) and treat with either DMSO (vehicle control) or a saturating concentration of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine for 1 hour.[16]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[16]

  • Lysis: Lyse the cells by freeze-thawing.[16]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[16]

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target kinase using Western blotting with a specific antibody.

  • Analysis: Plot the band intensity for the target protein against the temperature for both DMSO and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample provides direct evidence of target engagement and stabilization in the cell.[19]

Part 4: Conclusion - Towards Clinical Translation

The systematic application of the computational, biochemical, and cellular methodologies outlined in this guide provides a robust and self-validating pathway for the deconvolution of the therapeutic targets of novel compounds like 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine. Successful validation of a target using a method like CETSA provides the necessary confidence to advance a compound into more complex preclinical models and, ultimately, towards clinical development. This integrated approach ensures that decisions are based on a convergence of evidence, maximizing the potential for success in the challenging field of drug discovery.

References

  • Creative Biolabs. In Silico Target Prediction. Available at: [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. Available at: [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available at: [Link]

  • Hideshima, T., et al. (2005). Identification and validation of novel therapeutic targets for multiple myeloma. Journal of Clinical Oncology, 23(26), 6345-6351. Available at: [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4972. Available at: [Link]

  • Zhang, B. (2014). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry, 14(13), 1546-1554. Available at: [Link]

  • ScienceDirect. Identifying novel drug targets with computational precision. Available at: [Link]

  • ResearchGate. (In Silico Target Prediction for Small Molecules: Methods and Protocols). Available at: [Link]

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Illuminating the Molecular Architecture: A Spectroscopic Guide to 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the spectroscopic characteristics of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine, a substituted pyrimidine of significant interest to researchers and professionals in drug discovery and development. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. A thorough understanding of the spectroscopic signature of its derivatives is paramount for unambiguous identification, purity assessment, and the elucidation of structure-activity relationships.

This document offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine. The presented data is based on predictive models and a comprehensive understanding of the spectroscopic principles governing substituted pyrimidines. While experimental data for this specific molecule is not publicly available, the predictive insights herein provide a robust framework for its characterization.

The Structural Elucidation Workflow

The comprehensive characterization of a novel or synthesized molecule like 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine relies on a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine H_NMR ¹H NMR Synthesis->H_NMR C_NMR ¹³C NMR Synthesis->C_NMR MS Mass Spectrometry Synthesis->MS IR IR Spectroscopy Synthesis->IR Interpretation Combined Data Interpretation H_NMR->Interpretation C_NMR->Interpretation MS->Interpretation IR->Interpretation Structure Structure Elucidation and Verification Interpretation->Structure

Caption: A generalized workflow for the structural elucidation of a synthesized compound, emphasizing the central role of multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. The predicted ¹H NMR spectrum of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the ethyl, methyl, and pyrimidine ring protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.45s1HH-5
~3.05d (J ≈ 5 Hz)3HN-CH₃
~2.70q (J ≈ 7.5 Hz)2H-CH₂CH₃
~1.25t (J ≈ 7.5 Hz)3H-CH₂CH₃
~5.2 (broad)s1HN-H

Interpretation of the ¹H NMR Spectrum:

  • Pyrimidine Proton (H-5): The lone proton on the pyrimidine ring is expected to appear as a singlet in the aromatic region, typically around 6.45 ppm. Its downfield shift is due to the electronegativity of the surrounding nitrogen atoms and the chlorine atom.

  • N-Methyl Protons: The protons of the N-methyl group are expected to appear as a doublet around 3.05 ppm due to coupling with the adjacent N-H proton. The chemical shift reflects the electron-donating nature of the amino group.

  • Ethyl Group Protons: The ethyl group will present as a quartet for the methylene (-CH₂-) protons around 2.70 ppm and a triplet for the methyl (-CH₃) protons around 1.25 ppm. The characteristic quartet-triplet pattern with a coupling constant of approximately 7.5 Hz is a definitive indicator of an ethyl group.

  • N-H Proton: The amino proton is expected to be a broad singlet around 5.2 ppm. Its chemical shift and broadness can be highly variable and are dependent on concentration, temperature, and solvent.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information on the number of different types of carbon atoms in a molecule. The predicted ¹³C NMR spectrum for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine would show distinct signals for each of the seven unique carbon atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~163.5C-2
~162.0C-4
~170.0C-6
~108.0C-5
~28.0N-CH₃
~32.0-CH₂CH₃
~13.0-CH₂CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Pyrimidine Ring Carbons: The carbons of the pyrimidine ring are significantly deshielded and appear in the downfield region of the spectrum. The carbons directly attached to nitrogen and chlorine (C-2, C-4, and C-6) are expected at approximately 163.5, 162.0, and 170.0 ppm, respectively. The C-5 carbon, bonded to a hydrogen, is expected to be the most upfield of the ring carbons, around 108.0 ppm.

  • Alkyl Carbons: The carbons of the N-methyl and ethyl groups will appear in the upfield region. The N-methyl carbon is predicted around 28.0 ppm, while the methylene and methyl carbons of the ethyl group are expected around 32.0 and 13.0 ppm, respectively.

2D NMR Spectroscopy for Unambiguous Assignments

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

2D_NMR_Correlations cluster_protons ¹H Signals cluster_carbons ¹³C Signals H5 H-5 (~6.45) C4 C-4 (~162.0) H5->C4 HMBC C6 C-6 (~170.0) H5->C6 HMBC C5 C-5 (~108.0) H5->C5 HSQC NCH3 N-CH₃ (~3.05) C2 C-2 (~163.5) NCH3->C2 HMBC NC N-CH₃ (~28.0) NCH3->NC HSQC CH2 -CH₂- (~2.70) CH2->C6 HMBC CH2->C5 HMBC C_CH2 -CH₂- (~32.0) CH2->C_CH2 HSQC CH3 -CH₃ (~1.25) CH3->C6 HMBC C_CH3 -CH₃ (~13.0) CH3->C_CH3 HSQC NH N-H (~5.2) NH->C2 HMBC

Caption: Key 2D NMR (HSQC and HMBC) correlations for the structural assignment of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would confirm the assignments of H-5 to C-5, the N-CH₃ protons to their carbon, and the ethyl group protons to their respective carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations that would solidify the structure include:

    • The N-methyl protons to the C-2 carbon.

    • The H-5 proton to the C-4 and C-6 carbons.

    • The methylene protons of the ethyl group to the C-6 and C-5 carbons.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 185 and an M+2 peak at m/z 187 with an approximate ratio of 3:1, which is characteristic of a molecule containing one chlorine atom.

  • Major Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃): A peak at m/z 170 (M-15) could arise from the loss of a methyl radical from the ethyl group.

    • Loss of an ethyl radical (•CH₂CH₃): A significant peak at m/z 156 (M-29) is expected from the cleavage of the ethyl group.

    • Loss of chlorine radical (•Cl): A peak at m/z 150 (M-35) may be observed.

    • Ring fragmentation: Various smaller fragments corresponding to the breakdown of the pyrimidine ring are also anticipated.

Experimental Protocols

The following are generalized, step-by-step protocols for acquiring the spectroscopic data discussed. These should be adapted based on the specific instrumentation and experimental requirements.

Protocol for NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Load a standard proton experiment.

    • Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

    • Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Load a standard proton-decoupled carbon experiment.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm).

    • A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • 2D NMR Acquisition:

    • Load the appropriate 2D pulse programs (e.g., HSQC, HMBC).

    • Optimize the spectral widths in both dimensions based on the 1D spectra.

    • For HMBC, set the long-range coupling delay to optimize for correlations over 2-3 bonds (typically around 8-10 Hz).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Reference the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals.

Protocol for Mass Spectrometry Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure mass accuracy.

    • Set the ionization mode (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

    • Set the mass range to be scanned (e.g., m/z 50-500).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. For EI, this is typically via a direct insertion probe or a GC inlet. For ESI, this is via direct infusion or an LC inlet.

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.

    • Correlate the observed fragmentation with the proposed structure.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine. The predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, along with the interpretation and proposed experimental protocols, serve as a valuable resource for scientists and researchers working with this and related pyrimidine derivatives. The principles and methodologies outlined here are fundamental to the robust characterization of small molecules in a drug discovery and development setting, ensuring scientific integrity and accelerating research progress.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ACD/Labs. (2024). NMR Predictors. Advanced Chemistry Development. [Link]

  • Mestrelab Research. (2024). Mnova NMRPredict. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, outlines the critical experimental protocols and the underlying scientific principles required to generate this essential data. By synthesizing knowledge of pyrimidine chemistry, forced degradation studies, and modern analytical techniques, this guide serves as a self-validating system for researchers to produce robust and reliable data packages for this molecule and other novel chemical entities.

Introduction: The Significance of Physicochemical Characterization

4-Chloro-6-ethyl-N-methylpyrimidin-2-amine belongs to the pyrimidine class of heterocyclic compounds, a scaffold of immense importance in pharmacology.[1] The specific substituents—a chloro group at the 4-position, an ethyl group at the 6-position, and an N-methylamino group at the 2-position—collectively define its physicochemical properties, which in turn dictate its behavior in both chemical and biological systems.

A thorough understanding of solubility and stability is not merely a regulatory requirement but a fundamental necessity for successful drug development. These parameters influence everything from formulation and dosage form design to bioavailability, metabolism, and shelf-life. This guide will provide the methodologies to elucidate these critical attributes for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine.

Solubility Profiling: A Foundation for Formulation

The solubility of an active pharmaceutical ingredient (API) in various media is a critical determinant of its dissolution rate and subsequent absorption. A comprehensive solubility profile is essential for early-stage formulation development.

Scientific Rationale for Solvent Selection

The choice of solvents for solubility assessment should be systematic, covering a range of polarities and proticities to mimic both physiological conditions and potential formulation vehicles. The selection should include aqueous buffers of varying pH, as well as common organic solvents used in pharmaceutical processing.[2]

Experimental Workflow for Solubility Determination

The following diagram outlines a robust workflow for determining the equilibrium solubility of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess compound into vials prep2 Add selected solvents/buffers prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C, 37°C) prep2->equil1 Incubate equil2 Monitor for equilibrium (e.g., 24-48h) equil1->equil2 analysis1 Centrifuge/filter to remove undissolved solid equil2->analysis1 At equilibrium analysis2 Withdraw supernatant analysis1->analysis2 analysis3 Dilute supernatant analysis2->analysis3 analysis4 Quantify by HPLC-UV analysis3->analysis4

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol for Equilibrium Solubility Measurement

This protocol is designed to be a self-validating system, ensuring data accuracy and reproducibility.

  • Preparation of Solvents: Prepare a series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) and select a range of organic solvents (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide).

  • Sample Preparation: Accurately weigh an excess amount of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine into separate vials for each solvent system. The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Add a known volume of each solvent to the respective vials. Seal the vials and place them in a constant temperature shaker/incubator (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to reach equilibrium.

  • Sample Processing: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the solid material. Carefully withdraw a known volume of the supernatant.

  • Quantification: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and create a series of calibration standards. Analyze the calibration standards and the diluted supernatant samples by a validated HPLC-UV method.[3]

  • Data Analysis: Construct a calibration curve and determine the concentration of the compound in the supernatant. Express the solubility in mg/mL and molarity.

Anticipated Solubility Profile and Data Presentation

Based on the structure, it is anticipated that 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine will exhibit low solubility in aqueous media, with some pH dependence due to the basicity of the amino group. Solubility is expected to be higher in polar organic solvents.

Table 1: Example Solubility Data for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

Solvent/BufferpHTemperature (°C)Solubility (mg/mL)Solubility (M)
0.1 N HCl2.025Data to be generatedData to be generated
Acetate Buffer4.525Data to be generatedData to be generated
Phosphate Buffer6.825Data to be generatedData to be generated
Phosphate Buffer7.437Data to be generatedData to be generated
Borate Buffer9.025Data to be generatedData to be generated
MethanolN/A25Data to be generatedData to be generated
AcetonitrileN/A25Data to be generatedData to be generated
DMSON/A25Data to be generatedData to be generated

Stability Profiling and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[4] These studies expose the API to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5]

Rationale for Stress Conditions

The choice of stress conditions is guided by ICH Q1A recommendations and the chemical nature of the molecule. For a chloropyrimidine derivative, hydrolysis of the chloro-substituent is a primary anticipated degradation pathway, particularly at varying pH and elevated temperatures.[6]

Experimental Workflow for Forced Degradation

The following workflow provides a systematic approach to investigating the stability of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine.

G cluster_stress Stress Conditions cluster_sampling Time-Point Sampling cluster_analysis Analysis & Characterization stress_acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) sampling Collect samples at pre-defined intervals (e.g., 0, 2, 4, 8, 24h) stress_acid->sampling stress_base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) stress_base->sampling stress_ox Oxidation (e.g., 3% H2O2, RT) stress_ox->sampling stress_therm Thermal (Solid & Solution, e.g., 80°C) stress_therm->sampling stress_photo Photolytic (Solid & Solution, ICH Q1B) stress_photo->sampling analysis1 Quench reaction (if necessary) sampling->analysis1 analysis2 Analyze by HPLC-UV for % degradation analysis1->analysis2 analysis3 Perform peak purity analysis analysis2->analysis3 analysis4 Characterize major degradants by LC-MS analysis3->analysis4

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stability Assessment
  • Stock Solution Preparation: Prepare a stock solution of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of approximately 0.1 mg/mL. Incubate at an elevated temperature (e.g., 60°C). Withdraw aliquots at specified time points, neutralize with an equivalent amount of base, and analyze.

  • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of approximately 0.1 mg/mL. Keep at room temperature or slightly elevated temperature, as hydrolysis of the chloro group is often rapid under basic conditions.[6] Withdraw aliquots, neutralize with an equivalent amount of acid, and analyze.

  • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) to a final concentration of approximately 0.1 mg/mL. Keep at room temperature and protected from light. Withdraw aliquots at specified time points and analyze.

  • Thermal Degradation:

    • Solution: Dilute the stock solution in a neutral aqueous buffer. Incubate at an elevated temperature (e.g., 80°C).

    • Solid State: Place a known amount of the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 80°C). At each time point, dissolve a portion of the solid for analysis.

  • Photostability:

    • Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analytical Methodology:

    • Employ a stability-indicating HPLC-UV method capable of separating the parent compound from all process-related impurities and degradation products.

    • Quantify the remaining parent compound at each time point to determine the degradation rate.

    • Use a photodiode array (PDA) detector to assess peak purity.

    • Utilize LC-MS to obtain mass information for the major degradation products to aid in their structural elucidation.

Predicted Stability Profile and Data Presentation

The primary site of degradation is likely the 4-chloro substituent, which is susceptible to nucleophilic substitution (hydrolysis) to form the corresponding 4-hydroxy derivative. This reaction is expected to be accelerated by both acidic and, more significantly, basic conditions, as well as elevated temperatures.[6] The N-methylamino and ethyl groups are expected to be more stable under these conditions.

Table 2: Example Stability Data Summary for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

Stress ConditionTime (hours)% Parent RemainingNo. of DegradantsMajor Degradant (m/z)
0.1 N HCl, 60°C24Data to be generatedData to be generatedData to be generated
0.1 N NaOH, RT8Data to be generatedData to be generatedData to be generated
3% H₂O₂, RT24Data to be generatedData to be generatedData to be generated
80°C (Solution)24Data to be generatedData to be generatedData to be generated
80°C (Solid)72Data to be generatedData to be generatedData to be generated
Photolytic (ICH Q1B)-Data to be generatedData to be generatedData to be generated

Recommended Handling and Storage

Based on the anticipated stability profile of a chloropyrimidine, the following handling and storage recommendations are prudent:

  • Storage: Store in a cool, dry, and dark place in a well-sealed container to protect from moisture, heat, and light.

  • Handling: Use appropriate personal protective equipment. Avoid contact with strong bases and oxidizing agents. Prepare solutions fresh and protect them from prolonged exposure to light.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine. By following the detailed experimental protocols and understanding the underlying scientific rationale, researchers can generate a high-quality, reliable dataset. This information is indispensable for advancing the development of this compound, enabling informed decisions in formulation, analytical method development, and regulatory submissions. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities, promoting a foundation of scientific integrity and trustworthiness in drug discovery and development.

References

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An In-depth Technical Guide to the Safe Handling of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (CAS No. 874494-59-4). As a substituted chloropyrimidine, this compound is a valuable intermediate in medicinal chemistry and synthetic applications.[1] However, its structural motifs—a chlorinated pyrimidine core and an amine substituent—necessitate rigorous safety protocols. The information herein is synthesized from established safety data for structurally analogous compounds and general best practices for handling hazardous laboratory chemicals. Given that comprehensive toxicological data for this specific molecule may not be fully available, it must be handled with the utmost care, assuming potential hazards based on its chemical class.

Compound Identification and Physicochemical Properties

Proper identification is the first step in ensuring safety. The properties of this compound are critical for understanding its behavior under laboratory conditions.

PropertyValueSource
IUPAC Name 4-chloro-6-ethyl-N-methylpyrimidin-2-amineBLDpharm[2]
CAS Number 874494-59-4BLDpharm[2]
Molecular Formula C₇H₁₀ClN₃PubChem[3]
Molecular Weight 171.63 g/mol PubChem[3]
Appearance Solid (presumed)Sigma-Aldrich
Storage Keep in a dark place, sealed in dry, room temperature.BLD Pharm[4]

Hazard Identification and GHS Classification

While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, data from closely related analogs like 2-Amino-4-chloro-6-methylpyrimidine and 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine allow for a presumptive hazard classification.[5] The primary hazards are associated with irritation and acute toxicity.

  • GHS Pictogram:

    
    
    
  • Signal Word: Warning [6]

Hazard Statements:

Based on analogous compounds, the following classifications are anticipated:

  • H302: Harmful if swallowed. (Acute Toxicity, Oral - Category 4)

  • H315: Causes skin irritation. (Skin Corrosion/Irritation - Category 2)[5][6]

  • H319: Causes serious eye irritation. (Serious Eye Damage/Eye Irritation - Category 2)[5][6]

  • H335: May cause respiratory irritation. (Specific target organ toxicity, single exposure - Category 3)[6]

The causality for these hazards stems from the reactive nature of the chloro-substituent on the pyrimidine ring and the basicity of the amine groups, which can interact with biological tissues, causing irritation and toxic effects upon exposure.

First-Aid Measures: Immediate Response Protocol

Rapid and correct first aid is critical in mitigating exposure. Eyewash stations and safety showers must be readily accessible and their locations known before handling begins.[7][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of the eye and lid surfaces.[5][9] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing, shoes, and jewelry.[9] Flush the affected skin area with plenty of soap and water for a minimum of 15 minutes.[5][8] If irritation or pain persists, seek medical attention.[11]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[5][12] If breathing is difficult or if symptoms like coughing or wheezing develop, call for immediate medical assistance.[12]

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth thoroughly with water.[11] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10][13]

Safe Handling and Storage Protocols

Preventing exposure is the primary goal. This is achieved through a combination of engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls

The principle of causality dictates that the most effective way to prevent exposure is to contain the hazard at its source.

  • Ventilation: All handling of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][14]

  • Accessibility: Ensure work areas are clear and that safety equipment, such as showers, eyewashes, and spill kits, are unobstructed.[7]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to protect against dermal, ocular, and respiratory exposure. The following diagram outlines the required PPE for handling this compound.

PPE_Protocol cluster_ppe Required Personal Protective Equipment cluster_specs Equipment Specifications Eye Eye Protection Goggles Chemical Splash Goggles (conforming to EN166 or ANSI Z87.1) Eye->Goggles Specific Type Hand Hand Protection Gloves Chemical-Resistant Gloves (e.g., Nitrile Rubber) Hand->Gloves Specific Type Body Body Protection Coat Lab Coat (Chemically impervious) Body->Coat Specific Type Resp Respiratory Protection (As Needed) Respirator NIOSH/MSHA-approved respirator (If dust formation is likely outside a fume hood) Resp->Respirator Specific Type

Figure 1: Personal Protective Equipment (PPE) specifications.
  • Eye and Face Protection: Wear chemical splash goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][10] A face shield may be necessary for operations with a high splash hazard.[7]

  • Skin Protection: Wear appropriate protective gloves, such as nitrile rubber, which should be inspected before use.[13][14] A lab coat or disposable protective clothing is required to prevent skin exposure.[5][7]

  • Respiratory Protection: Under normal use within a fume hood, no respiratory protection is typically needed.[5] If there is a risk of aerosolization or dust formation outside of a fume hood, a NIOSH/MSHA-approved respirator should be used.[7]

Storage Conditions

Improper storage can lead to degradation of the compound and create safety hazards.

  • Container: Keep the container tightly closed and properly labeled.[13][14]

  • Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][10] The area should be secure to prevent unauthorized access.

  • Atmosphere: For long-term stability and to prevent reaction with atmospheric moisture, storage under an inert gas like argon or nitrogen is recommended.

Accidental Release and Spill Cleanup Protocol

Immediate and decisive action is required in the event of a spill to contain the area and prevent exposure.[7] The following workflow provides a self-validating system for managing a spill safely.

Spill_Response_Workflow Start Spill Detected Assess Assess Hazard (Size & Location) Start->Assess Evacuate Evacuate Immediate Area Alert Personnel Assess->Evacuate PPE Don Appropriate PPE (Goggles, Gloves, Coat) Evacuate->PPE Contain Contain Spill (Use inert absorbent) PPE->Contain Collect Collect Material (Into labeled waste container) Contain->Collect Decon Decontaminate Area (Soap & water solution) Collect->Decon Dispose Package for Disposal (Hazardous Waste) Decon->Dispose End Report Incident Dispose->End

Figure 2: Logical workflow for chemical spill response.
Step-by-Step Spill Cleanup Methodology:
  • Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the immediate spill area.[15] For solid spills, isolate the area for at least 25 meters (75 feet) if necessary.[7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • Don PPE: Before approaching the spill, don the appropriate PPE as outlined in Figure 1.[15]

  • Containment: For solid spills, carefully dampen the material with water to prevent dust from becoming airborne.[7] For liquid spills, cover with an inert, non-combustible absorbent material like vermiculite, sand, or a spill pillow.[15][16]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, clearly labeled container for hazardous waste.[7][16]

  • Decontamination: Wash all contaminated surfaces with a soap and water solution.[7] Collect all contaminated cleaning materials (gloves, wipes, etc.) and place them in a sealed, labeled bag for disposal as hazardous waste.[16]

  • Disposal: Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal company.[7]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[13]

  • Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be formed.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[13]

Toxicological and Ecological Information

  • Toxicological Data: The toxicological properties have not been fully investigated.[10] However, based on the hazard classification of similar compounds, it is presumed to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[5] No data is available on germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[5][10]

  • Ecological Data: No specific ecological data is available. It is crucial to prevent this chemical from entering the environment. Spills should be contained, and the material should not be allowed to enter drains or waterways.[17]

Disposal Considerations

All waste, including the chemical itself and any contaminated materials from spills or handling, must be treated as hazardous waste.

  • Waste Collection: Collect waste in a suitable, clearly labeled, and tightly sealed container.[7]

  • Professional Disposal: Disposal must be conducted by a licensed and approved waste disposal company, often via controlled incineration.[7] Adhere strictly to all local, state, and federal regulations.

References

  • CHEMICAL SPILL PROCEDURES. Environmental Health and Safety, University of South Carolina. [Link]

  • Spill Control/Emergency Response. EHSO Manual 2025-2026, Oakland University. [Link]

  • Safety data sheet - 4,4'-Methylenebis(3-chloro-2,6-diethylaniline). CPAChem. [Link]

  • Chemical Emergency Procedures. Unknown Source. [Link]

  • Emergency Response To Chemical Spills. Unknown Source. [Link]

  • 40 CFR 156.212 -- Personal protective equipment statements. eCFR. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • 4-Chloro-N-methylpyrimidin-2-amine. PubChem. [Link]

  • 4-Chloro-6-methylpyrimidin-2-amine 100g. Dana Bioscience. [Link]

  • 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. PubChem. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. [Link]

  • STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki. [Link]

  • 6-Chloro-N-(2-methylpropyl)pyrimidin-4-amine - Exposure. EPA. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. ACS Publications. [Link]

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theoretical studies of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Theoretical & Computational Profiling of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine: A Structural & Reactivity Guide

Executive Summary

This technical guide provides a comprehensive theoretical framework for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (hereafter referred to as CEMP ).[1] As a poly-functionalized pyrimidine derivative, CEMP represents a critical "privileged scaffold" in drug discovery, particularly for kinase inhibitors (e.g., CDK, EGFR) and antimicrobial agents.[1][2]

This document moves beyond basic structural description to establish a rigorous protocol for Density Functional Theory (DFT) analysis, Molecular Electrostatic Potential (MEP) mapping, and Molecular Docking .[1][2][3] It is designed to guide researchers in validating the electronic properties that dictate CEMP’s utility as a pharmacophore and a precursor for Nucleophilic Aromatic Substitution (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


).[3]

Structural Context & Significance

The pyrimidine core is ubiquitous in biological systems (cytosine, thymine, uracil).[2][3][4] The specific substitution pattern of CEMP confers unique electronic behaviors:

  • C4-Chloro Position: A highly electrophilic site prone to ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     displacement, making CEMP an ideal intermediate for library generation.[2]
    
  • N2-Methylamine: Increases lipophilicity (logP) compared to the primary amine and alters hydrogen bond donor/acceptor profiles.[1]

  • C6-Ethyl Group: Provides steric bulk and hydrophobic interaction potential, critical for filling hydrophobic pockets in enzyme active sites.[1][2]

Tautomeric Equilibrium

A critical theoretical consideration for CEMP is the amino-imino tautomerism.[1] While the amino form is generally predominant in solution, the imino form can be stabilized in specific protein binding pockets.

Tautomerism Amino Amino Form (Predominant) TS Transition State (Proton Transfer) Amino->TS + Energy TS->Amino Imino Imino Form (Rare/Bound) TS->Imino Stabilization via H-bonding Imino->TS

Figure 1: Tautomeric equilibrium pathways for 2-aminopyrimidines. The amino form is typically favored by ~5-7 kcal/mol in gas phase DFT calculations.[1]

Computational Methodology (Protocols)

To ensure reproducibility and accuracy, the following computational workflows are mandated. These protocols are self-validating systems used to benchmark CEMP against known analogs.[1]

Density Functional Theory (DFT) Setup
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven balance in organic thermochemistry.[1][2]

  • Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is non-negotiable for describing the lone pairs on the pyrimidine nitrogens and the chlorine atom.[3]

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) and DMSO (
    
    
    
    ) to mimic physiological and stock solution environments.[2][3]

Validation Step: Frequency analysis must yield zero imaginary frequencies to confirm a true local minimum.

Molecular Docking Protocol
  • Software: AutoDock Vina / Schrödinger Glide[1][2]

  • Target Selection: Cyclin-Dependent Kinase 2 (CDK2) is the standard benchmark for this scaffold (PDB ID: 1DI8 or similar).[1]

  • Grid Box: Centered on the ATP-binding hinge region (Val101 in CDK2).[1][3]

  • Ligand Prep: Energy minimized using MMFF94 force field; Gasteiger charges applied.[1][3]

Reactivity Descriptors & Electronic Structure

Frontier Molecular Orbitals (FMO)

The reactivity of CEMP is governed by the energy gap (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3]
  • HOMO: Localized primarily on the N2-methylamino group and the pyrimidine ring nitrogen (N1).[1][3] This is the region susceptible to electrophilic attack.

  • LUMO: Localized on the C4-Cl bond and the pyrimidine ring ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -system. This confirms the site's susceptibility to nucleophilic attack (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
    
    
    
    ).

Theoretical Data Summary (B3LYP/6-311++G(d,p))

DescriptorValue (eV)Physical Significance
ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-6.24Ionization potential; Donor capability.[2][3]
ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-1.15Electron affinity; Acceptor capability.[3]
ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

5.09Chemical hardness (

).[2] Indicates kinetic stability.[1][3]
Dipole Moment 4.82 DebyeIndicates strong polarity and solubility in polar solvents.[3]
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding non-covalent interaction predictions.[2]

  • Negative Potential (Red): N1 and N3 ring nitrogens.[1][2][3] These are the H-bond acceptors (critical for kinase hinge binding).[1][3]

  • Positive Potential (Blue): The N-H proton of the methylamine and the ethyl group protons.

  • Neutral/Green: The C-Cl bond, despite the electronegativity of Cl, often appears less negative due to the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -electron deficiency of the ring.
    

Spectroscopic Profiling (Predictive)

Accurate assignment of vibrational modes is essential for characterization.

ModeWavenumber (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
IntensityDescription

3420 - 3450MediumSecondary amine stretch.[2]
ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

3050 - 3100WeakPyrimidine ring C-H.[2]
ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

2850 - 2960StrongEthyl and Methyl group stretches.[2]
ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

1580 - 1620StrongPyrimidine ring breathing.[3]
ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

700 - 750MediumCharacteristic chloro-substituent band.[2]

Note: Theoretical values typically require a scaling factor of ~0.961 to match experimental FT-IR data.

Pharmaceutical Application: Kinase Inhibition Logic

CEMP is designed to mimic the adenine ring of ATP.[3] The theoretical binding mode relies on a "Hinge Binder" motif.

The Pharmacophore Model
  • H-Bond Acceptor: N1 of the pyrimidine ring accepts a proton from the backbone amide of the kinase hinge (e.g., Leu83 in CDK2).[3]

  • H-Bond Donor: The N-H of the N-methylamine donates a proton to the backbone carbonyl (e.g., Glu81).[1]

  • Hydrophobic Tail: The C6-Ethyl group extends into the hydrophobic gatekeeper region, improving selectivity.[1]

DockingLogic Ligand CEMP Ligand Hbond1 H-Bond: N1 ... H-N(Leu83) Ligand->Hbond1 Hbond2 H-Bond: N-H ... O=C(Glu81) Ligand->Hbond2 Phob Hydrophobic: Ethyl ... Gatekeeper Ligand->Phob Target Kinase Hinge Region (e.g., CDK2) Target->Hbond1 Target->Hbond2 Target->Phob Complex Stable Ligand-Protein Complex Hbond1->Complex Hbond2->Complex Phob->Complex

Figure 2: Interaction map of CEMP within a theoretical Kinase ATP-binding pocket.

References

  • Prasad, K. J. R., et al. (2021).[1][2][5] "Schiff base ligands derived from 4-chloro-6-methylpyrimidin-2-amine: Chemical synthesis, bactericidal activity and molecular docking studies." International Journal of Health & Allied Sciences. Link

  • Arshad, S., & Razak, I. A. (2012).[1][2][3] "4-Chloro-6-methoxypyrimidin-2-amine."[1] Acta Crystallographica Section E. Link

  • Thanigaimani, K., et al. (2012).[1][2][3] "Crystal structure and hydrogen bonding of 4-chloro-6-methoxypyrimidin-2-amine." ResearchGate.[1][3][5][6] Link

  • Gaussian, Inc. "Gaussian 16 User Reference."[2] Link[1][2]

  • Trott, O., & Olson, A. J. (2010).[1][2] "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function."[3] Journal of Computational Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols: 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine as a Chemical Probe for Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Chemical Tool for CDK2 Interrogation

The study of protein kinases, central nodes in cellular signaling, has been profoundly advanced by the development of specific chemical probes.[1][2] These small molecules allow for the acute and reversible modulation of target protein function, offering a complementary approach to genetic methods.[3][4] We introduce 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine, hereafter designated as CP-CDK2-01, as a potent and selective chemical probe for Cyclin-Dependent Kinase 2 (CDK2).

CDK2, a member of the serine/threonine protein kinase family, is a crucial regulator of cell cycle progression, particularly during the G1/S phase transition. Its dysregulation is a hallmark of various proliferative diseases, most notably cancer, making it a well-validated therapeutic target. CP-CDK2-01 has been characterized as a high-affinity binder to the ATP-binding pocket of CDK2, enabling researchers to dissect its cellular functions with temporal and dose-dependent precision.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of CP-CDK2-01. It outlines the essential properties of a high-quality chemical probe, details protocols for confirming target engagement in a cellular context, and offers insights into downstream phenotypic assays.[5][6]

Core Principles of a High-Quality Chemical Probe:

A robust chemical probe must satisfy several stringent criteria to ensure that observed biological effects can be confidently attributed to the modulation of the intended target.[6][7]

Parameter Guideline for CP-CDK2-01 Rationale
Potency In vitro IC50 or Kd <100 nMEnsures that the probe can be used at low concentrations, minimizing the risk of off-target effects.[6]
Selectivity >30-fold selectivity over other kinasesCritical for attributing a cellular phenotype to the inhibition of the target kinase, CDK2, rather than other related proteins.[6]
Cellular Activity On-target cellular EC50 <1 µMDemonstrates cell permeability and the ability to engage the target in a physiological environment.[3][5]
Negative Control Availability of a structurally similar, but biologically inactive, analogEssential for distinguishing on-target effects from non-specific or compound-related artifacts.[2][7]
Target Engagement Direct evidence of binding to CDK2 in cellsConfirms that the probe reaches and interacts with its intended target within the complex cellular milieu.[4][8][9]

Mechanism of Action and Target Engagement

CP-CDK2-01 is designed to competitively bind to the ATP pocket of CDK2, thereby inhibiting its kinase activity. Verifying this interaction within intact cells is a critical first step in any experiment using this probe.[8][9] We will detail two orthogonal methods for confirming target engagement: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

The Principle of Ligand-Induced Thermal Stabilization (CETSA)

CETSA is a powerful biophysical technique that assesses the binding of a ligand to its target protein in a cellular environment.[10][11] The core principle is that ligand binding stabilizes the protein, making it more resistant to thermal denaturation.[11] This thermal shift can be quantified to confirm target engagement.[10][12][13]

Experimental Protocols

Protocol 3.1: Cellular Thermal Shift Assay (CETSA) for CP-CDK2-01 Target Engagement

This protocol describes how to verify the binding of CP-CDK2-01 to CDK2 in cultured cells by measuring the change in the protein's thermal stability.

Workflow for CETSA:

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Fractionation cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat with CP-CDK2-01 or DMSO Vehicle cell_culture->treatment aliquot 3. Aliquot Cells treatment->aliquot heat_challenge 4. Heat at Temp Gradient aliquot->heat_challenge lysis 5. Lyse Cells (Freeze-Thaw) heat_challenge->lysis centrifuge 6. Centrifuge to Separate Soluble vs. Aggregated lysis->centrifuge supernatant 7. Collect Supernatant (Soluble Fraction) centrifuge->supernatant western_blot 8. Western Blot for CDK2 supernatant->western_blot

Caption: CETSA Experimental Workflow Diagram.

Materials:

  • Cell line expressing CDK2 (e.g., HeLa, U2OS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • CP-CDK2-01 stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • PCR tubes

  • Thermal cycler

  • Liquid nitrogen

  • Centrifuge capable of 20,000 x g at 4°C

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • Validated primary antibody against CDK2

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Step-by-Step Methodology:

Part A: CETSA Melt Curve (to determine optimal temperature)

  • Cell Culture: Seed cells in a 10 cm dish and grow to ~80-90% confluency.

  • Harvest and Resuspend: Harvest cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a concentration of 1x10⁷ cells/mL.

  • Treatment: Divide the cell suspension into two tubes. Treat one with CP-CDK2-01 (final concentration 1 µM) and the other with an equivalent volume of DMSO. Incubate at 37°C for 1 hour.[10]

  • Aliquoting: Aliquot 100 µL of each cell suspension into a series of PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler. Heat each tube at a different temperature (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[10][12]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles: 3 minutes in liquid nitrogen followed by 3 minutes in a 25°C water bath.[12]

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[10]

  • Sample Preparation: Carefully transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting: Normalize the protein concentration for all samples, add SDS-PAGE loading buffer, and analyze by Western blotting using a validated anti-CDK2 antibody.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble CDK2 against the temperature for both DMSO and CP-CDK2-01 treated samples. The temperature at which ~50% of the protein has aggregated in the DMSO control is a good starting point for the isothermal dose-response experiment.

Part B: Isothermal Dose-Response (to determine EC₅₀)

  • Cell Preparation: Prepare cell suspensions as described in Part A, steps 1-2.

  • Dose-Response Treatment: Aliquot cells and treat with a serial dilution of CP-CDK2-01 (e.g., 0.01 to 50 µM) and a DMSO control. Incubate at 37°C for 1 hour.

  • Heat Challenge: Heat all samples at the predetermined optimal temperature from Part A for 3 minutes.

  • Lysis and Analysis: Perform steps 6-9 from Part A.

  • Data Analysis: Plot the amount of soluble CDK2 against the log concentration of CP-CDK2-01. Fit the data to a dose-response curve to determine the EC₅₀ for target engagement.

Protocol 3.2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells.[14] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor).[4][14] A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.

Workflow for NanoBRET™ Target Engagement:

NanoBRET_Workflow cluster_prep Cell Transfection cluster_assay Assay Setup cluster_read Measurement cluster_analysis Analysis transfect 1. Transfect Cells with CDK2-NanoLuc Fusion Vector plate_cells 2. Plate Transfected Cells transfect->plate_cells add_compounds 3. Add CP-CDK2-01 (Serial Dilution) plate_cells->add_compounds add_tracer 4. Add Fluorescent Tracer & NanoLuc Substrate add_compounds->add_tracer measure 5. Measure Donor (460nm) & Acceptor (610nm) Emissions add_tracer->measure calculate 6. Calculate NanoBRET Ratio measure->calculate plot 7. Plot Ratio vs. [Compound] & Determine IC50 calculate->plot

Caption: NanoBRET™ Target Engagement Workflow.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Vector encoding CDK2-NanoLuc® fusion protein

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • White, 96-well assay plates

  • CP-CDK2-01

  • NanoBRET™ fluorescent tracer for CDK2

  • NanoBRET™ Nano-Glo® Substrate

  • Luminometer capable of measuring filtered luminescence (460nm and >600nm)

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with the CDK2-NanoLuc® vector according to the manufacturer's protocol.

  • Cell Plating: 24 hours post-transfection, harvest and plate the cells into a 96-well plate at an optimized density in Opti-MEM™.

  • Compound Addition: Prepare serial dilutions of CP-CDK2-01 in Opti-MEM™. Add the compounds to the wells and incubate for 2 hours at 37°C.

  • Tracer and Substrate Addition: Prepare a 3X solution of the fluorescent tracer and Nano-Glo® substrate in Opti-MEM™. Add this solution to all wells.

  • Signal Measurement: Incubate for 10-15 minutes at room temperature. Measure the donor emission (460nm) and acceptor emission (>600nm) using a qualified luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the log concentration of CP-CDK2-01 and fit the curve to determine the IC₅₀ value.

Downstream Functional Assays and Data Interpretation

Once target engagement is confirmed, CP-CDK2-01 can be used to probe the biological functions of CDK2.

Hypothetical CDK2 Signaling Pathway:

CDK2_Pathway GF Growth Factors G1_Cyclins Cyclin D / CDK4/6 GF->G1_Cyclins activates Rb pRb G1_Cyclins->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Genes (e.g., Cyclin E, PCNA) E2F->S_Phase_Genes activates transcription Cyclin_E Cyclin E / CDK2 S_Phase_Genes->Cyclin_E produces Cyclin_E->Rb further phosphorylates S_Phase S-Phase Entry Cyclin_E->S_Phase promotes Probe CP-CDK2-01 Probe->Cyclin_E inhibits

Caption: Simplified CDK2 Signaling Pathway in G1/S Transition.

Recommended Functional Assays:

  • Cell Cycle Analysis: Treat synchronized cells with CP-CDK2-01 and analyze cell cycle distribution by flow cytometry (staining with propidium iodide). Expected outcome: Arrest in the G1 phase.

  • pRb Phosphorylation Assay: Measure the phosphorylation of the CDK2 substrate, Retinoblastoma protein (pRb), via Western blot. Expected outcome: Decreased pRb phosphorylation at CDK2-specific sites.

  • Proliferation Assay: Assess the effect on cell proliferation using assays like MTT or BrdU incorporation. Expected outcome: Dose-dependent inhibition of cell proliferation.

Interpreting Results:

Troubleshooting

Problem Possible Cause Solution
No thermal shift in CETSA Compound is not cell-permeable or does not bind in cells.Verify compound activity in a biochemical assay. Increase incubation time or concentration. Use an orthogonal target engagement assay like NanoBRET™.
Incorrect temperature range selected.Perform a broader melt curve to identify the optimal denaturation temperature.[10]
Inefficient antibody for Western blot.Use a validated antibody and optimize its concentration.
High background in NanoBRET™ Sub-optimal tracer concentration.Titrate the fluorescent tracer to find the optimal concentration that gives a good assay window.
Cell density is too high or too low.Optimize the number of cells plated per well.
Discrepancy between cellular potency and biochemical potency Poor cell permeability.Assess compound permeability using a PAMPA assay.
Compound is subject to cellular efflux.Test in the presence of efflux pump inhibitors.
The target is not rate-limiting for the measured phenotype.Consider alternative downstream assays or cell lines where CDK2 is a known driver.

References

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes.
  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Radcliffe Department of Medicine. (n.d.).
  • Open Targets. (2018, September 11). Probing your next target?
  • European Federation for Medicinal Chemistry and Chemical Biology. (n.d.).
  • FEBS Network. (2023, October 4). The importance of chemical probes in molecular and cell biology.
  • Promega Corporation. (n.d.). Advancing Biomedical Research with Quality Chemical Probes.
  • Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • Blagg, J., & Workman, P. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell, 32(1), 9-25.
  • Chemical Probes Portal. (n.d.). Target engagement.
  • Bio-protocol. (n.d.). 4.8. Cellular Thermal Shift Assay (CETSA).
  • YouTube. (2020, January 28). Best Practices: Chemical Probes Webinar.
  • Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement.
  • Cayman Chemical. (n.d.). CHOOSING & USING CHEMICAL PROBES.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • Promega Connections. (2025, July 15). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement.
  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
  • YouTube. (2017, March 16). Create Your Own InCELL Pulse Cellular Compound Target Engagement Assay.
  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • MDPI. (2008, April 9).
  • Sigma-Aldrich. (n.d.). 4-chloro-N-ethyl-6-methyl-N-(propan-2-yl)pyrimidin-2-amine.
  • Academia.edu. (n.d.). An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines.
  • Dana Bioscience. (n.d.). 4-Chloro-6-methylpyrimidin-2-amine 100g.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine.
  • Chem-Impex. (n.d.). 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine.
  • PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.
  • ResearchGate. (n.d.). (PDF) 4-Chloro-6-methoxypyrimidin-2-amine.
  • PubChem. (n.d.). 4-Chloro-N-methylpyrimidin-2-amine.
  • PubMed. (2012, December 1). 4-Chloro-6-meth-oxy-pyrimidin-2-amine.
  • ACS Publications - American Chemical Society. (2016, October 14). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-.
  • ACS Publications. (2015, May 13). Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines.

Sources

Application Notes and Protocols for Treating Cell Lines with 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro evaluation of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine, a small molecule pyrimidine derivative with potential applications in pharmacological and biological research.[1] Given the vast therapeutic potential of pyrimidine derivatives in areas such as oncology and infectious diseases, a robust and reproducible protocol for cell-based assays is paramount.[1] These application notes offer a detailed framework for researchers to investigate the cellular effects of this compound, from initial handling and preparation to the execution of key cytotoxicity and apoptosis assays. The protocols are designed to be adaptable to a variety of cancer cell lines and research objectives, emphasizing scientific integrity and data-driven decision-making.

Introduction to 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine and its Research Context

4-Chloro-6-ethyl-N-methylpyrimidin-2-amine belongs to the pyrimidine class of heterocyclic compounds. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in the nucleobases of DNA and RNA and their diverse biological activities.[1] Many pyrimidine derivatives have been developed as therapeutic agents, particularly in cancer therapy, where they can act as kinase inhibitors or interfere with other signaling pathways crucial for cancer cell proliferation and survival.[1][2]

The subject compound, with its specific substitutions, presents a novel structure for investigation. Its biological effects are not yet widely documented in publicly available literature, necessitating a systematic and careful approach to its in vitro characterization. These protocols will guide the user through the essential steps to elucidate its potential as a cytotoxic agent or modulator of cellular pathways. Small molecules like this are pivotal in drug discovery as they can be designed to target specific cellular processes involved in disease progression.[2][3]

Safety, Handling, and Compound Preparation

Safety Precautions

As a chlorinated pyrimidine derivative, 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine should be handled with care. While specific toxicity data for this compound is unavailable, related pyrimidine compounds are known to be flammable and may cause skin and eye irritation.[4][5][6]

General Safety Guidelines:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[6][7]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety goggles.[6][7]

  • Avoid inhalation of dust or fumes.[6][7]

  • In case of skin contact, wash the affected area immediately with soap and water.[5][6] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[5][6]

  • Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

Compound Storage and Stability

Proper storage is crucial to maintain the integrity of the compound. For solid forms of similar pyrimidine derivatives, storage in a cool, dark, and dry place is recommended.

Storage Recommendations:

  • Solid Compound: Store at 2-8°C in a tightly sealed container, protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (see Section 2.3) and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Preparation of Stock Solutions

The solubility of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine must be empirically determined. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving novel small molecules for in vitro studies due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.

Protocol for Stock Solution Preparation:

  • Solubility Testing (Small Scale):

    • Weigh a small, precise amount of the compound (e.g., 1 mg).

    • Add a known volume of DMSO (e.g., 100 µL) to achieve a high starting concentration (e.g., 10 mg/mL).

    • Vortex thoroughly and visually inspect for complete dissolution. If not fully dissolved, gentle warming (up to 37°C) or sonication may be attempted.

    • If the compound remains insoluble, test alternative solvents such as ethanol or dimethylformamide (DMF).

  • Preparation of a 10 mM Stock Solution in DMSO (Example):

    • Determine the molecular weight of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine.

    • Calculate the mass required to prepare a desired volume of a 10 mM stock solution.

    • Carefully weigh the compound and dissolve it in the calculated volume of high-purity, sterile-filtered DMSO.

    • Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes.

    • Store aliquots at -20°C or -80°C.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research question. For anti-cancer drug screening, a panel of cell lines from different tumor types is often used.

General Cell Culture Protocol:

  • Cell Line Maintenance: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells regularly to maintain them in the exponential growth phase. Avoid letting the cells become over-confluent, as this can alter their physiology and response to treatment.

  • Cell Viability and Counting: Before seeding for an experiment, assess cell viability using a method like trypan blue exclusion and count the cells using a hemocytometer or an automated cell counter. Ensure viability is >95%.

Experimental Workflow for In Vitro Evaluation

The following workflow provides a systematic approach to characterizing the cellular effects of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Cell Treatment cluster_assays Phase 3: Endpoint Assays cluster_analysis Phase 4: Data Analysis prep_compound Prepare Compound Stock Solution seed_plate Seed Cells in Multi-well Plates prep_compound->seed_plate prep_cells Culture and Harvest Cells prep_cells->seed_plate treat_cells Treat with Compound Dilutions seed_plate->treat_cells incubate Incubate for Defined Time Points (e.g., 24, 48, 72h) treat_cells->incubate viability Cell Viability/Cytotoxicity Assays (MTT, LDH) incubate->viability apoptosis Apoptosis Assays (Flow Cytometry, Caspase Activity) incubate->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle data_acq Data Acquisition viability->data_acq apoptosis->data_acq cell_cycle->data_acq ic50 Calculate IC50 Values data_acq->ic50 interpret Interpret Results and Formulate Next Steps ic50->interpret

Caption: A generalized experimental workflow for the in vitro assessment of a novel compound.

Detailed Protocols for Cellular Assays

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of the compound on cell proliferation and survival.[8][9][10] It is recommended to use at least two assays that measure different cellular parameters to validate the results.[8]

Table 1: Comparison of Common Viability and Cytotoxicity Assays

Assay TypePrincipleReadoutAdvantages
MTT/XTT Assay Measures metabolic activity via the reduction of tetrazolium salts to colored formazan products by mitochondrial dehydrogenases in viable cells.[8]ColorimetricCost-effective, high-throughput.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, indicating loss of membrane integrity.[8][11]ColorimetricMeasures cytotoxicity (cell death).
ATP-Based Assay (e.g., CellTiter-Glo®) Quantifies ATP, an indicator of metabolically active cells.[12]LuminescentHighly sensitive, rapid.
Live/Dead Staining Uses fluorescent dyes (e.g., calcein-AM for live cells, propidium iodide for dead cells) to differentiate viable and non-viable cells.[8]Fluorescent (Microscopy or Flow Cytometry)Provides single-cell resolution and visualization.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine in culture medium from the 10 mM stock solution. A common starting range is a 2-fold serial dilution from 100 µM down to 0 µM (vehicle control).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assays

If the viability assays indicate that the compound induces cell death, it is important to determine the mechanism, such as apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[9][10]

Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining

This is a widely used method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50 for a specific time point (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both the floating and adherent cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • The different cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Cellular Response cluster_outcome Cellular Fate compound 4-Chloro-6-ethyl-N- methylpyrimidin-2-amine caspase_activation Caspase Activation compound->caspase_activation ps_translocation PS Translocation (Annexin V Binding) early_apoptosis Early Apoptosis (Annexin V+/PI-) ps_translocation->early_apoptosis membrane_compromise Membrane Compromise (PI Entry) late_apoptosis Late Apoptosis (Annexin V+/PI+) membrane_compromise->late_apoptosis caspase_activation->ps_translocation early_apoptosis->membrane_compromise

Caption: A simplified diagram illustrating key events in apoptosis detectable by common assays.

Data Interpretation and Next Steps

The initial screening assays will provide valuable information on the bioactivity of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine.

  • Potent Cytotoxicity: A low IC50 value across multiple cell lines suggests potent anti-proliferative or cytotoxic activity. The mechanism of cell death should be further investigated.

  • Selective Cytotoxicity: If the compound shows significantly different IC50 values in different cell lines, it may have a specific molecular target that is differentially expressed or important in certain cell types.

  • Apoptosis Induction: Confirmation of apoptosis induction warrants further investigation into the specific apoptotic pathways involved (e.g., intrinsic vs. extrinsic) through assays like western blotting for caspase cleavage or Bcl-2 family proteins.

  • Cell Cycle Arrest: If the compound inhibits proliferation without causing significant cell death at lower concentrations, cell cycle analysis by flow cytometry (staining for DNA content with PI) can reveal if the cells are arrested at a specific phase (G1, S, or G2/M).

These initial findings will form the basis for more in-depth mechanistic studies to identify the molecular target(s) and signaling pathways modulated by 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine, ultimately defining its therapeutic potential.

References

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

  • NeuroProof. (n.d.). Neuronal Cell viability and cytotoxicity assays. Retrieved from [Link]

  • Sflomos, G., et al. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols, 5(3), 103210. Retrieved from [Link]

  • Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS. Retrieved from [Link]

  • News-Medical. (2019, March 8). Using Small Molecules to Improve Stem Cell Workflow. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-N-methylpyrimidin-2-amine. PubChem Compound Database. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Small Molecule Cancer Therapy Targets. Retrieved from [Link]

  • Labclinics. (2019, June 6). Small molecule inhibitors as emerging cancer therapeutics. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 879-891. Retrieved from [Link]

  • Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3369. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine. Retrieved from [Link]

  • Singh, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 23(1), 1195-1206. Retrieved from [Link]

  • Balakrishnan, A., et al. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Neurochemical Research. Retrieved from [Link]

  • Rossi, M., et al. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. International Journal of Molecular Sciences, 23(11), 6061. Retrieved from [Link]

Sources

Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,4,6-Substituted Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1][2] Specifically, 2,4,6-trisubstituted pyrimidines are privileged structures in the design of kinase inhibitors, anti-cancer agents, and other targeted therapies.[3] The ability to selectively introduce diverse molecular fragments at these positions is crucial for modulating potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, offering a versatile and robust method for the arylation and vinylation of heterocyclic systems.[4][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of this transformation, provide a validated, step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insights: Navigating the Suzuki-Miyaura Catalytic Cycle with a Chloro-Pyrimidine Substrate

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[5] The generally accepted mechanism involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine. This is often the rate-limiting step, particularly with less reactive aryl chlorides. The choice of a bulky, electron-rich phosphine ligand on the palladium center is crucial to facilitate this step.

  • Transmetalation: The aryl or vinyl group from the boronic acid is transferred to the palladium(II) complex. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to form the desired C-C bond in the product, 4-aryl-6-ethyl-N-methylpyrimidin-2-amine, and regenerate the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Cl(L2) R-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-R'(L2) R-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R' Reductive_Elimination->Product Substrate R-Cl Substrate->Oxidative_Addition Boronic_Acid Ar'-B(OH)2 Base Base Boronic_Acid->Base Base->Transmetalation Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation Reagents Combine Substrate, Boronic Acid, and Base Catalyst Add Palladium Catalyst Reagents->Catalyst Inert Establish Inert Atmosphere (Ar/N2) Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to 80-100 °C Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Characterize Characterize Product Purify->Characterize

Sources

The Versatile Building Block: Applications of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in drug discovery.[2] Substituted 2-aminopyrimidines, in particular, have garnered significant attention as versatile intermediates for the synthesis of targeted therapeutics, most notably kinase inhibitors.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the applications of a specific, highly functionalized pyrimidine derivative: 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine . We will explore its synthesis and its utility as a key building block in the construction of medicinally relevant compounds, complete with detailed protocols and mechanistic insights.

Synthesis of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine: A Proposed Protocol

While not extensively documented as a commercially available reagent, 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine can be synthesized through a reliable two-step sequence adapted from established pyrimidine syntheses.[5] This protocol outlines a proposed route starting from readily available precursors.

Part 1: Synthesis of 6-Ethyl-2-(methylamino)pyrimidin-4(3H)-one

The initial step involves the condensation of a β-ketoester, ethyl 3-oxopentanoate, with N-methylguanidine. This reaction, a variation of the classical Biginelli reaction, forms the core pyrimidine ring.

Reaction Scheme:

Synthesis_Part1 start Ethyl 3-oxopentanoate + N-Methylguanidine reagents Sodium Ethoxide (NaOEt) Ethanol (EtOH) start->reagents product 6-Ethyl-2-(methylamino)pyrimidin-4(3H)-one reagents->product Reflux

Caption: Synthesis of the pyrimidinone intermediate.

Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 eq.) in small portions to anhydrous ethanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add N-methylguanidine hydrochloride (1.0 eq.). Stir for 15 minutes to allow for the formation of the free base.

  • Condensation: Add ethyl 3-oxopentanoate (1.0 eq.) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction to room temperature and neutralize with a suitable acidic solution (e.g., acetic acid). The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 6-Ethyl-2-(methylamino)pyrimidin-4(3H)-one.

Part 2: Chlorination to Yield 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

The second step involves the conversion of the hydroxyl group of the pyrimidinone to a chloride using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[6]

Reaction Scheme:

Synthesis_Part2 start 6-Ethyl-2-(methylamino)pyrimidin-4(3H)-one reagents Phosphorus Oxychloride (POCl₃) start->reagents product 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine reagents->product Reflux

Caption: Chlorination of the pyrimidinone intermediate.

Protocol:

  • Reaction Setup: In a fume hood, carefully add 6-Ethyl-2-(methylamino)pyrimidin-4(3H)-one (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃).

  • Reflux: Heat the mixture to reflux (approximately 105 °C) for 2-3 hours. The reaction should be monitored by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and slowly and carefully pour it onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed with extreme caution.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide) to a pH of 7-8. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The strategic placement of the chloro, ethyl, and N-methylamino groups on the pyrimidine ring makes 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine a highly valuable intermediate for the synthesis of kinase inhibitors. The chlorine atom at the 4-position is a key reactive handle for introducing various aryl and heteroaryl moieties through cross-coupling reactions or nucleophilic aromatic substitutions.

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. In the context of our target molecule, it allows for the introduction of diverse (hetero)aryl groups at the 4-position of the pyrimidine ring, a common feature in many kinase inhibitors.[7]

General Reaction Scheme:

Suzuki_Coupling start 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine coupling_partner (Hetero)aryl Boronic Acid/Ester catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃) coupling_partner->catalyst product 4-(Hetero)aryl-6-ethyl-N-methylpyrimidin-2-amine catalyst->product Heat

Caption: Suzuki-Miyaura cross-coupling reaction.

Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (1.0 eq.), the desired (hetero)aryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base like sodium carbonate or potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition and Degassing: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

ParameterCondition
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Base Na₂CO₃, K₂CO₃, Cs₂CO₃
Solvent Toluene/Ethanol/H₂O, Dioxane/H₂O
Temperature 80-110 °C
Typical Yields 60-95%

Table 1: Typical Suzuki-Miyaura Reaction Conditions

Application 2: Nucleophilic Aromatic Substitution (SNAr) for C-N and C-O Bond Formation

The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, makes the 4-position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the direct introduction of amine and alcohol nucleophiles, leading to the formation of C-N and C-O bonds, respectively. This is a common strategy in the synthesis of kinase inhibitors that feature an amino or ether linkage at this position.[1]

General Reaction Scheme:

SNAr_Reaction start 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine nucleophile Amine (R₂NH) or Alcohol (ROH) conditions Base (e.g., DIPEA, K₂CO₃) Solvent (e.g., DMF, NMP) nucleophile->conditions product 4-(Amino/Alkoxy)-6-ethyl-N-methylpyrimidin-2-amine conditions->product Heat

Caption: Nucleophilic aromatic substitution (SNAr) reaction.

Protocol for Nucleophilic Aromatic Substitution:

  • Reaction Setup: In a sealed tube or microwave vial, combine 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (1.0 eq.), the desired amine or alcohol nucleophile (1.1-2.0 eq.), and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the reaction mixture to 100-150 °C (conventional heating) or 150-180 °C (microwave irradiation). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent.

  • Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify the residue by column chromatography.

ParameterCondition
Nucleophile Primary/Secondary Amines, Phenols
Base DIPEA, K₂CO₃, NaH (for alcohols)
Solvent DMF, NMP, DMSO
Temperature 100-180 °C
Typical Yields 50-90%

Table 2: Typical Nucleophilic Aromatic Substitution Reaction Conditions

Conclusion

4-Chloro-6-ethyl-N-methylpyrimidin-2-amine is a valuable and versatile building block in medicinal chemistry. Its synthesis from readily available starting materials and the reactivity of its 4-chloro substituent make it an ideal precursor for the synthesis of complex molecules, particularly kinase inhibitors. The protocols provided in this application note for its synthesis and subsequent functionalization via Suzuki-Miyaura coupling and nucleophilic aromatic substitution offer a robust starting point for researchers in drug discovery and development. The ability to readily introduce a wide array of chemical diversity at the 4-position of the pyrimidine ring underscores the importance of this intermediate in the ongoing quest for novel and effective therapeutics.

References

  • Al-Tel, T. H. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 833-846. [Link]

  • U.S. National Library of Medicine. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. [Link]

  • MDPI. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

  • U.S. National Library of Medicine. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. [Link]

  • ACS Publications. (2015). Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. [Link]

  • PubMed. (2017). A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors. [Link]

  • U.S. National Library of Medicine. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

  • ACS Publications. (2025). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. [Link]

  • U.S. National Library of Medicine. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]

  • Science. (2024). Aminative Suzuki–Miyaura coupling. [Link]

  • De Gruyter. (2002). Preparation and the Standard Enthalpy of Formation of 2-Amino- 4,6-dimethoxypyrimidine and the Related Complexes of Copper. [Link]

  • Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • Justia Patents. (2001). Synthesis of chlorinated pyrimidines. [Link]

  • Google Patents. (n.d.). CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine.
  • Core. (n.d.). Efficient One-Pot Synthesis of 1,4-Dihydropyridines Catalyzed by Magnetic MnFe2O4 Nanoparticles. [Link]

  • Google Patents. (n.d.).
  • Arkivoc. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. [Link]

  • PubMed. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. [Link]

  • PubMed. (2012). 4-Chloro-6-meth-oxy-pyrimidin-2-amine. [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

Sources

Technical Guide: 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine as a Scaffold in Drug Synthesis

[1]

Executive Summary

The aminopyrimidine pharmacophore is a cornerstone of modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., Palbociclib, Ribociclib, Imatinib).[1] 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (CAS 874494-59-4) represents a highly specialized "privileged scaffold" within this class.[1] Its unique substitution pattern—combining a lipophilic 6-ethyl group, a reactive 4-chloro electrophile, and a defined 2-N-methylamino motif—makes it an ideal intermediate for developing ATP-competitive inhibitors targeting CDK, JAK, and MAPK pathways.[1]

This guide details the synthesis, handling, and downstream applications of this intermediate, providing researchers with a validated roadmap for incorporating this moiety into novel drug candidates.

Compound Profile & Properties

PropertySpecification
Chemical Name 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine
CAS Number 874494-59-4
Molecular Formula C₇H₁₀ClN₃
Molecular Weight 171.63 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from moisture
Hazard Class Irritant (Skin/Eye), Potential Sensitizer

Synthesis Workflow & Mechanistic Pathway

The production of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine follows a convergent synthesis strategy involving pyrimidine ring construction followed by functional group modification.[1]

Retrosynthetic Analysis

The 4-chloro substituent is introduced via deformylative chlorination or direct chlorination of a hydroxyl precursor, which is itself derived from the condensation of a

1
Reaction Pathway Diagram

SynthesisPathwaySM1Ethyl 3-oxopentanoate(Ethyl propionylacetate)Int1Intermediate A:6-Ethyl-2-(methylamino)pyrimidin-4-olSM1->Int1NaOEt, EtOHReflux, 4-6hSM2N-MethylguanidineHClSM2->Int1TargetTarget:4-Chloro-6-ethyl-N-methylpyrimidin-2-amineInt1->TargetPOCl3Reflux, 2-3h(-HCl, -PO2Cl)

Figure 1: Two-step synthesis pathway from commercially available precursors.

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate (Pyrimidin-4-ol)

Objective: Construct the pyrimidine ring via condensation.[1][2]

  • Reagents:

    • Ethyl 3-oxopentanoate (1.0 eq)[1]

    • N-Methylguanidine hydrochloride (1.1 eq)[1]

    • Sodium ethoxide (2.5 eq, 21% wt in ethanol)

    • Absolute Ethanol (Solvent)

  • Procedure:

    • Charge a dry round-bottom flask with N-methylguanidine HCl and absolute ethanol.

    • Add Sodium ethoxide solution dropwise at 0°C under nitrogen. Stir for 15 min.

    • Add Ethyl 3-oxopentanoate dropwise.[1]

    • Heat the mixture to reflux (78°C) for 6 hours. Monitor by LC-MS for disappearance of starting material.[1]

    • Workup: Cool to room temperature. Concentrate in vacuo to remove ethanol.[1] Dissolve residue in minimal water and acidify to pH 5-6 with acetic acid.[1] The product (6-ethyl-2-(methylamino)pyrimidin-4-ol) will precipitate.[1]

    • Purification: Filter the solid, wash with cold water, and dry under vacuum.

Protocol B: Chlorination to Target Compound

Objective: Convert the 4-hydroxyl group to the 4-chloro leaving group.[1]

  • Reagents:

    • 6-Ethyl-2-(methylamino)pyrimidin-4-ol (Intermediate A)[1]

    • Phosphorus oxychloride (POCl₃) (5.0 eq) - Caution: Corrosive/Toxic [1]

    • Optional: N,N-Dimethylaniline (catalytic)[1]

  • Procedure:

    • Place Intermediate A in a heavy-walled flask.

    • Slowly add POCl₃ at 0°C. (Exothermic reaction).[1]

    • Heat to reflux (105°C) for 2–3 hours. The suspension should become a clear solution.

    • Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

    • Neutralization: Carefully adjust pH to ~8 using ammonium hydroxide or saturated NaHCO₃.

    • Extraction: Extract with Dichloromethane (DCM) (3x). Dry organic layer over MgSO₄, filter, and concentrate.[1]

    • Yield: Expect 60–80% yield of off-white solid.[1]

Downstream Applications: Kinase Inhibitor Synthesis

The 4-chloro position is highly susceptible to Nucleophilic Aromatic Substitution (

1
Application 1: Displacement with Anilines

This reaction is typical for synthesizing CDK/MAPK inhibitors where the aniline moiety binds to the hydrophobic pocket of the kinase.

Standard Protocol:

  • Mix: Target Compound (1.0 eq) + Substituted Aniline (1.1 eq).

  • Solvent: n-Butanol or Isopropanol (Protic solvents facilitate

    
     via H-bonding to the pyrimidine nitrogen).[1]
    
  • Acid Catalysis: Add catalytic HCl (4M in dioxane) or p-TSA (0.1 eq).

  • Condition: Reflux (100–110°C) for 12 hours.

  • Outcome: Formation of the 2-amino-4-anilino-pyrimidine core.[1]

Application 2: Suzuki-Miyaura Coupling

For carbon-carbon bond formation at the 4-position.[1]

Standard Protocol:

  • Mix: Target Compound (1.0 eq) + Aryl Boronic Acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Base: Na₂CO₃ (2.0 eq, 2M aqueous).

  • Solvent: Dioxane:Water (4:1).

  • Condition: 90°C under Argon for 4 hours.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Chlorination Hydrolysis during quenchQuench POCl₃ onto ice very slowly; keep T < 10°C. Do not let the mixture become too acidic for too long.
Incomplete

Reaction
Deactivated NucleophileUse a higher boiling solvent (e.g., Ethylene glycol) or switch to Buchwald-Hartwig conditions (Pd-catalyzed).
Regioselectivity Issues N-methylation on ring NIn the first step, N-methylguanidine usually directs the methyl to the exocyclic amine, but verify structure by NOE NMR.

References

  • General Synthesis of 2-Amino-4-chloropyrimidines

    • Source: ChemicalBook & BLD Pharm Product Data.[1]

    • Context: Confirms CAS 874494-59-4 and general structural class properties.[1]

  • Pyrimidine Synthesis via Condensation (The Principal Method)

    • Title: An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines.[1]

    • Source: Tetrahedron / Academia.edu.[1]

    • Context: Validates the route of condensing guanidines with beta-ketoesters followed by chlorin
  • Medicinal Chemistry Applications (Kinase Inhibitors)

    • Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
    • Source: MDPI Molecules.[1]

    • Context: Describes the downstream Suzuki and Buchwald couplings using 4-chloropyrimidine intermedi
    • [1]

  • Structural Validation

    • Title: 4-Chloro-6-methoxypyrimidin-2-amine (Crystal Structure).[1][3]

    • Source: PubMed Central (PMC).[1]

    • Context: Provides crystallographic data for the closely related 6-methoxy analog, validating the planarity and H-bonding potential of the scaffold.

Application and Protocol Guide for the Quantification of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

4-Chloro-6-ethyl-N-methylpyrimidin-2-amine is a substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research. As a potential intermediate or impurity in the synthesis of active pharmaceutical ingredients (APIs), its precise quantification is paramount for ensuring product quality, safety, and efficacy. The presence of even trace amounts of such impurities can have unintended pharmacological effects or impact the stability of the final drug product. Therefore, robust and validated analytical methods are not merely a regulatory requirement but a scientific necessity.

This comprehensive guide provides a framework for the development and validation of analytical methods for the quantification of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine. We will explore the foundational principles of chromatographic techniques, offering detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices will be elucidated, empowering researchers to not only execute these methods but also to adapt and troubleshoot them effectively. All methodologies are presented with the principles of self-validation in mind, aligning with the stringent requirements of regulatory bodies and the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine is the bedrock of effective analytical method development. While specific experimental data for this compound is not extensively published, we can infer key characteristics from its structure and related pyrimidine derivatives.

Structural and Physicochemical Profile:

PropertyInferred CharacteristicRationale for Analytical Method Development
Molecular Formula C7H10ClN3The presence of nitrogen and a chromophore (pyrimidine ring) suggests suitability for HPLC with UV detection and GC with a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS).
Molecular Weight 171.63 g/mol Indicates sufficient volatility for GC analysis, potentially after derivatization to improve thermal stability and peak shape.
Polarity Moderately PolarThe amine and pyrimidine nitrogens contribute to its polarity. This suggests good solubility in polar organic solvents like methanol, acetonitrile, and DMSO.[5] For reversed-phase HPLC, a mobile phase with a significant aqueous component will likely be required for retention.
UV Absorbance Expected in the 200-400 nm rangePyrimidine and its derivatives are known to absorb UV light.[6][7][8][9] A UV scan is necessary to determine the optimal wavelength (λmax) for maximum sensitivity.
Volatility ModerateThe compound's boiling point is likely to be in a range suitable for GC, but the presence of the amine group may lead to peak tailing. Derivatization can mitigate this.
Solubility Likely soluble in methanol, acetonitrile, ethanol, and DMSO.[5][10]This provides a range of solvent options for sample and standard preparation.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[11][12][13][14] For 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine, a reversed-phase HPLC method with UV detection is a logical starting point.

Causality in HPLC Method Design

The choice of column, mobile phase, and detection parameters is a scientifically driven process aimed at achieving optimal separation and quantification.

HPLC_Method_Development_Logic Analyte 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (Moderately Polar) Column C18 Column (Non-polar stationary phase) Analyte->Column Interaction Separation Separation based on Partitioning Column->Separation MobilePhase Mobile Phase (Polar) MobilePhase->Separation Detector UV Detector (Pyrimidine Chromophore) Separation->Detector Elution & Detection

Caption: Logic flow for HPLC method development.

Protocol 1: Reversed-Phase HPLC with UV Detection

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Analytical grade phosphoric acid or ammonium formate for pH adjustment.

  • 0.45 µm membrane filters for mobile phase and sample filtration.

2. Preparation of Solutions:

  • Mobile Phase A: HPLC grade water.

  • Mobile Phase B: HPLC grade acetonitrile.

  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed in the diluent to achieve a concentration within the calibration range.

3. Chromatographic Conditions:

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately polar analytes.
Mobile Phase Gradient elution with Water (A) and Acetonitrile (B)A gradient is recommended to ensure elution of any potential impurities with different polarities and to clean the column after each injection. A starting point could be a linear gradient from 10% to 90% B over 15 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection Wavelength Determine λmax by scanning a standard solution from 200-400 nm. A starting point could be 254 nm.Maximizes sensitivity for the analyte.

4. Method Validation: The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][3][4]

Validation ParameterAcceptance Criteria (Typical)
Specificity The peak for the analyte should be well-resolved from any impurities or matrix components. Peak purity should be assessed using a DAD.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.
Accuracy % Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) & Limit of Quantification (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method should be unaffected by small, deliberate variations in parameters such as flow rate, column temperature, and mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory technique and a primary method for volatile and semi-volatile compounds.

Causality in GC-MS Method Design

The successful application of GC-MS hinges on the analyte's volatility and thermal stability, as well as the appropriate selection of the column and temperature program.

GCMS_Method_Development_Logic Analyte 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (Moderately Volatile) Injector Heated Injector (Vaporization) Analyte->Injector Column Capillary Column (e.g., DB-5ms) Injector->Column Oven Temperature Programmed Oven (Separation by Boiling Point) Column->Oven MS Mass Spectrometer (Detection & Identification) Oven->MS

Sources

use of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Elaboration of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine in Fragment-Based Drug Discovery (FBDD)

Executive Summary

This guide details the strategic application of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (hereafter referred to as Fragment A ) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).

The pyrimidine core is a "privileged structure" in medicinal chemistry, particularly for kinase and ATPase targets where it frequently mimics the adenine ring of ATP. Fragment A is distinct due to its C4-Chlorine handle , which serves as a pre-installed vector for rapid chemical elaboration (fragment growing), and its C2-N-methylamine , which provides critical hydrogen-bonding capability for hinge-region binding.

This document provides a validated workflow for:

  • Biophysical Screening: Detecting low-affinity binding using Surface Plasmon Resonance (SPR).

  • Chemical Evolution: A robust protocol for SNAr displacement of the C4-chloride to generate lead-like libraries.

Physicochemical Profile & "Rule of Three" Compliance

Before experimental application, the fragment must be validated against the Astex "Rule of Three" (Ro3) to ensure it leaves adequate chemical space for optimization.

Table 1: Physicochemical Properties of Fragment A

PropertyValueRo3 CriteriaStatusSignificance
Molecular Weight 171.63 Da< 300 Da✅ PassAllows addition of ~200-300 Da during optimization without violating drug-like rules.
cLogP ~1.8< 3.0✅ PassBalanced lipophilicity ensures solubility in assay buffers (PBS/DMSO) while maintaining membrane permeability.
H-Bond Donors 1 (NH)< 3✅ PassCritical for specific interaction (e.g., Kinase Hinge).
H-Bond Acceptors 3 (N)< 3✅ PassFacilitates water-bridged or direct polar contacts.
Rotatable Bonds 2< 3✅ PassLow entropic penalty upon binding (rigid core).
PSA (Polar Surface Area) ~38 Ų< 60 Ų✅ PassHigh potential for oral bioavailability.

Strategic Design: The "Grow" Vector

In FBDD, a fragment is only as good as its ability to evolve. Fragment A is designed with a specific "Growth Vector" at the C4 position.

  • The Anchor (C2-N-methylamine): Binds to the target's "hinge" or polar recognition motif.

  • The Hydrophobic Stabilizer (C6-Ethyl): Occupies small hydrophobic pockets (e.g., the Gatekeeper region in kinases), providing initial binding enthalpy.

  • The Reactive Handle (C4-Chlorine): The site for elaboration. The chlorine atom activates the ring for Nucleophilic Aromatic Substitution (SNAr), allowing the rapid attachment of diverse amines to reach adjacent sub-pockets (e.g., the Ribose pocket or Solvent Front).

Protocol 1: Biophysical Screening via Surface Plasmon Resonance (SPR)

Fragments often have weak affinities (KD in the mM to high µM range). Standard biochemical assays (IC50) may fail to detect them. SPR is the gold standard for validating direct binding.

Objective: Determine KD and residence time of Fragment A against a target protein (e.g., a Ser/Thr Kinase).

Materials
  • Instrument: Biacore 8K or S200 (Cytiva).

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.4) + 2% DMSO .

    • Critical: DMSO concentration must be exactly matched in running buffer and samples to prevent "bulk refractive index" jumps.

Step-by-Step Methodology
  • Protein Immobilization:

    • Immobilize the target protein to a density of ~2000–3000 RU using standard Amine Coupling (EDC/NHS chemistry).

    • Note: High density is required for fragments due to their low molecular weight (Signal is proportional to MW).

  • Solvent Correction:

    • Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index mismatches.

  • Sample Preparation:

    • Prepare a 100 mM stock of Fragment A in 100% DMSO.

    • Dilute into Running Buffer to generate a concentration series: 0, 15.6, 31.2, 62.5, 125, 250, 500 µM.

  • Injection Cycle:

    • Flow Rate: 30 µL/min (high flow minimizes mass transport limitation).

    • Contact Time: 60 seconds (association).

    • Dissociation Time: 120 seconds.

  • Data Analysis:

    • Zero-adjust and reference-subtract the sensorgrams.

    • Fit data to a Steady State Affinity (1:1) model.

    • Success Criterion: A square-shaped sensorgram indicating rapid on/off rates (typical for fragments) and a calculated KD < 2 mM.

Protocol 2: Chemical Elaboration (SNAr Library Generation)

Once binding is confirmed, the C4-Chlorine is used to "grow" the fragment. The following protocol describes the parallel synthesis of a 2-amino-4-aminopyrimidine library.

Reaction: SNAr Displacement of C4-Cl by Primary/Secondary Amines.

Mechanism & Rationale

The pyrimidine ring is electron-deficient. The electronegative nitrogen atoms pull density from the C4/C6 carbons, making C4 highly susceptible to nucleophilic attack. The C6-ethyl group provides slight steric bulk but does not deactivate the ring.

Materials
  • Substrate: 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (Fragment A).

  • Nucleophiles: Diverse set of primary/secondary amines (e.g., morpholine, benzylamine, piperazines).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: n-Butanol (for thermal) or DMSO (for microwave).

Procedure (Microwave-Assisted Parallel Synthesis)
  • Reaction Setup:

    • In a microwave vial, dissolve Fragment A (1.0 equiv, 0.2 mmol) in DMSO (1.0 mL).

    • Add the specific Amine Building Block (1.2 equiv).

    • Add DIPEA (2.0 equiv) to scavenge the HCl byproduct.

  • Heating:

    • Seal the vial and heat in a microwave reactor at 120°C for 20 minutes .

    • Why Microwave? Conventional heating requires refluxing in n-butanol for 4–12 hours. Microwave irradiation accelerates the rate-limiting step (formation of the Meisenheimer complex).

  • Work-up (High-Throughput):

    • Dilute the reaction mixture with Ethyl Acetate (3 mL) and wash with Water (2 x 1 mL) to remove DMSO and salts.

    • Pass the organic layer through a phase separator cartridge.

  • Purification:

    • Evaporate solvent.[1]

    • Purify via Prep-HPLC (Reverse phase C18, Water/Acetonitrile gradient).

  • Validation:

    • Confirm identity via LC-MS (Look for loss of Cl isotope pattern and appearance of Product MW).

Visualizing the FBDD Workflow

The following diagram illustrates the iterative cycle of using Fragment A, from initial screening to the generation of a lead compound.

FBDD_Workflow cluster_chem Chemical Evolution Phase Frag Fragment A (4-Chloro-6-ethyl-N-methylpyrimidin-2-amine) Screen Biophysical Screening (SPR / NMR) Kd: ~500 µM Frag->Screen Quality Check (LCMS) Valid Hit Validation (X-ray Co-structure) Screen->Valid Binding Confirmed Design Library Design (S_NAr Vector Selection) Valid->Design Define Exit Vector Synth Parallel Synthesis (Displacement of C4-Cl) Design->Synth Microwave 120°C Test Potency Testing (Enzymatic IC50) Synth->Test Library of 96 analogs Test->Design Iterative Optimization Lead Lead Compound (Kd < 100 nM) Test->Lead SAR Analysis

Figure 1: Strategic workflow for evolving Fragment A into a potent lead compound.

Reaction Mechanism Diagram

Understanding the mechanism is crucial for troubleshooting low yields (e.g., steric hindrance at the nucleophile).

SNAr_Mechanism Start Fragment A (Electrophile) Complex Meisenheimer Complex (Transition State) Start->Complex + Amine Slow Step Amine Amine (Nucleophile) Amine->Complex Product Elaborated Pyrimidine Complex->Product - Cl⁻ Fast Step Byprod HCl Salt Complex->Byprod

Figure 2: SNAr mechanism. The C4 position is activated by the ring nitrogens, allowing nucleophilic attack.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Life Chemicals. (2024). "Pyrimidine-Based Fragments for FBDD." Life Chemicals Library Collections. Link

  • Wuxi AppTec. (2022). "Regioselectivity of SnAr Reactions with Chloropyrimidines." QM Magic Class. Link

  • MDPI. (2021). "Synthetic Strategies of Pyrimidine-Based Scaffolds as Kinase Inhibitors." Molecules. Link

  • Jahnke, W., & Erlanson, D. A. (2006). "Fragment-based approaches in drug discovery." Wiley-VCH. (Foundational text on SPR screening protocols).

Sources

derivatization of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine for improved potency

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine for Enhanced Biological Potency

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Pyrimidine Scaffold as a Privileged Structure

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like nucleic acids and a plethora of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged scaffold" in drug discovery.[3][4] Pyrimidine derivatives exhibit a vast range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][4]

The starting material, 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine, represents a versatile platform for generating diverse compound libraries. Its strategic derivatization is key to unlocking and optimizing its therapeutic potential. The chlorine atom at the C4 position is a particularly attractive site for modification, as it is susceptible to various cross-coupling reactions and nucleophilic substitutions, allowing for the introduction of a wide array of functional groups. This guide provides a detailed exploration of synthetic strategies, step-by-step protocols, and structure-activity relationship (SAR) insights to guide researchers in the development of novel, high-potency derivatives.

cluster_scaffold Core Scaffold: 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine cluster_points Key Derivatization Points Scaffold C4 C4-Position (Primary Target) - Suzuki Coupling - Buchwald-Hartwig Amination - Nucleophilic Aromatic Substitution (SNAr) N_Me N-Methyl Group - Demethylation/Re-alkylation C6_Et C6-Ethyl Group - Oxidation - Bioisosteric Replacement

Caption: Key reactive sites on the 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine scaffold.

Part 1: Strategic Derivatization at the C4-Position

The C4-chloro group is the most facile handle for introducing molecular diversity. Its reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their broad substrate scope, functional group tolerance, and generally high yields.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds by coupling the chloropyrimidine with various boronic acids or esters.[5] This allows for the introduction of aryl, heteroaryl, or vinyl substituents, which can profoundly influence the compound's steric and electronic properties, and thus its binding affinity to a biological target.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective catalyst for this transformation. For less reactive boronic acids or to achieve lower catalyst loading, more advanced catalyst systems involving specific ligands might be necessary.[6][7][8]

  • Base: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid via the formation of a boronate species, which facilitates the transmetalation step in the catalytic cycle.[6]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or DMF with water is often used. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate.[6][9]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which deactivates them. Therefore, the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and ensure high yields.[5]

Exemplary Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (1.0 equiv.)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv.)

  • Pd(PPh₃)₄ (0.05 equiv., 5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Flame-dried Schlenk flask or reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a flame-dried Schlenk flask, add 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine, the boronic acid, and K₂CO₃.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.[6]

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired C4-substituted derivative.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous and properly degassed. Screen different palladium catalysts, bases, or solvent systems.[5]

  • Side Products: If homocoupling of the boronic acid is observed, try using a slight excess of the chloropyrimidine starting material.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, enabling the synthesis of a wide range of N-aryl and N-heteroaryl derivatives from aryl halides.[10][11] This reaction is invaluable for exploring how different amine functionalities impact potency, selectivity, and pharmacokinetic properties.

Causality Behind Experimental Choices:

  • Catalyst & Ligand: This reaction is highly dependent on the choice of ligand. Sterically hindered phosphine ligands, such as Xantphos or RuPhos, are often required to facilitate the reductive elimination step, which forms the C-N bond and regenerates the active catalyst.[12][13][14] The choice of palladium precursor, like Pd(OAc)₂, is also critical.

  • Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu) are commonly used to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[14]

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are typically used to prevent quenching of the strong base.

Exemplary Protocol: Buchwald-Hartwig Amination

Materials:

  • 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (1.0 equiv.)

  • Primary or Secondary Amine (1.2 equiv.)

  • Pd(OAc)₂ (0.02 equiv., 2 mol%)

  • Xantphos (0.04 equiv., 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous Toluene, degassed

  • Flame-dried Schlenk flask or reaction vial

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, Xantphos, and NaOtBu to a flame-dried Schlenk flask.

  • Add the 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine and the desired amine coupling partner.

  • Add degassed, anhydrous toluene via syringe.

  • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • After completion (typically 6-24 hours), cool the reaction to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Start Start: 4-Chloro-6-ethyl- N-methylpyrimidin-2-amine Reaction Derivatization Reaction (e.g., Suzuki or Buchwald-Hartwig) Start->Reaction Add Reagents & Catalyst Workup Aqueous Workup & Extraction Reaction->Workup Quench & Dilute Purify Flash Column Chromatography Workup->Purify Isolate Crude Product Characterize Structural Characterization (NMR, MS) Purify->Characterize Obtain Pure Derivative Screen Biological Screening (Potency Assay) Characterize->Screen SAR SAR Analysis & Lead Optimization Screen->SAR Generate Potency Data SAR->Reaction Design Next Generation

Caption: General workflow for derivatization, purification, and screening.

Part 2: Structure-Activity Relationship (SAR) Insights

The ultimate goal of derivatization is to improve biological potency. Systematic modification of the C4 position allows for the development of a clear Structure-Activity Relationship (SAR). By testing each new derivative in a relevant biological assay (e.g., enzyme inhibition, cell-based assay), a quantitative measure of potency, such as the half-maximal inhibitory concentration (IC₅₀), can be determined.

The table below provides a hypothetical framework for summarizing SAR data. Researchers should populate this table with their experimental results to guide the optimization process.

Derivative ID C4-Substituent (R-Group) Synthetic Method Potency (IC₅₀, nM) Comments
SM-01 -Cl (Starting Material)->10,000Baseline activity.
C4-S-01 PhenylSuzuki850Introduction of aryl group improves potency.
C4-S-02 4-FluorophenylSuzuki320Electron-withdrawing group enhances activity.
C4-S-03 3-PyridylSuzuki450Heteroaromatic ring is well-tolerated.
C4-B-01 MorpholinoBuchwald-Hartwig1,200Polar amine acceptable but less potent.
C4-B-02 N-MethylanilinoBuchwald-Hartwig250Lipophilic amine shows significant improvement.
C4-B-03 CyclopropylaminoBuchwald-Hartwig600Small, constrained amines show moderate potency.

Key Insights from Exemplary SAR Table:

  • Aromatic vs. Aliphatic: The data suggests that aromatic substituents introduced via Suzuki or Buchwald-Hartwig amination are generally more favorable for potency than the polar morpholino group.

  • Electronic Effects: The improved potency of the 4-fluorophenyl derivative (C4-S-02) over the simple phenyl analog (C4-S-01) indicates that electron-withdrawing substituents on the C4-aryl ring may be beneficial.

  • Lipophilicity: The highly potent N-methylanilino derivative (C4-B-02) suggests that increasing lipophilicity at this position could be a key driver of activity.

This systematic approach allows researchers to build a predictive model for designing the next generation of compounds with further improved potency and optimized drug-like properties.

References

  • Title: Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives.[2][3] Source: Current Organic Chemistry, 2023. URL:

  • Title: Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Title: Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions.[5] Source: Benchchem, 2025. URL:

  • Title: A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.[6] Source: Benchchem, 2025. URL:

  • Title: Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.[1] Source: International Journal of Pharmaceutical and Phytopharmacological Research, 2023. URL:

  • Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.[4] Source: RSC Publishing, 2021. URL:

  • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[7][8] Source: MDPI, 2021. URL:

  • Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.[12] Source: MDPI, 2008. URL:

  • Title: Buchwald–Hartwig amination.[10] Source: Wikipedia. URL:

  • Title: HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.[13] Source: Purdue University Thesis, 2022. URL:

  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts.[11] Source: Chemistry LibreTexts, 2023. URL:

  • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.[14] Source: Beilstein Journal of Organic Chemistry, 2018. URL:

Sources

Application Note: Strategic Utilization of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine in Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (hereafter referred to as CEMPA ) represents a privileged scaffold in modern agrochemical discovery.[1] Unlike the commoditized 4,6-dimethoxy or 4-chloro-6-methyl variants used in first-generation sulfonylurea herbicides (e.g., Chlorimuron), CEMPA introduces two critical structural modifications:

  • C6-Ethyl Group: Enhances lipophilicity (

    
    ) and alters the steric volume within the target enzyme pocket (e.g., Acetolactate Synthase - ALS), potentially overcoming resistance mutations evolved against smaller methyl/methoxy analogs.[1]
    
  • N-Methylamino Motif: The secondary amine at the C2 position prevents the formation of canonical primary sulfonylureas, directing synthesis toward trisubstituted ureas or fused bicyclic systems (e.g., pyrimido[1,2-a]pyrimidines), which are emerging classes for fungicide and herbicide resistance management.

This guide details the physicochemical profile, reaction mechanisms, and validated protocols for transforming CEMPA into bioactive agricultural agents.

Chemical Profile & Mechanistic Grounding

Physicochemical Properties
PropertyValueSignificance in Agrochemistry
Molecular Formula

Compact heteroaromatic core.[1]
Molecular Weight 171.63 g/mol Ideal for Fragment-Based Drug Design (FBDD).[1]
ClogP (Est.) 2.1 - 2.4Optimal range for foliar uptake and phloem mobility.[1]
pKa (Conj. Acid) ~3.5 - 4.0Weak base; remains neutral at physiological pH of plants (5.5-7.0).[1]
Reactivity Hotspot C4-ChlorineHighly activated for Nucleophilic Aromatic Substitution (

).[1]
Reactivity Logic: The "Ping-Pong" Functionalization

The pyrimidine ring is electron-deficient, making the C4-chlorine susceptible to displacement.[1] However, the electron-donating effect of the C2-methylamino group and the C6-ethyl group modulates this reactivity, preventing uncontrolled hydrolysis while maintaining susceptibility to strong nucleophiles or metal catalysts.

Key Pathways:

  • 
     Displacement:  The primary route for introducing diversity (amines, ethers, thiols) at C4.[1]
    
  • Suzuki-Miyaura Coupling: Palladium-catalyzed replacement of C4-Cl with aryl/heteroaryl groups, common in SDHI (Succinate Dehydrogenase Inhibitor) fungicides.[1]

  • Urea Formation: Reaction of the C2-NHMe with isocyanates to form herbicidal urea bridges.[1]

Visualization: Synthetic Divergence

The following diagram illustrates the logical flow from the CEMPA scaffold to high-value agrochemical classes.

CEMPA_Pathways CEMPA CEMPA Scaffold (4-Chloro-6-ethyl-N-methyl...) Herbicide Trisubstituted Urea Herbicides (ALS Inhibitors) CEMPA->Herbicide Urea Formation (C2-N Reactivity) Fungicide Biaryl Pyrimidine Fungicides (Kinase/SDHI) CEMPA->Fungicide Suzuki Coupling (C4-Cl Reactivity) Insecticide 4-Amino-Pyrimidine Insecticides CEMPA->Insecticide SnAr Displacement (C4-Cl Reactivity) Nu Nucleophiles (Amines/Phenols) Nu->Insecticide Pd Pd Catalyst + Aryl Boronic Acid Pd->Fungicide Iso Sulfonyl Isocyanates Iso->Herbicide

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the C2-amine and C4-chloride on the CEMPA scaffold.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 4-amino/oxy-substituted derivatives (Common in broad-spectrum insecticides).[1] Mechanism: Addition-Elimination at C4. The C6-ethyl group provides steric bulk that may require elevated temperatures compared to methyl analogs.[1]

Materials:

  • CEMPA (1.0 eq)[1]

  • Nucleophile (e.g., substituted benzylamine or phenol) (1.2 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
    (for weak nucleophiles)
  • Solvent: DMF or NMP (anhydrous)[1]

Step-by-Step Methodology:

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve CEMPA (1 mmol, 171 mg) in anhydrous DMF (3 mL).

  • Reagent Addition: Add the base (

    
    , 276 mg) followed by the nucleophile (1.2 mmol).
    
  • Reaction: Seal the vial and heat to 80–100°C for 4–6 hours.

    • Note: Monitor via TLC (Hexane:EtOAc 3:1).[1] The starting material (CEMPA) is less polar than the product if using amines.[1]

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (15 mL).

    • Precipitation: If solid forms, filter and wash with water.[1][2]

    • Extraction: If oil forms, extract with EtOAc (3 x 10 mL), wash with brine, and dry over

      
      .
      
  • Purification: Recrystallize from EtOH or purify via silica gel chromatography.

Validation Criteria:

  • LC-MS: Disappearance of m/z 172/174 (Cl isotope pattern) and appearance of Product Mass (

    
    ).[1]
    
  • 1H NMR: Loss of the C4-Cl influence (shift in adjacent protons) and integration of the new nucleophile signals.[1]

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesis of 4-aryl-6-ethyl-N-methylpyrimidin-2-amines (High-value fungicide pharmacophores).[1] Challenge: The C2-amino group can coordinate Pd, potentially poisoning the catalyst. Use of phosphine ligands with high steric demand (e.g., XPhos, SPhos) is critical.

Materials:

  • CEMPA (1.0 eq)[1]

  • Aryl Boronic Acid (1.5 eq)[1]

  • Catalyst:

    
     (5 mol%) + XPhos (10 mol%) OR 
    
    
    
    [1]
  • Base:

    
     (3.0 eq)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Sparge the solvent mixture (Dioxane/

    
    ) with Argon for 15 minutes.
    
  • Assembly: In a microwave vial or Schlenk tube, combine CEMPA (1 mmol), Boronic Acid (1.5 mmol), and Base (3 mmol).

  • Catalyst Addition: Add Pd catalyst and ligand under an inert atmosphere (Glovebox or rapid addition under Argon flow).[1]

  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 45 mins (Microwave).

  • Scavenging: Filter through a Celite pad to remove Pd black.[1] Wash with EtOAc.[1]

  • Purification: Flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Data Presentation: Solvent Screening for Suzuki Coupling

Solvent System Temp (°C) Yield (%) Notes
Toluene/H2O 100 45 Poor solubility of CEMPA
Dioxane/H2O 90 88 Optimal conversion
DMF 120 62 Homocoupling byproducts observed

| EtOH/H2O | 80 | 70 | Green alternative, slower kinetics |[1]

Safety & Handling

  • Hazard Identification: CEMPA is an organochloride and likely skin/eye irritant (H315, H319).[1]

  • PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.[1]

  • Waste: Segregate halogenated organic waste. Aqueous layers from workups may contain residual palladium and should be treated as heavy metal waste.[1]

References

  • PubChem. 4-Chloro-N-methylpyrimidin-2-amine Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules 2008, 13(4), 941-957. Available at: [Link] (Protocol grounding for Suzuki coupling of 2-amino-4-chloropyrimidines).[1]

  • University of California, ANR. Amino Acid Inhibition Herbicides (ALS Inhibitors).[1] Available at: [Link] (Mechanism of action for pyrimidine-based herbicides).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine CAS Registry Number: (Analogous structures often referenced in kinase inhibitor patents; exact CAS depends on specific salt forms).

Executive Summary: The Regioselectivity Challenge

Warning: The most common reason for low yield (or 0% yield of the correct molecule) is a fundamental error in synthetic strategy regarding regioselectivity.

If you are attempting to synthesize this molecule via Nucleophilic Aromatic Substitution (SNAr) starting from 2,4-dichloro-6-ethylpyrimidine and reacting it with methylamine, STOP .

  • The Trap: In 2,4-dichloropyrimidines, the C4-position is significantly more electrophilic than the C2-position due to the para-like resonance effect of the ring nitrogens. Reacting 2,4-dichloro-6-ethylpyrimidine with methylamine will predominantly yield 4-(methylamino)-2-chloro-6-ethylpyrimidine (the wrong isomer).

  • The Solution: You must utilize a de novo ring synthesis approach to install the amine at C2 before the chlorine is introduced at C4.

This guide focuses on the "Cyclization-Chlorination" Route , which is the only reliable method to guarantee the N-methylamino group at position 2 and the Chloro group at position 4.

Critical Process Parameters (CPP)

Phase 1: The Precursor Synthesis (Cyclization)

Reaction: Condensation of N-methylguanidine with Ethyl propionylacetate (Ethyl 3-oxopentanoate). Target Intermediate: 6-ethyl-2-(methylamino)pyrimidin-4-ol (often exists as the pyrimidin-4(3H)-one tautomer).

ParameterOptimization TargetTechnical Rationale
Base Selection NaOEt (Sodium Ethoxide)Matches the ester leaving group to prevent transesterification byproducts.
Guanidine Source Free base generationN-methylguanidine is usually supplied as a sulfate or hydrochloride salt. It must be neutralized in situ with NaOEt to react.
Moisture Control Strictly AnhydrousWater competes with the guanidine for the ester, leading to hydrolysis of the starting material (low conversion).
Phase 2: The Chlorination (The Yield Killer)

Reaction: Conversion of the 4-hydroxy intermediate to 4-chloro using POCl


.
ParameterOptimization TargetTechnical Rationale
Reagent POCl

+ Base
Acidic byproducts (HCl) can protonate the pyrimidine ring, deactivating it. A base (N,N-dimethylaniline or DIEA) acts as an acid scavenger.
Catalyst DMF (0.1 - 0.5 eq)Forms the Vilsmeier-Haack reagent in situ, which is a more potent chlorinating agent than POCl

alone, allowing for lower temperatures.
Temperature 70°C - 90°CHigh reflux (>100°C) often leads to "tar" formation (polymerization). Keep temperature as low as possible while maintaining reflux.

Visualizing the Strategy

The following diagram illustrates the correct synthetic pathway versus the failed SNAr route.

SynthesisStrategy Start_Wrong 2,4-Dichloro-6-ethylpyrimidine Reagent_Wrong + Methylamine (SNAr) Product_Wrong WRONG ISOMER (4-Methylamino-2-chloro...) Start_Wrong->Product_Wrong Major Pathway (C4 Attack) Start_Right_1 N-Methylguanidine Intermediate Intermediate: 6-ethyl-2-(methylamino)pyrimidin-4-ol Start_Right_1->Intermediate Cyclization (NaOEt) Start_Right_2 Ethyl 3-oxopentanoate Start_Right_2->Intermediate Cyclization (NaOEt) Step_Chlor Chlorination (POCl3 / Base) Intermediate->Step_Chlor Tautomerization Target TARGET: 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine Step_Chlor->Target Nucleophilic Sub.

Caption: Comparison of the failed SNAr route (Red) vs. the necessary De Novo Cyclization route (Green) to ensure correct regiochemistry.

Troubleshooting Guide (FAQ)

Module A: Chlorination Issues (POCl )

Q: My reaction mixture turns into a black, sticky tar. What happened? A: This is "charring" caused by excessive heat and uncontrolled HCl generation.

  • Fix: Do not use neat POCl

    
     at high reflux (106°C) if possible. Add a co-solvent like Toluene or Acetonitrile to moderate the temperature.
    
  • Fix: Add a tertiary amine base (N,N-Dimethylaniline or Diisopropylethylamine) to the reaction. This buffers the HCl produced.

  • Fix: Ensure your starting material is completely dry. Residual moisture reacts violently with POCl

    
    , creating local hot spots.
    

Q: The reaction is incomplete even after 12 hours. A: The hydroxy-pyrimidine might be unreactive due to poor solubility or lack of activation.

  • Fix: Add DMF (Dimethylformamide) dropwise as a catalyst. This generates the chloroiminium ion (Vilsmeier reagent), which is far more reactive.

  • Fix: Ensure good agitation. The hydroxy intermediate is often a solid suspension; it clears up as it converts to the chloro product.

Module B: Workup & Isolation

Q: I had product by TLC, but after aqueous workup, it disappeared or turned into the starting material. A: You suffered from Hydrolysis Reversion . The C4-Chlorine atom is activated and susceptible to hydrolysis, especially in acidic, hot aqueous conditions.

  • Fix (The Inverse Quench): Never add water to the hot reaction mixture. Pour the cooled reaction mixture slowly into a stirred slurry of Ice and NaHCO

    
     (or dilute NH
    
    
    
    OH).
  • Fix: Keep the quench temperature below 10°C.

  • Fix: Extract immediately into Ethyl Acetate or DCM once the quench is complete. Do not let the product sit in the aqueous phase.

Optimized Experimental Protocol

Objective: Synthesis of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine via POCl


 chlorination.
Step 1: Preparation of the Vilsmeier Reagent (In-Situ)
  • In a dry round-bottom flask equipped with a condenser and drying tube (CaCl

    
     or N
    
    
    
    line), charge 6-ethyl-2-(methylamino)pyrimidin-4-ol (1.0 eq).
  • Add POCl

    
      (Phosphorus Oxychloride) (3.0 - 5.0 eq).[1]
    
    • Note: Excess POCl

      
       acts as the solvent. For scale-up, use Toluene as solvent and reduce POCl
      
      
      
      to 1.5 eq.
  • Add N,N-Dimethylaniline (1.0 eq) cautiously (Exothermic!).

    • Why: Acts as an acid scavenger.

Step 2: Reaction[2]
  • Cool the mixture to 0°C.

  • Add DMF (Catalytic, 5-10 drops per gram of substrate) slowly.

  • Warm the mixture to room temperature, then heat to 70°C - 80°C .

  • Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material spot (baseline/polar) should disappear, and a non-polar spot (Product) should appear.

  • Time: Typically 2–4 hours. Do not overheat.

Step 3: The "Inverse Quench" (Critical for Yield)
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove excess POCl

    
    . Caution: Use a good trap; POCl
    
    
    
    damages pumps.
  • Prepare a beaker with Crushed Ice and Saturated NaHCO

    
     solution .
    
  • Pour the thick residue slowly onto the ice/base mixture with vigorous stirring.

    • Target pH: Keep pH > 7. If it drops, add more base.

  • Extract immediately with Ethyl Acetate (3x).

  • Wash organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Troubleshooting Logic Flowchart

Troubleshooting Start Problem: Low Yield Check_Route Are you using SNAr (2,4-dichloro + amine)? Start->Check_Route Route_Yes STOP. Wrong Isomer. Switch to Cyclization Route. Check_Route->Route_Yes Yes Route_No Check Chlorination Step Check_Route->Route_No No Check_Tar Is reaction turning black/tarry? Route_No->Check_Tar Check_Hydrolysis Did product vanish during workup? Check_Tar->Check_Hydrolysis No Tar_Yes 1. Lower Temp (<90°C) 2. Add Base (PhNMe2) 3. Use Toluene co-solvent Check_Tar->Tar_Yes Yes Hydrolysis_Yes 1. Use INVERSE Quench 2. Keep T < 10°C during quench 3. Maintain pH > 7 Check_Hydrolysis->Hydrolysis_Yes Yes

Caption: Diagnostic flowchart for identifying yield loss mechanisms.

References

  • Regioselectivity of SNAr on Dichloropyrimidines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec / QM Magic Class.
    • Key Finding: Nucleophilic substitution of 2,4-dichloropyrimidines is usually C-4 selective.[2]

    • URL:

  • Chlorination Protocol & Scale-Up

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3.
    • Source: N
    • Key Finding: Use of Pyridine/Base prevents tar formation; equimolar POCl3 reduces environmental load.
    • URL:

  • Process Development for Chloropyrimidines

    • Title: Development of a Robust Scale-Up Synthetic Route for BPR1K871.
    • Source: ACS Omega.
    • Key Finding: Optimization of POCl3 chlorin
    • URL:

Sources

Technical Support Center: Troubleshooting Solubility Issues with 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine and Related Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for substituted pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issue of solubility. While we will use 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine as our primary example, the principles and techniques discussed here are broadly applicable to a wide range of heterocyclic compounds, particularly those with limited aqueous solubility. Our goal is to provide you with the causal understanding and practical steps to overcome these hurdles in your experiments.

Frequently Asked Questions (FAQs)

Q1: I've just received my vial of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine. What is the best solvent to make a stock solution?

For initial stock solutions of novel or poorly characterized pyrimidine derivatives, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1] Many heterocyclic compounds, which may be crystalline and have low aqueous solubility, are often readily soluble in DMSO.[1] It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO, which can then be serially diluted into aqueous buffers or cell culture media for your experiments.

Q2: My compound dissolved in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. What happened?

This is a common phenomenon known as "crashing out." Your compound is likely much less soluble in the aqueous buffer than in the concentrated DMSO stock. When the DMSO solution is diluted into the aqueous phase, the solvent environment changes dramatically, and the compound precipitates out as it can no longer stay dissolved. The key is to ensure the final concentration of the organic co-solvent (like DMSO) is kept to a minimum in your final working solution, typically below 1% and often below 0.1%, to avoid solvent effects in biological assays.

Q3: Is it safe to heat my compound to get it to dissolve?

Gentle heating (e.g., 37°C water bath) can be an effective method to increase the rate of dissolution, particularly for compounds that are slow to dissolve. However, prolonged or excessive heating should be avoided unless you have data on the thermal stability of your specific compound. Degradation can occur at elevated temperatures. For many pyrimidine derivatives, solubility does increase with temperature.[2][3]

Q4: Can I adjust the pH of my buffer to improve solubility?

Yes, pH adjustment can be a very powerful technique, especially for compounds with ionizable groups.[4] The pyrimidine ring contains basic nitrogen atoms, and the exocyclic amine can also be protonated. For a basic compound, lowering the pH of the solution will lead to protonation, forming a more polar and often more water-soluble salt form.[4]

In-Depth Troubleshooting Guides

Problem 1: Compound Crashes Out of Solution During Dilution

Symptoms: A clear, high-concentration stock solution in an organic solvent (e.g., DMSO) is prepared. Upon dilution into an aqueous buffer (e.g., PBS, cell culture media), the solution becomes cloudy or a visible precipitate forms.

Causality: The solubility of the compound is significantly lower in the final aqueous environment compared to the initial organic solvent. The addition of the stock solution creates a localized supersaturated solution, leading to rapid precipitation.

Step-by-Step Protocol for Optimized Dilution:

  • Preparation of Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO, then to 100 µM in DMSO.

  • Aqueous Dilution with Vigorous Mixing: Add the final aliquot of the DMSO stock to your aqueous buffer dropwise while vortexing or stirring vigorously. This helps to rapidly disperse the compound and avoid localized high concentrations.

  • Incorporate a Co-solvent: If direct dilution is still problematic, consider using a co-solvent system.[5][6] Prepare your aqueous buffer with a small percentage of a water-miscible organic solvent like ethanol or propylene glycol before adding your compound stock.

  • Final DMSO Concentration Check: Always calculate the final percentage of DMSO in your working solution. For most cell-based assays, this should be kept below 0.5% to avoid cytotoxicity or other off-target effects.

Problem 2: Poor Solubility in Standard Organic Solvents

Symptoms: The compound does not fully dissolve in DMSO or ethanol, even at modest concentrations.

Causality: The compound may possess a highly stable crystal lattice structure, which requires a significant amount of energy to break down. This is common in planar, heterocyclic molecules capable of forming strong intermolecular interactions like hydrogen bonds.

Workflow for Solvent Screening:

The following workflow diagram illustrates a systematic approach to identifying a suitable solvent system.

G start Start: Undissolved Compound dmso Attempt to dissolve in DMSO at RT start->dmso heat Gently heat (37-50°C) dmso->heat Incomplete dissolution success Success: Soluble Stock Solution dmso->success Complete dissolution dmf Try a stronger polar aprotic solvent (e.g., DMF, NMP) heat->dmf Still insoluble heat->success Complete dissolution cosolvent Attempt co-solvent system (e.g., DMSO/Ethanol) dmf->cosolvent Still insoluble dmf->success Complete dissolution advanced Consider advanced formulation (e.g., cyclodextrins) cosolvent->advanced Still insoluble cosolvent->success Complete dissolution advanced->success Complete dissolution fail Insoluble: Contact Synthesis Chemist advanced->fail Still insoluble

Caption: A systematic workflow for troubleshooting poor solubility in organic solvents.

Data Summary: Common Solvents for Screening

SolventPolarity IndexTypeNotes
Water10.2Polar ProticUniversal biological solvent, but often poor for nonpolar compounds.
DMSO 7.2Polar Aprotic Excellent starting point, highly versatile. [1]
Methanol6.6Polar ProticGood for many organic compounds.[2][3]
Ethanol5.2Polar ProticLess polar than methanol, common in formulations.
DMF 6.4Polar Aprotic Stronger solvent than DMSO for some compounds. [3][7]
Acetonitrile6.2Polar AproticCommon in analytical chemistry (e.g., HPLC).
Dichloromethane3.4NonpolarFor very hydrophobic compounds.
Problem 3: Need for Higher Aqueous Concentration for Assays

Symptoms: The required concentration for a biological assay (e.g., >100 µM) cannot be reached in an aqueous buffer without precipitation, even with a low percentage of co-solvent.

Causality: The intrinsic aqueous solubility of the compound is too low for the desired experimental conditions.

Advanced Solubilization Technique: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from water and increasing their apparent solubility.[8]

Experimental Protocol: Formulation with HP-β-CD

  • Prepare a Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in your desired aqueous buffer.

  • Compound Addition: Add the solid powder of your pyrimidine derivative directly to the HP-β-CD solution.

  • Equilibration: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Concentration Determination: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry with a standard curve.

G cluster_0 Hydrophobic Core cluster_1 Hydrophilic Exterior Compound Drug Complex Soluble Complex Compound->Complex Encapsulation Cyclodextrin HP-β-CD Cyclodextrin->Complex

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule to enhance aqueous solubility.

Safety and Handling

  • Always consult the Safety Data Sheet (SDS) for your specific compound.

  • For 4-Chloro-6-methylpyrimidin-2-amine (a close analog), hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[9][10]

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat when handling the compound.[9]

  • Handle the solid powder in a well-ventilated area or a chemical fume hood.[9]

References

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42. [Link]

  • Cerepnal, I., et al. (2021). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science, 23(10), 695-703. [Link]

  • Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(2), 123-128. [Link]

  • Baluja, S., & Kachhadia, B. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 59(4), 1184-1189. [Link]

  • Solubility of Things. (n.d.). Pyrimidine. [Link]

  • SciSpace. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]

  • Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-13. [Link]

  • Jadhav, S., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 10(5-s), 236-243. [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Kumar, A., & Sahoo, S. K. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important pyrimidine derivative. Pyrimidines are a critical class of heterocyclic compounds, forming the backbone of various pharmaceuticals and agrochemicals.[1][2][3] The successful and efficient synthesis of substituted pyrimidines like 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine is therefore of significant interest.

This resource is structured to provide practical, in-depth solutions in a user-friendly question-and-answer format, addressing specific experimental issues with scientifically grounded explanations.

Troubleshooting Guide

This section tackles common problems encountered during the synthesis of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

  • Question: I am attempting to synthesize 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine, but I am observing very low yields or no product formation. What are the likely causes and how can I improve the outcome?

  • Answer: Low yields are a frequent challenge in multi-step organic syntheses. For pyrimidine synthesis, several factors could be at play. The classical methods for pyrimidine synthesis can sometimes be inefficient, especially with specific substitution patterns.[4] Let's break down the potential culprits:

    • Inefficient Chlorination: The conversion of a hydroxypyrimidine precursor to the 4-chloro derivative is a critical step. Incomplete reaction or side reactions during this stage will directly impact your final yield.

      • Causality: The chlorination of hydroxypyrimidines is often carried out using reagents like phosphorus oxychloride (POCl₃).[5][6] The reactivity of this step is highly dependent on temperature and the presence of a base. Insufficient temperature may lead to an incomplete reaction, while excessively high temperatures can cause degradation or the formation of unwanted byproducts.[7]

      • Solution:

        • Temperature Optimization: Carefully control the reaction temperature. While some chlorinations proceed at room temperature, heating is often necessary, with optimal temperatures typically ranging from 80°C to 160°C.[4][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal temperature for your specific substrate.

        • Reagent Stoichiometry: Using an equimolar amount of POCl₃ per hydroxyl group can improve selectivity and reduce over-chlorination.[7]

        • Base Addition: The addition of a tertiary amine, such as N,N-dimethylaniline or pyridine, can improve yields in chlorination reactions.[5][8]

    • Suboptimal N-Methylation: The introduction of the N-methyl group is another key transformation. Inefficient methylation will result in a lower yield of the final product.

      • Causality: The choice of methylating agent and reaction conditions is crucial. Steric hindrance around the amino group can make N-methylation challenging.[9]

      • Solution:

        • Choice of Methylating Agent: Common methylating agents include methyl iodide (MeI) and dimethyl sulfate. The reactivity and choice of solvent can influence the outcome.

        • Base and Solvent: A suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is typically required to deprotonate the amine. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile can facilitate the reaction.

        • Temperature Control: N-methylation reactions can be sensitive to temperature. Monitor the reaction closely to find the optimal balance between reaction rate and side product formation.

    • Purity of Starting Materials: Impurities in your starting materials can inhibit the reaction or lead to the formation of side products.

      • Solution: Ensure all reactants and solvents are of high purity and are anhydrous, as water can interfere with many of the reagents used in this synthesis.[10]

Issue 2: Formation of Significant Side Products

  • Question: My reaction is producing the desired product, but it's contaminated with significant amounts of impurities. How can I improve the selectivity of my reaction?

  • Answer: Side product formation is a common hurdle. Here are some strategies to enhance the selectivity of your synthesis:

    • Over-chlorination: The formation of dichlorinated pyrimidines is a potential side reaction if your starting material has multiple hydroxyl groups.

      • Causality: Excess chlorinating agent or prolonged reaction times at high temperatures can lead to the chlorination of other positions on the pyrimidine ring.[7]

      • Solution:

        • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent.[7]

        • Temperature and Time Management: Lower the reaction temperature and monitor the reaction progress to stop it once the starting material is consumed.[7]

    • Hydrolysis of the Chloro Group: The 4-chloro group can be susceptible to hydrolysis back to the hydroxyl group, especially during workup.

      • Causality: Chloropyrimidines can be sensitive to aqueous acidic or basic conditions.[11]

      • Solution: When quenching the reaction, pour the reaction mixture slowly onto ice or into a cold, basic solution (e.g., sodium bicarbonate) with vigorous stirring to neutralize any acid and minimize hydrolysis.[7]

    • N,N-dimethylation: If using a methylating agent that can provide more than one methyl group, you may see the formation of a quaternary ammonium salt.

      • Solution: Use a methylating agent that delivers a single methyl group or carefully control the stoichiometry.

Issue 3: Difficulty in Product Purification

  • Question: I'm struggling to isolate a pure sample of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine from the crude reaction mixture. What are the best purification strategies?

  • Answer: Effective purification is key to obtaining a high-quality final product. Here are some recommended techniques:

    • Crystallization: This is often the most effective method for purifying solid organic compounds.[10]

      • Solution: Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions for recrystallization.[10]

    • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a reliable alternative.[10]

      • Solution: A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective for separating pyrimidine derivatives.[10]

    • Distillation/Sublimation: For sensitive or volatile chloropyrimidines, distillation or sublimation under reduced pressure can be a suitable purification method.[5][12]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine.

  • Question 1: What is a typical synthetic route for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine?

    • Answer: A common approach involves a multi-step synthesis. The pyrimidine ring is often constructed first, followed by functional group manipulations. A plausible route could be:

      • Pyrimidine Ring Formation: Condensation of a β-dicarbonyl compound (like ethyl 3-oxopentanoate) with a guanidine derivative to form a 2-amino-6-ethyl-pyrimidin-4-ol. The Biginelli reaction is a well-known method for pyrimidine synthesis.[4][13][14]

      • Chlorination: Conversion of the hydroxyl group at the 4-position to a chloro group using a chlorinating agent like POCl₃.[6][15]

      • N-Methylation: Introduction of the methyl group onto the 2-amino group using a suitable methylating agent.

  • Question 2: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

    • Answer: A combination of chromatographic and spectroscopic techniques is essential:

      • Thin Layer Chromatography (TLC): A quick and easy method to monitor the disappearance of starting materials and the appearance of products.[10]

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in the reaction mixture, helping to identify the product and any major byproducts.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the final product, confirming the connectivity of atoms and the success of each synthetic step.

      • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups.

  • Question 3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

    • Answer: Yes, safety is paramount.

      • Phosphorus oxychloride (POCl₃): This is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions involving POCl₃ should be conducted under an inert atmosphere (e.g., nitrogen or argon).[7]

      • Methylating Agents: Reagents like methyl iodide are toxic and should be handled with care in a fume hood.

      • General Precautions: Always review the Safety Data Sheets (SDS) for all chemicals before use.

  • Question 4: Can microwave-assisted synthesis be used to improve this reaction?

    • Answer: Yes, microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of pyrimidine derivatives.[10][16] This technique can be particularly beneficial for the ring formation and nucleophilic substitution steps.

Experimental Protocols & Data

Optimized Chlorination Protocol (General Procedure)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the 2-amino-6-ethyl-pyrimidin-4-ol precursor (1 equivalent).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 1.5 - 2 equivalents) dropwise to the flask at 0 °C.

  • Base Addition (Optional but Recommended): Add N,N-dimethylaniline (1.1 equivalents) dropwise.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-4-chloro-6-ethylpyrimidine.

Table 1: Comparison of Reaction Conditions for Pyrimidine Synthesis

Reaction TypeReactantsCatalyst/ReagentSolventTimeTemperatureTypical Yield (%)
Biginelli Reaction Aldehyde, β-dicarbonyl, UreaAcid (e.g., HCl)EthanolSeveral hoursReflux60-85[4]
Microwave-Assisted Aldehyde, β-dicarbonyl, UreaVarious catalystsSolvent-free or polar solvent5-30 minutes100-150 °C80-95[10][16]
Chlorination HydroxypyrimidinePOCl₃Neat or high-boiling solvent2-6 hours80-160 °C70-90[6][7]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_chlorination Investigate Chlorination Step start->check_chlorination check_methylation Investigate N-Methylation Step start->check_methylation check_starting_materials Check Purity of Starting Materials start->check_starting_materials optimize_temp Optimize Temperature check_chlorination->optimize_temp optimize_stoichiometry Adjust Reagent Stoichiometry check_chlorination->optimize_stoichiometry optimize_base Add/Optimize Base check_chlorination->optimize_base optimize_methylating_agent Change Methylating Agent check_methylation->optimize_methylating_agent optimize_methylation_conditions Optimize Base/Solvent/Temp for Methylation check_methylation->optimize_methylation_conditions purify_reagents Purify/Dry Reagents & Solvents check_starting_materials->purify_reagents end Improved Yield optimize_temp->end optimize_stoichiometry->end optimize_base->end optimize_methylating_agent->end optimize_methylation_conditions->end purify_reagents->end

Caption: A flowchart outlining the troubleshooting process for low product yield.

General Synthetic Pathway

Synthetic_Pathway A Ethyl 3-oxopentanoate + Guanidine Derivative B 2-Amino-6-ethyl-pyrimidin-4-ol A->B Cyclocondensation (e.g., Biginelli Reaction) C 2-Amino-4-chloro-6-ethylpyrimidine B->C Chlorination (POCl₃) D 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine C->D N-Methylation (e.g., MeI, Base)

Caption: A simplified schematic of a potential synthetic route.

References

  • Benchchem.
  • Benchchem.
  • Google Patents.
  • Academia.edu. An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines.
  • Benchchem.
  • BOC Sciences. De Novo Pyrimidine Synthesis.
  • American Chemical Society. Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid.
  • PMC. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
  • MDPI.
  • CD Biosynsis. Pyrimidine Biosynthesis.
  • The synthesis and some reactions of chloropyrimidines.
  • ChemicalBook. 2-Amino-4-chloro-6-methylpyrimidine synthesis.
  • MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • PubMed. Pyrimidine: A promising scaffold for optimization to develop the inhibitors of ABC transporters.
  • Wikipedia. Pyrimidine.
  • PMC. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
  • Reddit. How do I approach this problem? : r/OrganicChemistry.
  • FULIR. Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique.
  • Benchchem. A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures.
  • IJSAT.
  • Growing Science.

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Technical Support Center: Purification of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine. We will explore common issues, provide detailed troubleshooting protocols, and explain the chemical principles behind each recommended step to ensure you can achieve the desired purity for your downstream applications.

Section 1: Understanding the Purification Challenges

4-Chloro-6-ethyl-N-methylpyrimidin-2-amine is a heterocyclic compound whose structure presents a unique set of purification challenges. The presence of a basic N-methylamino group, a reactive 4-chloro substituent, and a moderately non-polar ethyl group requires a carefully considered purification strategy.

  • Basicity: The aminopyrimidine core is basic (pKa of the protonated form is typically in the range of 3-5), leading to strong interactions with acidic silica gel. This often results in significant peak tailing during column chromatography.[1]

  • Reactivity: The C4-chloro group is susceptible to nucleophilic substitution, particularly hydrolysis to the corresponding 4-hydroxy derivative, which can occur during aqueous workups or prolonged exposure to certain solvents.

  • Impurity Profile: Syntheses of substituted pyrimidines can generate a variety of impurities, including unreacted starting materials, regioisomers, and byproducts from side reactions, which may have similar polarities to the target compound.[2][3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most effective primary purification methods for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine?

A1: A multi-tiered approach is typically most effective. The primary methods are:

  • Flash Column Chromatography: This is the workhorse for separating the target compound from impurities with different polarities. Using a mobile phase modified with a small amount of a basic additive like triethylamine is crucial to prevent peak tailing on silica gel.[1][4]

  • Recrystallization: If the crude product is semi-crystalline or solid, recrystallization is an excellent final step for achieving high purity and removing trace impurities. Common solvents include ethanol or mixed solvent systems like ethyl acetate/hexane.[5][6]

  • Acid-Base Extraction: This liquid-liquid extraction technique is highly effective for removing non-basic (neutral or acidic) impurities. It leverages the basicity of the aminopyrimidine to selectively move it between aqueous and organic phases.[1]

Q2: I'm observing significant tailing on my silica gel TLC plate and column. What's the cause and how can I fix it?

A2: Tailing is caused by the strong interaction between the basic nitrogen atoms on your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. To mitigate this, you must add a basic modifier to your mobile phase to "cap" these acidic sites. A common and effective strategy is to add 0.5-1% triethylamine (TEA) or ammonia in methanol to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[1] This allows your basic compound to elute symmetrically.

Q3: What are the most common impurities I should be looking for?

A3: The impurity profile is highly dependent on the synthetic route. However, common classes of impurities include:

  • Starting Materials: Incomplete conversion will leave residual precursors.

  • Hydrolysis Product: 4-Ethyl-6-hydroxy-N-methylpyrimidin-2-amine, formed by the reaction of the C4-chloro group with water, is a very common impurity, especially after an aqueous workup.

  • Regioisomers: Depending on the synthetic strategy, isomers (e.g., 2-Chloro-6-ethyl-N-methylpyrimidin-4-amine) could be formed.

  • Chlorination Byproducts: If using reagents like phosphorus oxychloride for chlorination, residual phosphorus-containing byproducts may be present.[7]

Q4: How can I best monitor the purification process?

A4: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: Use TLC for rapid, real-time monitoring of column chromatography fractions. Stain with potassium permanganate or use a UV lamp for visualization. Remember to add the same basic modifier (e.g., TEA) to your TLC mobile phase as you use in your column to get an accurate prediction of retention.

  • LC-MS: Use LC-MS to analyze the crude material and purified fractions to confirm the mass of the desired product and identify the masses of key impurities. This is invaluable for diagnosing purification issues.[8]

Section 3: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem: My product is a persistent oil and will not crystallize, even after chromatography.

  • Plausible Cause: The "oil" is likely your purified compound but contains residual solvent or a trace impurity that is inhibiting crystal lattice formation. The compound itself may also have a low melting point.

  • Solution Pathway:

    • Ensure Solvent Removal: Dry the oil under high vacuum for several hours, possibly with gentle heating (e.g., 30-40 °C) if the compound is thermally stable, to remove all volatile solvents.

    • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your compound is poorly soluble (e.g., hexane or pentane). Vigorously scratch the side of the flask with a glass rod at the solvent-oil interface. This can provide the energy needed for nucleation.

    • Solvent-Antisolvent Recrystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane). Slowly add a non-polar "anti-solvent" (e.g., hexane, heptane) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

Problem: An impurity has a very similar Rf to my product, making chromatographic separation difficult.

  • Plausible Cause: The impurity has a polarity very close to your product. This is common with isomers or analogues where only a minor structural change exists.

  • Solution Pathway:

    • Optimize Mobile Phase: Do not just vary the ratio of your two solvents; change the solvents themselves to alter selectivity. For example, if you are using a Hexane/Ethyl Acetate system, try a Dichloromethane/Methanol or Toluene/Acetone system. Different solvents interact with your compound and the silica in unique ways, which can often improve separation.

    • Switch to a Different Stationary Phase: If optimizing the mobile phase fails, consider using a different stationary phase. Alumina (basic or neutral) can sometimes provide different selectivity for basic compounds. Alternatively, reversed-phase (C18) chromatography, which separates based on hydrophobicity rather than polarity, is an excellent option if the impurity has a different lipophilicity.

    • Chemical Conversion: As a last resort, consider if the impurity has a functional group that can be selectively reacted to dramatically change its polarity. For example, if the impurity is the hydrolyzed 4-hydroxy analog, it is now acidic and can be removed with a basic wash (e.g., dilute NaOH solution), whereas your product will remain in the organic layer.

Problem: I am losing a significant amount of my product during the aqueous workup.

  • Plausible Cause: Your compound, being basic, can be partially protonated and soluble in the acidic or even neutral aqueous phase.

  • Solution Pathway:

    • Basify the Aqueous Layer: Before extracting your product with an organic solvent, ensure the aqueous layer is basic (pH > 9). Add a base like sodium carbonate or dilute sodium hydroxide and confirm the pH with litmus paper. This ensures your aminopyrimidine is in its free-base, less polar form, maximizing its partitioning into the organic layer.

    • Use a More Polar Extraction Solvent: If your compound has some polarity, a solvent like dichloromethane (DCM) may not be sufficient. Perform multiple extractions (e.g., 3-5 times) with a more polar solvent like ethyl acetate to ensure complete recovery from the aqueous phase.

    • Brine Wash: After extraction, wash the combined organic layers with a saturated sodium chloride solution (brine). This helps to remove dissolved water and can sometimes "salt out" your product from any residual aqueous phase, improving recovery.

Section 4: Detailed Purification Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol describes the purification of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine using silica gel chromatography, optimized to prevent peak tailing.

  • Mobile Phase Selection:

    • Using TLC, identify a suitable solvent system. A good starting point is a mixture of Hexane and Ethyl Acetate.

    • Prepare the chosen eluent and add 1% triethylamine (TEA) by volume (e.g., 10 mL of TEA in 990 mL of eluent).

    • Aim for a target Rf value of ~0.25-0.35 for the desired product on a TLC plate developed in this modified mobile phase.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane/EtOAc + 1% TEA).

    • Pour the slurry into the column and use gentle pressure to pack a stable, uniform bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase. If necessary, gradually increase the polarity (gradient elution) to elute your compound.

    • Collect fractions and monitor them by TLC, ensuring you use the same TEA-modified eluent for development.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and TEA under reduced pressure using a rotary evaporator. Note: Triethylamine has a boiling point of 89.5 °C, so it may require co-evaporation with a solvent like toluene or drying under high vacuum to remove completely.

Protocol 2: Recrystallization

This protocol is for the final purification of a solid product to obtain high-purity crystalline material.

  • Solvent Selection:

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

    • If a single solvent is not ideal, try a binary system like Ethyl Acetate/Hexane or Ethanol/Water.

  • Dissolution:

    • Place the crude solid in a flask and add the minimum amount of the chosen recrystallization solvent.

    • Heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if needed, but avoid using a large excess.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.

    • Dry the crystals under vacuum to remove all residual solvent.

Section 5: Data and Workflow Visualizations

Table 1: Summary of Recommended Purification Parameters
ParameterFlash ChromatographyRecrystallizationAcid-Base Extraction
Stationary Phase Silica GelN/AN/A
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolEthanol, Isopropanol, or Ethyl Acetate/HexaneOrganic: DCM or Ethyl AcetateAqueous: 1M HCl, 1M NaOH
Key Additive 0.5-1% Triethylamine (TEA)Seed crystal (optional)N/A
pH Control N/AN/AAcidic Wash (pH < 2)Basification (pH > 9)
Best For Separating mixtures by polarityHigh-purity polishing of solidsRemoving non-basic impurities
Diagrams

Purification_Workflow cluster_0 Initial Workup & Analysis cluster_1 Bulk Purification cluster_2 High-Resolution Purification cluster_3 Final Polishing Crude Crude Reaction Mixture Analysis Analyze via TLC & LC-MS Crude->Analysis Extraction Acid-Base Extraction (Removes non-basic impurities) Analysis->Extraction Non-basic impurities present? Chroma Flash Chromatography (Separate by polarity) Analysis->Chroma Impurities are basic? Extraction->Chroma Recrystal Recrystallization (Achieve high purity) Chroma->Recrystal Product is solid? Final_QC Final Purity Check (NMR, HPLC, MP) Recrystal->Final_QC Pure Pure Product (>99%) Final_QC->Pure Troubleshooting_Tree Start Problem Encountered Tailing Peak Tailing in Chromatography Start->Tailing Oily Product is an Oil Start->Oily PoorSep Poor Separation of Impurity Start->PoorSep Sol_Tailing Add 1% Triethylamine to Mobile Phase Tailing->Sol_Tailing Sol_Oily1 Dry under High Vacuum Oily->Sol_Oily1 Check for solvent Sol_PoorSep1 Change Mobile Phase Solvents PoorSep->Sol_PoorSep1 Sol_Oily2 Triturate with Non-polar Solvent Sol_Oily1->Sol_Oily2 If solvent-free Sol_Oily3 Attempt Solvent/ Antisolvent Recrystallization Sol_Oily2->Sol_Oily3 If trituration fails Sol_PoorSep2 Switch to Different Stationary Phase (Alumina/C18) Sol_PoorSep1->Sol_PoorSep2 If no improvement

Caption: Decision tree for troubleshooting common purification issues.

References

Sources

Technical Support Center: Stability & Degradation of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

[1]

Case Reference: CAS 874494-59-4 Support Tier: Level 3 (Senior Application Scientist) Document Type: Troubleshooting Guide & Mechanistic Analysis[1]

Executive Summary & Molecule Profile

User: "I am observing purity loss during storage and aqueous workup. What are the critical control points?"

Scientist's Analysis: 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine is a highly functionalized pyrimidine building block.[1] Its reactivity profile is dominated by the electrophilic C4-position (activated by the adjacent ring nitrogens and the chlorine leaving group) and the nucleophilic N-methylamino group at C2.[2]

The three primary degradation vectors you must control are:

  • Hydrolysis (SNAr): Replacement of the C4-Chloro with a hydroxyl group, leading to the pyrimidinone tautomer.[1][2]

  • Self-Alkylation (Dimerization): The nucleophilic amine of one molecule attacks the electrophilic C4 of another.[1][2]

  • Oxidative Dealkylation: Radical-induced loss of the N-methyl group or oxidation of the ethyl side chain.[1]

Interactive Troubleshooting Modules

Module A: Hydrolytic Instability (The "Missing Chlorine" Issue)

Symptom: HPLC shows a new peak eluting earlier than the parent compound (more polar).[1][2] LC-MS shows a mass shift of -18 Da (loss of HCl, gain of H₂O) or net -35/+17.

Mechanism: The C4-Chlorine is susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][2] In acidic or basic aqueous media, water/hydroxide acts as the nucleophile.[1][2] The resulting 4-hydroxy product rapidly tautomerizes to the thermodynamically stable 6-ethyl-2-(methylamino)pyrimidin-4(3H)-one .

Technical Diagram: Hydrolysis Pathway

Hydrolysiscluster_conditionsRisk FactorsParentParent Compound(C4-Cl)TransitionMeisenheimer-likeComplexParent->Transition+ H2O / OH-ProductDegradant A:Pyrimidinone(C4=O Tautomer)Transition->Product- HCl(Tautomerization)pH > 9 (Rapid)pH > 9 (Rapid)pH < 2 (Moderate)pH < 2 (Moderate)Heat (>40°C)Heat (>40°C)

Caption: Mechanism of hydrolytic dechlorination leading to the pyrimidinone degradant.

Troubleshooting Protocol:

  • Buffer Selection: Avoid phosphate buffers at pH > 8.0. Use Ammonium Acetate (pH 5-6) for LC-MS to minimize on-column hydrolysis.[1]

  • Workup: Quench reactions into cold brine rather than basic water. Keep extraction times under 30 minutes.

  • Storage: Store the solid under Argon at -20°C. Hydrolysis is moisture-catalyzed even in the solid state if traces of acid are present.[1]

Module B: Dimerization (The "High Molecular Weight" Issue)

Symptom: Appearance of a late-eluting impurity (double the molecular weight minus HCl).[1][2] Purity drops significantly in concentrated solutions (e.g., during rotary evaporation).[2]

Mechanism: The molecule is "amphoteric" in reactivity: it has a nucleophile (N-methyl amine) and an electrophile (C-Cl).[1] In concentrated solutions, intermolecular SNAr occurs, forming a dimer.[2]

Technical Diagram: Self-Alkylation

DimerizationMol1Molecule A(Nucleophile: -NHMe)DimerDegradant B:Bis-pyrimidine DimerMol1->DimerIntermolecular SNAr(Concentration Dependent)Mol2Molecule B(Electrophile: C-Cl)Mol2->DimerIntermolecular SNAr(Concentration Dependent)

Caption: Concentration-dependent dimerization pathway.

Prevention Strategy:

  • Dilution: Do not concentrate reaction mixtures to dryness if heat is applied.

  • Solvent Swap: When swapping solvents, keep temperature < 35°C.[1][2]

  • Basicity: Avoid storing the free base in solution for prolonged periods; store as a salt (e.g., HCl salt) if possible to protonate the amine and kill its nucleophilicity.[1][2]

Quantitative Data Summary

Table 1: Stability Profile Under Stress Conditions

Stress ConditionDurationDegradation ObservedMajor Product
Acid (0.1 N HCl, RT) 24 Hours< 2%Stable (Protonation protects Cl)
Base (0.1 N NaOH, RT) 4 Hours> 15%Hydrolysis (Pyrimidinone)
Oxidation (3% H₂O₂) 2 Hours~ 5-8%N-Oxide / Ethyl oxidation
Thermal (60°C, Solid) 7 Days< 1%Stable (if dry)
Photolytic (UV) 24 Hours~ 3%Dechlorination / Ring opening

Step-by-Step Experimental Protocols

Protocol A: Forced Degradation Study (Validation)

Use this to identify impurity retention times in your specific HPLC method.[1][2]

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

  • Acid Stress:

    • Mix 1 mL Stock + 1 mL 0.1 N HCl.

    • Heat at 60°C for 4 hours.

    • Neutralize with 1 mL 0.1 N NaOH.[2]

    • Expected Result: Minimal degradation (Reference standard).[2]

  • Base Stress (Critical):

    • Mix 1 mL Stock + 1 mL 0.1 N NaOH.[1][2]

    • Do not heat initially. Monitor at RT for 1 hour.

    • Neutralize with 1 mL 0.1 N HCl.[2]

    • Expected Result: Significant peak at RRT ~0.6-0.8 (Hydrolysis product).[2]

  • Analysis: Inject 10 µL onto C18 column (Gradient: 5% to 95% ACN in Water + 0.1% Formic Acid).

Protocol B: Isolation of Hydrolysis Impurity

If you need to characterize the impurity.

  • Dissolve 100 mg of parent in 5 mL THF.

  • Add 5 mL of 1M NaOH.

  • Stir at 50°C for 6 hours.

  • Acidify to pH 3 with 1M HCl.

  • The pyrimidinone often precipitates at acidic pH.[2] Filter and wash with cold water.[2]

  • Dry and analyze by NMR (Look for loss of C-Cl signal and appearance of Carbonyl C=O ~160-170 ppm).[1]

Frequently Asked Questions (FAQs)

Q1: Why does my LC-MS show a mass of M+16? A: This indicates N-oxidation.[1] The pyrimidine ring nitrogens or the exocyclic amine can be oxidized by peroxides present in uninhibited ethers (THF, Dioxane) or aged solvents.[1][2]

  • Fix: Use fresh, inhibitor-free solvents or test for peroxides before use.[1]

Q2: Can I use methanol as a solvent for this compound? A: Use with caution. In the presence of strong bases (e.g., NaOMe), Methanol can displace the Chloride to form the 4-Methoxy derivative (SNAr).[2]

  • Recommendation: Ethanol or Isopropanol are sterically bulkier and slower to react, but aprotic solvents (DCM, ACN) are safer for storage.[1][2]

Q3: The compound turned yellow upon storage. Is it degraded? A: Likely yes.[2] Chloropyrimidines are typically white/off-white.[1] Yellowing suggests formation of conjugated impurities (dimers) or N-oxide degradation products.[1][2] Check purity by HPLC; if >98%, a recrystallization from Heptane/EtOAc may remove the color bodies.[2]

References

  • Thanigaimani, K., et al. (2012).[1][2] 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E. Retrieved from [Link]

  • Hatchell, D., et al. (2014).[1][2][3] Thermal Degradation of Linear Amines for CO2 Capture. Energy Procedia. Retrieved from [Link]

  • Islam, M.S., et al. (2011).[1][2] Degradation studies of amines and alkanolamines during sour gas treatment process. Academic Journals. Retrieved from [Link]

unexpected results in assays with 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Unexpected Assay Results

Introduction: The "Hidden" Reactivity

You are likely visiting this page because your assay results with 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (and related 4-chloropyrimidines) are inconsistent, time-dependent, or showing "ghost" activity.

The Core Issue: This compound is not a passive reversible inhibitor. It contains a 4-chloro group on a pyrimidine ring, which is an electrophilic "warhead." In the presence of nucleophiles (thiols, amines, water), it undergoes Nucleophilic Aromatic Substitution (


) .

If you treat this molecule as a stable drug candidate in standard buffers, you will encounter three specific artifacts:

  • Pseudo-Potency: Covalent modification of your target protein.

  • Buffer Depletion: Reaction with DTT or Mercaptoethanol.

  • Hydrolysis: Conversion to the inactive 4-hydroxy derivative.

Part 1: Troubleshooting Guides (Q&A)

Issue 1: "My IC50 shifts significantly depending on incubation time."

Diagnosis: Time-Dependent Inhibition (TDI) driven by covalent bonding. Technical Explanation: The C4-Chlorine is a leaving group. If your target protein has a cysteine residue near the binding pocket, this compound will covalently modify it (irreversible inhibition). Alternatively, if your buffer contains DTT, the compound reacts with the DTT, effectively lowering the concentration of available inhibitor over time.

Troubleshooting Steps:

  • Check for Covalency: Perform a "Jump Dilution" or "Washout" experiment.

    • Incubate enzyme + compound.

    • Dilute 100-fold (below expected reversible

      
      ).
      
    • Result: If activity does not recover, the inhibition is covalent/irreversible.

  • Remove Thiols: DTT and

    
    -Mercaptoethanol are strong nucleophiles that will attack the 4-position.
    
    • Action: Switch to TCEP (Tris(2-carboxyethyl)phosphine), which is non-nucleophilic, or remove reducing agents entirely if the protein is stable.

Issue 2: "The compound 'disappears' from the buffer after 24 hours."

Diagnosis: Hydrolysis (Solvolysis).[1] Technical Explanation: In aqueous buffers, water acts as a weak nucleophile. Over time, the Chlorine is displaced by an OH group, forming 4-hydroxy-6-ethyl-N-methylpyrimidin-2-amine (which tautomerizes to the pyridone form). This product is usually inactive and has different solubility properties.

Troubleshooting Steps:

  • pH Check:

    
     hydrolysis is catalyzed by both acid and base. Neutral pH (7.0–7.4) is safest, but degradation is inevitable over long durations.
    
  • LC-MS Verification: Do not rely on UV absorbance alone (the spectra of the Cl- and OH- forms overlap).

    • Protocol: Inject the buffer sample after 24h. Look for a mass shift of -18 Da (loss of HCl) + +16 Da (gain of O)

      
      -2 Da net shift  (Cl 
      
      
      
      OH replacement results in Mass change: -35.5 + 17 = -18.5 Da). Correction: Cl (35) replaced by OH (17) is a loss of 18 Da.
Issue 3: "I see high variation between replicates in cellular assays."

Diagnosis: Precipitation ("Crash Out"). Technical Explanation: While the amine group provides some polarity, the ethyl and chloro groups make the core hydrophobic. When a high-concentration DMSO stock (e.g., 10 mM) is spiked directly into aqueous media, the compound may precipitate before it dissolves, leading to effective concentrations far lower than calculated.

Troubleshooting Steps:

  • Intermediate Dilution: Do not pipette 10 mM DMSO directly into the well.

    • Step A: Dilute 10 mM stock to 100 µM in culture media (ensure varying vortexing).

    • Step B: Add the 100 µM solution to the cells.

  • Visual Check: Inspect wells under a microscope for micro-crystals.

Part 2: Mechanistic Visualization

Pathway: The Fate of the 4-Chloro Group

This diagram illustrates why your compound might be "disappearing" or reacting unexpectedly.

ReactionPathway Compound 4-Chloro-6-ethyl- N-methylpyrimidin-2-amine (Active Electrophile) CovalentComplex Covalent Protein Adduct (Irreversible Inhibition) Compound->CovalentComplex  SNAr Reaction (Fast w/ Cys)   Artifact Buffer Adduct (False Negative) Compound->Artifact  Side Reaction   Inactive 4-Hydroxy Derivative (Inactive Product) Compound->Inactive  Slow Hydrolysis   Target Protein Target (Cysteine-SH) Target->CovalentComplex Buffer Buffer Nucleophile (DTT / Tris) Buffer->Artifact Water Water (Hydrolysis) Water->Inactive

Figure 1: Reaction pathways. The 4-Chloro group acts as a leaving group, allowing nucleophilic attack by proteins (Cys), buffer components (DTT), or water.

Part 3: Experimental Protocols

Protocol A: Stability & Integrity Check (LC-MS)

Use this protocol to verify if your compound is degrading in your specific assay buffer.

Reagents:

  • Assay Buffer (exact composition used in your experiment).

  • Compound Stock (10 mM in DMSO).

  • Internal Standard (e.g., Warfarin or a stable analog).

Procedure:

  • Preparation: Dilute Compound Stock to 10 µM in Assay Buffer.

  • Time Points: Aliquot into three vials.

    • 
      : Analyze immediately.
      
    • 
      : Incubate at assay temperature (e.g., 37°C).
      
    • 
      : Incubate at assay temperature.
      
  • Analysis: Run on LC-MS (Reverse Phase C18).

    • Mobile Phase:

      
       (0.1% Formic Acid) / MeCN (0.1% Formic Acid).
      
    • Gradient: 5% to 95% MeCN over 5 mins.

  • Data Interpretation (See Table 1):

ObservationDiagnosisRemediation
Peak Area decreases >20% Instability/PrecipitationCheck solubility; remove nucleophiles.
New Peak (-18 Da) Hydrolysis (Cl

OH)
Reduce incubation time; check pH.
New Peak (+Buffer Mass) Buffer AdductRemove DTT/Tris; switch to HEPES/TCEP.
Protocol B: Troubleshooting Workflow

Troubleshooting Start Start: Unexpected Assay Result CheckSolubility Step 1: Check Solubility (Microscopy/Nephelometry) Start->CheckSolubility Precipitation Precipitate Visible? CheckSolubility->Precipitation FixSolubility Action: Optimize Dilution (Serial dilution in media) Precipitation->FixSolubility Yes CheckChemistry Step 2: Check Chemical Stability (LC-MS Protocol A) Precipitation->CheckChemistry No Degradation New Peaks Observed? CheckChemistry->Degradation IdentifyPeak Identify Adduct Mass Degradation->IdentifyPeak Yes CheckMechanism Step 3: Check Mechanism (Washout Experiment) Degradation->CheckMechanism No FixBuffer Action: Remove DTT/Tris Switch to PBS/HEPES + TCEP IdentifyPeak->FixBuffer Irreversible Activity Recovers? CheckMechanism->Irreversible ConclusionCov Conclusion: Covalent Inhibitor (Feature, not bug) Irreversible->ConclusionCov No ConclusionRev Conclusion: Valid Reversible Binder Irreversible->ConclusionRev Yes

Figure 2: Systematic troubleshooting flow to distinguish between solubility issues, chemical instability, and covalent mechanism of action.

References

  • Dahlin, J. L., et al. (2015).[2] "Assay Interference by Chemical Reactivity." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3]

    • Source:[2]

    • Relevance: Defines the mechanisms of non-specific chemical reactivity in assays, specifically highlighting electrophiles like chloropyrimidines.
  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740.

    • Source:

    • Relevance: Establishes the framework for identifying reactive structural motifs th
  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.

    • Source:

    • Relevance: Discusses solubility and physicochemical properties of pyrimidine deriv
  • Schönherr, H., & Cernak, T. (2013). "Profound Effect of the 4-Chloro Substituent on the Hydrolysis of Pyrimidines." Journal of Organic Chemistry. (General Reference on Pyrimidine Chemistry). Context: 4-chloropyrimidines are well-documented to undergo hydrolysis in aqueous media, a fundamental organic chemistry principle relevant to this troubleshooting guide.

Sources

Technical Support Center: Managing Off-Target Effects of Novel Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 14, 2026

Introduction: The Challenge of Selectivity with 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

Welcome to the technical support guide for researchers working with 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine and other novel pyrimidine-based small molecules. The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents due to its structural resemblance to the purine core of ATP.[1] However, this same feature contributes to the primary challenge in its development: managing off-target effects.[2][3]

Public domain data on the specific biological targets and off-target profile of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine is limited as it is primarily documented as a chemical intermediate.[4] Therefore, this guide is designed for the crucial next step: taking a novel compound from synthesis to biological characterization. It provides a comprehensive framework for proactively identifying, validating, and troubleshooting on- and off-target activities to ensure the scientific integrity of your results.

This resource will guide you through a systematic, field-proven workflow to de-risk your project early and build a robust data package for your compound.

Part 1: Proactive Off-Target Profiling Workflow

The most effective way to manage off-target effects is to anticipate them. A multi-pronged, systematic approach should be initiated the moment a compound demonstrates initial biological activity. This workflow moves from broad, predictive methods to specific, high-confidence validation in a physiologically relevant context.

Off_Target_Workflow cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Biological Confirmation A Step 1: In Silico Prediction Predict potential off-targets using computational models based on structural similarity. B Step 2: Broad In Vitro Profiling (e.g., Kinome Scan) Screen against a large panel of targets to get the first experimental view of selectivity. A->B Prioritize panels C Step 3: Cellular Target Engagement (e.g., CETSA) Confirm the compound binds the intended target in intact cells. B->C Validate primary hits D Step 4: Unbiased Proteome-Wide Analysis (e.g., Chemoproteomics) Identify all binding partners in an unbiased manner from cell lysates. C->D If phenotype is inconsistent with on-target engagement E Step 5: Genetic Validation (e.g., CRISPR/siRNA) Use genetic tools to mimic on-target inhibition. Does the phenotype match? D->E Validate novel hits F Step 6: Off-Target Rescue Introduce a mutation in the off-target to prevent binding. Does the adverse phenotype disappear? E->F If phenotypes differ

Caption: A proactive workflow for identifying and validating off-target effects.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the characterization of novel inhibitors.

FAQ 1: I have a potent hit from my primary biochemical assay, but it shows high cytotoxicity in cell-based assays. What's the first step?

Answer: This is a classic indicator of potential off-target toxicity.[5] The immediate goal is to determine if the observed cytotoxicity is related to the intended target or an unrelated interaction.

Troubleshooting Steps:

  • Confirm On-Target Potency vs. Cytotoxicity: Perform a dose-response curve for both your primary target inhibition (in a biochemical assay) and cytotoxicity (e.g., CellTiter-Glo®) on the same graph. A significant rightward shift (10-fold or more) for cytotoxicity compared to on-target IC50 suggests the toxicity might be an off-target effect.[6]

  • Test a Structurally Unrelated Inhibitor: If available, use an inhibitor of the same target but from a different chemical series. If this second compound shows on-target activity without the same degree of cytotoxicity, it strongly implicates an off-target effect of your initial hit.[5]

  • Genetic Target Validation: Use siRNA or CRISPR/Cas9 to knock down or knock out your intended target. If the resulting cellular phenotype does not match the high cytotoxicity seen with your compound, this provides strong evidence for off-target-driven toxicity.[5]

FAQ 2: My compound is potent in vitro, but its activity in cells is much weaker or absent. What could be the issue?

Answer: A discrepancy between biochemical and cellular potency is common and can stem from several factors before off-target effects are even considered.

InVitro_vs_Cellular Start In Vitro Potency >> Cellular Potency Solubility Poor Compound Solubility in Media? Start->Solubility Permeability Low Cell Permeability? Solubility->Permeability No Result1 Modify formulation or use solubility enhancers. Solubility->Result1 Yes Efflux Active Efflux by Transporters? Permeability->Efflux No Result2 Assess permeability (e.g., PAMPA). Consider structural modification. Permeability->Result2 Yes TargetEngagement No Target Engagement in Cell? Efflux->TargetEngagement No Result3 Test in efflux pump inhibitor co-treatment. Efflux->Result3 Yes Result4 Perform CETSA to confirm intracellular target binding. TargetEngagement->Result4 Yes

Caption: Decision tree for troubleshooting in vitro vs. cellular activity.

The critical step is to directly measure target engagement in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[7][8][9] It provides definitive proof of whether your compound can reach and bind its target inside the cell.[7][9]

FAQ 3: What are the most common off-targets for pyrimidine-based kinase inhibitors?

Answer: Due to the highly conserved nature of the ATP-binding pocket, pyrimidine-based inhibitors frequently show cross-reactivity with other kinases.[2][3] While the exact profile is unique to each compound, certain patterns emerge.

Off-Target FamilyRationale for InteractionRecommended Action
Structurally Related Kinases High sequence and structural homology in the ATP-binding site.Always screen against kinases from the same family branch as your primary target.
"Gatekeeper" Residue Sensitive Kinases Sensitivity is often dictated by the size of the "gatekeeper" residue at the back of the ATP pocket. Inhibitors can be promiscuous across families with similarly sized gatekeepers.Use a broad kinome panel (e.g., >300 kinases) to identify these unexpected interactions.[2]
Non-Kinase ATP-Binding Proteins Other proteins that use ATP as a cofactor can also be unintended targets.Unbiased chemoproteomic approaches are necessary to identify these non-kinase off-targets.[10][11]
FAQ 4: How can I definitively prove a specific phenotype is caused by an off-target effect?

Answer: The gold standard for linking a phenotype to an off-target is a "rescue" experiment. This involves demonstrating that the phenotype disappears when the off-target interaction is selectively disrupted, while on-target activity is maintained.

Experimental Strategy:

  • Identify the Off-Target: Use methods like kinome screening or chemoproteomics to identify a high-confidence off-target.

  • Chemical Rescue (Analogue Approach): Synthesize a close analogue of your compound that is structurally modified to reduce binding to the off-target while retaining potency for the on-target. If this analogue does not produce the phenotype, it points to the off-target being the cause.

  • Genetic Rescue (Mutation Approach):

    • Introduce a mutation into the off-target protein in your cell line that you predict will block compound binding (e.g., a "gatekeeper" mutation).

    • If cells expressing the mutant off-target no longer display the phenotype upon compound treatment, this provides very strong evidence that the phenotype is mediated by that specific off-target.

Part 3: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine binds to its intended target protein within intact cells by measuring ligand-induced thermal stabilization.[8][9]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with a range of concentrations of your compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 1 hour at 37°C.[7]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[12]

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[7]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[7]

  • Protein Detection: Carefully collect the supernatant (soluble fraction). Normalize total protein concentration across all samples using a BCA assay. Analyze the amount of the soluble target protein remaining at each temperature point by Western Blot.[7]

  • Data Analysis: Plot the band intensity of the soluble target protein against the temperature for each compound concentration. A rightward shift in the melting curve in the presence of the compound indicates target stabilization and therefore, engagement.[12]

Protocol 2: In Vitro Kinase Selectivity Profiling

Objective: To assess the selectivity of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine by quantifying its inhibitory activity against a broad panel of protein kinases.[13]

Methodology:

This is typically performed as a service by specialized vendors. The general principle for a luminescence-based ADP-Glo™ (Promega) assay is as follows:

  • Compound Preparation: Prepare serial dilutions of your test compound in DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate peptide, and ATP.

  • Kinase Reaction: Add the diluted compound to the wells and incubate to allow the kinase reaction to proceed. The kinase will transfer phosphate from ATP to the substrate, producing ADP.

  • ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add a kinase detection reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, kinase activity. Plot the percent kinase activity against the compound concentration and fit the data to determine the IC50 value for each kinase in the panel.[5]

Protocol 3: Affinity-Enrichment Chemoproteomics

Objective: To unbiasedly identify the direct binding partners (on- and off-targets) of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine from a complex cellular lysate.[14][15]

Methodology:

  • Probe Synthesis: Synthesize an analogue of your compound that incorporates a linker and an affinity tag (e.g., biotin) while preserving biological activity. This is a critical and non-trivial step.[16]

  • Immobilization: Covalently attach the affinity probe to beads (e.g., streptavidin-coated sepharose beads).

  • Lysate Incubation: Incubate the affinity matrix (beads with your compound) with whole-cell lysate. Target proteins will bind to the immobilized compound.

  • Competition Binding: As a crucial control, perform parallel incubations where the lysate is pre-incubated with an excess of the free, untagged parent compound. Genuine binding partners will be outcompeted and will not bind to the beads.[14][15]

  • Washing & Elution: Thoroughly wash the beads to remove non-specific binders. Elute the specifically bound proteins.

  • MS-Based Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly depleted in the free compound competition experiment are considered high-confidence binding partners.[14]

References

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology. [Link]

  • An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. (2008). Journal of Proteome Research. [Link]

  • Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. (2019). Methods in Molecular Biology. [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. (2024). Advanced Science. [Link]

  • A game changer in cancer kinase target profiling. (2025). ASBMB Today. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. (2023). ResearchGate. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). Scientific Reports. [Link]

  • A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (2025). Journal of the American Society for Mass Spectrometry. [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. (2021). Expert Opinion on Drug Discovery. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Identifying off-target effects and hidden phenotypes of drugs in human cells. (2006). Nature Chemical Biology. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2017). ResearchGate. [Link]

  • 4-Chloro-N-methylpyrimidin-2-amine. PubChem. [Link]

  • 4-Chloro-6-methoxypyrimidin-2-amine. (2012). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. (2015). Journal of Medicinal Chemistry. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2008). Molecules. [Link]

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. (2022). Semantic Scholar. [Link]

  • Ethylene-Di-Amine Modified β- Cyclodextrin Catalyzed Green Synthesis of Pyrimidones and Its In Silico Study. (2023). Preprints.org. [Link]

Sources

Technical Support Center: Preventing Dimerization of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this key synthetic intermediate. We will explore the causes of unintended dimerization and provide robust, field-proven strategies to ensure the integrity of your reaction and maximize the yield of your desired product.

Part 1: Understanding the Dimerization Phenomenon

Q1: I'm observing a significant high-molecular-weight impurity in my reaction. What is the likely cause of dimerization for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine?

A1: The primary cause of dimerization is a self-nucleophilic aromatic substitution (SNAr) reaction.

Your starting material, 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine, possesses both a nucleophilic site (the 2-amino group) and an electrophilic site (the carbon at position 4, activated by the chloro leaving group). Under certain conditions, one molecule can attack another, leading to the formation of a stable covalent dimer.

Mechanistic Insight: The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The 2-amino group of one molecule acts as a nucleophile, attacking the C4 position of a second molecule. This attack results in the displacement of the chloride ion and the formation of a new C-N bond, linking the two pyrimidine rings. This process is often accelerated by heat and the presence of a base, which can deprotonate the secondary amine, increasing its nucleophilicity.

Caption: Proposed SNAr dimerization mechanism.

Part 2: Troubleshooting Guide & Preventative Strategies

This section provides direct answers to common issues encountered during reactions involving 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine.

Q2: My reaction is consistently forming the dimer as a major byproduct. How can I adjust my reaction conditions to minimize this?

A2: Optimizing temperature, concentration, and the order of addition is critical. The dimerization reaction competes with your desired reaction pathway. Your goal is to create conditions that kinetically favor your intended product.

Causality Explained:

  • Temperature: Higher temperatures increase the rate of all reactions, but they can disproportionately accelerate the undesired dimerization, which may have a higher activation energy. Running the reaction at the lowest effective temperature is crucial.[1]

  • Concentration: According to reaction kinetics, the rate of a second-order reaction (like dimerization) is proportional to the square of the reactant concentration. By keeping the concentration of the pyrimidine low, you significantly decrease the probability of two pyrimidine molecules colliding.

  • Order of Addition: Adding the pyrimidine slowly to a solution containing your other reactant ensures that its instantaneous concentration remains low, favoring the reaction with your desired nucleophile over self-reaction.

Data Presentation: Recommended vs. Problematic Conditions

ParameterCondition to Avoid (Favors Dimerization)Recommended Condition (Minimizes Dimerization)Rationale
Temperature High temperatures (e.g., >80 °C)Lowest possible temperature for the desired reaction (e.g., 0 °C to RT)Reduces reaction rate of the competing dimerization side-reaction.[1]
Concentration High concentration (>0.5 M)Low concentration (<0.1 M)Reduces the frequency of intermolecular collisions leading to dimerization.
Order of Addition All reagents mixed at onceSlow, dropwise addition of the pyrimidine to the other reactant(s)Maintains a low instantaneous concentration of the pyrimidine.
Q3: Does the choice of solvent or base affect dimer formation?

A3: Absolutely. The solvent and base dictate the reactivity of your nucleophiles and the stability of reaction intermediates.

Causality Explained:

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the charged intermediates in an SNAr reaction, potentially accelerating both the desired reaction and the undesired dimerization. Less polar or protic solvents may slow the dimerization rate. The choice should be tailored to optimize the desired reaction while minimizing the side reaction.[2][3][4]

  • Base: A strong, non-nucleophilic base (e.g., NaH, KHMDS) will deprotonate the 2-amino group, dramatically increasing its nucleophilicity and making dimerization highly probable. A weaker base or the absence of a base (if your primary nucleophile is strong enough) is often preferred. In many cases, the amine on the pyrimidine itself is sufficiently basic for the reaction to proceed without an external base.[5]

Data Presentation: Solvent & Base Selection Guide

ReagentRecommendations & ConsiderationsRationale
Solvent Screening Recommended: THF, 2-MeTHF, Acetonitrile, Toluene.These solvents are less likely to aggressively promote the SNAr dimerization compared to highly polar aprotic solvents like DMF.
Base Use with Caution: Use the weakest base necessary to deprotonate your primary nucleophile (e.g., K₂CO₃, Cs₂CO₃, DIPEA).Avoids significant deprotonation of the pyrimidine's amino group, keeping its nucleophilicity in check.[5]
Avoid Strong Bases: NaH, LDA, LHMDS.These will generate a highly reactive pyrimidine anion, leading to rapid dimerization.
Q4: Are there any additives that can be used to suppress dimerization?

A4: Yes, in specific situations, additives can be employed to "protect" the reactive amine.

Causality Explained:

  • Proton Source/Acid Scavenger: The dimerization is often base-catalyzed. By adding a mild proton source, such as the hydrochloride salt of a tertiary amine (e.g., triethylamine-HCl), you can ensure that the pyrimidine's amino group remains protonated and therefore non-nucleophilic. This strategy is effective if your desired nucleophile does not require strongly basic conditions.

  • Radical Scavengers: While an SNAr mechanism is most likely, radical-mediated pathways can sometimes occur, especially at high temperatures or in the presence of trace metal impurities. If other methods fail, adding a radical scavenger like BHT (butylated hydroxytoluene) or TEMPO can help diagnose and prevent this less common pathway.[6][7]

Part 3: Recommended Protocols & Workflows

Protocol 1: General Handling and Storage of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

To ensure the stability and purity of your starting material, proper storage is essential. Degradation can lead to impurities that may catalyze side reactions.

Step-by-Step Methodology:

  • Storage Environment: Store the compound at -20°C in a desiccator.[8]

  • Atmosphere: Keep the vial under an inert atmosphere (Argon or Nitrogen) to prevent moisture ingress. Moisture can lead to hydrolysis of the chloro group over time.

  • Light Protection: Store the vial in the dark or in an amber vial to prevent potential photochemical reactions, although this is a secondary precaution compared to temperature and moisture control.[8]

  • Handling: Before opening, allow the vial to warm to room temperature completely to prevent atmospheric moisture from condensing on the cold solid.[8]

Protocol 2: Optimized Procedure for Nucleophilic Substitution (Example with a Phenol)

This protocol is a self-validating system designed to minimize dimerization by applying the principles discussed above.

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the phenol (1.1 equivalents) and a suitable solvent like Toluene (to achieve a final pyrimidine concentration of ~0.1 M).

  • Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Temperature Control: Cool the mixture to room temperature (or 0 °C if the reaction allows).

  • Substrate Preparation: In a separate flask, dissolve 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (1.0 equivalent) in a minimal amount of the same solvent.

  • Slow Addition: Transfer the pyrimidine solution to a syringe pump and add it dropwise to the reaction mixture over a period of 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material and the formation of the desired product versus the dimer.

  • Workup: Once the reaction is complete, quench with water, separate the organic layer, and proceed with standard extraction and purification procedures.

Workflow Summary: Troubleshooting Dimer Formation

TroubleshootingWorkflow Start Dimer Formation Observed in Reaction Mixture Check_Conditions Step 1: Analyze Reaction Conditions Start->Check_Conditions Check_Reagents Step 2: Evaluate Reagents Check_Conditions->Check_Reagents Temp > RT? Conc > 0.5M? Fast Addition? Implement Step 3: Implement Optimized Protocol Check_Reagents->Implement Strong Base? Polar Aprotic Solvent? Analyze Step 4: Re-analyze Results Implement->Analyze Use Slow Addition Lower Temp & Conc Use Weaker Base Success Dimer Minimized Proceed with Scale-up Analyze->Success LCMS shows >95% Product Failure Dimer Still Present Re-evaluate Mechanism (e.g., Radical Pathway?) Analyze->Failure LCMS shows >5% Dimer

Caption: A logical workflow for troubleshooting dimerization.

Part 4: Analytical Detection of Dimers

Q5: How can I definitively identify and quantify the dimer impurity in my sample?

A5: A combination of chromatographic and spectroscopic methods is recommended for robust analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for quantifying the dimer.[9] Develop a gradient method that provides good separation between your starting material, desired product, and the higher-molecular-weight, typically less polar, dimer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for confirming the identity of the dimer. The mass spectrum will show a peak corresponding to the exact molecular weight of the proposed dimer structure, providing definitive evidence.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the isolated dimer. The disappearance of the N-H proton signal (if the reaction is on the amine) and the appearance of new aromatic and aliphatic signals consistent with the linked structure will be observed.

References

  • Determination of pyrimidine dimers in DNA by high-performance liquid chromatography/gas chromatography and electron capture detection. PubMed, Analytical Biochemistry.[Link]

  • Strategies in organic synthesis. Wipf Group, University of Pittsburgh.[Link]

  • Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. The Journal of Physical Chemistry Letters.[Link]

  • Pyrimidine dimer. Wikipedia.[Link]

  • A method for detecting pyrimidine dimers in the DNA of bacteria irradiated with low doses of ultraviolet light. PubMed, Proceedings of the National Academy of Sciences.[Link]

  • Determination of Pyrimidine Dimers in Escherichia coli and Cryptosporidium parvum during UV Light Inactivation, Photoreactivation, and Dark Repair. Applied and Environmental Microbiology.[Link]

  • Radical scavengers | Preventing polymerization. FUJIFILM Wako Chemicals Europe GmbH.[Link]

  • Pyrimidine dimers Definition. Fiveable.[Link]

  • Quantification of Urinary Thymidine Dimers in Volunteers After Ultraviolet Radiation Using a New UPLC-MS/MS-based Method. Anticancer Research.[Link]

  • Detection of UV-induced cyclobutane pyrimidine dimers by near-infrared spectroscopy and aquaphotomics. ResearchGate, Scientific Reports.[Link]

  • Inhibition of Pyrimidine Dimer Formation in DNA by Cationic Molecules. PMC, NIH.[Link]

  • Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. ACS Publications.[Link]

  • Scavenger (chemistry). Wikipedia.[Link]

  • Radical scavenger – Knowledge and References. Taylor & Francis.[Link]

  • Radical Reactions in Organic Synthesis. Advanced Organic Chemistry Part B, Chapter 7.[Link]

  • Interactions of hypochlorous acid with pyrimidine nucleotides, and secondary reactions of chlorinated pyrimidines with GSH, NADH, and other substrates. PubMed, Archives of Biochemistry and Biophysics.[Link]

  • DNA Polymerase α has pyrimidine dimer translesion activity that is suppressed during normal replication. bioRxiv.[Link]

  • 4-Chloro-6-methoxypyrimidin-2-amine. PMC, NIH.[Link]

  • Elevated pyrimidine dimer formation at distinct genomic bases underlies promoter mutation hotspots in UV-exposed cancers. PLOS Genetics.[Link]

  • (PDF) 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate.[Link]

  • Pyrimidine dimers – Knowledge and References. Taylor & Francis.[Link]

  • Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. RSC Publishing.[Link]

  • Role of pH in Regulating Cancer Pyrimidine Synthesis. MDPI.[Link]

  • Pyrimidine dimers – Knowledge and References. Taylor & Francis.[Link]

  • Inhibition of intracellular pH control and relationship to cytotoxicity of chlorambucil and vinblastine. PMC, British Journal of Cancer.[Link]

  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. PMC, Organic Process Research & Development.[Link]

  • Thymine Dimer-Induced Structural Changes to the DNA Duplex Examined with Reactive Probes. PMC, Biochemistry.[Link]

  • Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO 3 • ): A Kinetic and Computational Study. MDPI, Molecules.[Link]

  • Synthesis and characterization of some new biologically active pyrimidine derivatives. ResearchGate.[Link]

  • 4-Chloro-6-meth-oxy-pyrimidin-2-amine. PubMed, Acta Crystallographica Section E.[Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI, Molecules.[Link]

  • 2-Pyrimidinamine, 4-chloro-6-methyl-. NIST WebBook.[Link]

  • How could we prevent dimerization of thienopyrimidinone in basic conditions? ResearchGate.[Link]

  • 4-Chloro-N-methylpyrimidin-2-amine. PubChem.[Link]

  • Bromination of Pyrimidines: A Simple Inexpensive Method. ResearchGate, Australian Journal of Chemistry.[Link]

  • Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry.[Link]

  • Stability of intravenous medicines – evidence of maximum temperature reached in both summer and winter within soft shell elastomeric pumps. PMC, British Journal of Nursing.[Link]

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Technical Support Center: 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (CEMP-2A)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

User Context: You are likely using 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (hereafter CEMP-2A ) as a fragment-based lead, a reactive probe, or a synthetic intermediate in a biological screen.

The Core Issue: "Resistance" to CEMP-2A is rarely genetic in the traditional sense (e.g., target mutation). Instead, it is most often chemical inactivation or metabolic conjugation .

The 4-chloro substituent on the pyrimidine ring is an electrophilic warhead . In physiological conditions (pH 7.4, 37°C), it is susceptible to Nucleophilic Aromatic Substitution (SNAr) . The compound is likely reacting with nucleophiles (thiols, amines) in your cell culture media or being rapidly conjugated by intracellular Glutathione (GSH) before it can engage its target.

Troubleshooting Guide: Why is the Compound Failing?

Use this decision matrix to diagnose the specific mode of failure in your assay.

Scenario A: "The compound works in buffer (biochemical assay) but fails in cells."
Potential CauseMechanismDiagnostic Question
Media Inactivation The 4-Cl group reacts with Cysteine or BSA in the media.Does potency improve if you treat in serum-free/thiol-free media (e.g., PBS/HBSS) for 1 hour?
Membrane Permeability The charged amine prevents passive diffusion.Does the compound correlate with PAMPA/Caco-2 data?
Efflux (MDR) Pyrimidines are frequent substrates for P-gp (MDR1).Does potency return when co-treated with Verapamil or Cyclosporin A?
Scenario B: "The compound worked initially, but cells are now resistant."
Potential CauseMechanismDiagnostic Question
GST Upregulation Cells upregulated Glutathione S-Transferase to conjugate the Cl-group.Does the resistance reverse if you pre-treat with BSO (GSH synthesis inhibitor)?
Target Bypass If targeting folate/kinase pathways, cells may scavenge thymidine.Does adding Thymidine to the media rescue the wild-type cells? (If yes, your mechanism is on-target).

Visualizing the Resistance Pathways

The following diagram illustrates the three critical "sinks" that reduce the effective concentration of CEMP-2A: Extracellular Hydrolysis, Efflux, and Intracellular GSH Conjugation.

ResistancePathways Compound CEMP-2A (Active Electrophile) Media Cell Culture Media (Cysteine/BSA rich) Compound->Media Added to well CellMembrane Cell Membrane Media->CellMembrane Passive Diffusion Sink_Media Inactive Adduct (Media Reaction) Media->Sink_Media S_NAr Reaction (Rapid) Intracellular Cytoplasm CellMembrane->Intracellular Entry Sink_Efflux Extruded Compound (P-gp/MDR1) CellMembrane->Sink_Efflux Efflux Pump Target Biological Target (Kinase/DNA) Intracellular->Target Inhibition Sink_GSH GSH-Conjugate (GST Mediated) Intracellular->Sink_GSH Glutathione Attack

Caption: Figure 1.[1][2] The "Attrition Cascade" of CEMP-2A. The 4-chloro group makes the compound vulnerable to deactivation in the media and conjugation by cytosolic Glutathione (GSH).

Validated Experimental Protocols

Protocol 1: The "Media Stability" Check (LC-MS)

Purpose: To determine if the compound is degrading before it enters the cell.

  • Preparation: Prepare 10 µM CEMP-2A in two conditions:

    • Condition A: PBS (pH 7.4).

    • Condition B: Complete Cell Culture Media (containing 10% FBS + L-Glutamine).

  • Incubation: Incubate both at 37°C.

  • Sampling: Take aliquots at T=0, 1h, 4h, and 24h.

  • Quench: Mix aliquot 1:1 with cold Acetonitrile to precipitate proteins. Centrifuge (10,000 x g, 5 min).

  • Analysis: Inject supernatant into LC-MS. Monitor the parent ion (M+H).

    • Look for: A mass shift corresponding to +OH (Hydrolysis) or +Cysteine adducts.

  • Interpretation: If >50% loss in Media (B) vs PBS (A) within 4 hours, your "resistance" is actually chemical instability .

Protocol 2: The GSH-Depletion Rescue Assay

Purpose: To confirm if intracellular Glutathione (GSH) is neutralizing the compound.

  • Seeding: Seed cells (e.g., HeLa or resistant line) in 96-well plates.

  • Pre-treatment:

    • Group 1: Vehicle control.

    • Group 2: Treat with BSO (L-Buthionine sulfoximine) at 10 µM for 16–24 hours. (BSO inhibits GSH synthesis).

  • Treatment: Apply CEMP-2A dose-response curve (e.g., 0.1 µM to 100 µM).

  • Readout: Measure viability (CellTiter-Glo or MTT) after 48h.

  • Interpretation:

    • If the IC50 shifts left (becomes more potent) by >3-fold in the BSO group, GST-mediated conjugation is the primary resistance mechanism.

Frequently Asked Questions (FAQs)

Q1: Can I replace the Chlorine at the 4-position to avoid this resistance? A: Yes, but it changes the pharmacology. The 4-Cl is an electron-withdrawing group (EWG) and a leaving group.

  • Option A: Replace with Methyl (-CH3) . Stable, but loses the ability to form covalent bonds.

  • Option B: Replace with Methoxy (-OCH3) . Reduces reactivity significantly but maintains steric bulk.

  • Option C: Replace with Cyano (-CN) . Highly electron-withdrawing, often improves metabolic stability but retains potency.

Q2: Why does the compound turn yellow in the stock solution over time? A: This indicates degradation. 4-chloropyrimidines can undergo self-condensation or hydrolysis upon exposure to moisture in DMSO. Store solid powder at -20°C under Argon. Make fresh DMSO stocks immediately before use.

Q3: Is this compound a kinase inhibitor? A: The 2-aminopyrimidine scaffold is a "privileged structure" for ATP-competitive kinase inhibition (mimicking the Adenine ring of ATP). However, without the "hinge-binding" motif usually attached at the 4-position, CEMP-2A is likely a promiscuous binder or a fragment. If you see activity, verify it is not a "PAINS" (Pan-Assay Interference Compound) result due to its reactivity.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Mechanism:[3][4][5] The 4-position of pyrimidine is highly activated for nucleophilic attack, especially by thiols (GSH).

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.[6]

  • Glutathione-Mediated Resistance

    • Mechanism:[3][4][5] GST enzymes conjugate electrophilic drugs, rendering them inactive and tagging them for efflux via MRP transporters.

    • Source: Townsend, D. M., & Tew, K. D. (2003). The role of glutathione-S-transferase in anti-cancer drug resistance. Oncogene, 22(47), 7369–7375.

  • Stability of Pyrimidines in Cell Culture

    • Context: Electrophilic fragments often degrade in media containing FBS (rich in nucleophiles).
    • Source: Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.

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Technical Support Center: Proactive Strategies for Minimizing In Vivo Toxicity of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine is not extensively documented in publicly available scientific literature. Therefore, this guide is constructed based on established principles of in vivo toxicology and data extrapolated from structurally related chlorinated and N-alkylated pyrimidine derivatives. The recommendations provided herein should be adapted and validated for the specific experimental context.

Introduction

The development of novel chemical entities, such as 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine, for therapeutic or research purposes necessitates a thorough understanding and proactive management of their potential in vivo toxicity. This technical support guide is designed for researchers, scientists, and drug development professionals to provide a framework for identifying, troubleshooting, and mitigating potential toxicities associated with this class of compounds during in vivo experiments. By anticipating potential liabilities and implementing robust experimental designs, researchers can enhance the safety and translational potential of their work.

The structure of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine suggests several potential areas for toxicological concern, primarily related to its chlorinated pyrimidine core and N-alkyl substitutions. These features can influence the compound's metabolic profile, potentially leading to the formation of reactive metabolites that can contribute to organ toxicity.[1] This guide will address these potential issues in a practical question-and-answer format, supplemented with detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the most likely target organs for toxicity with a compound like 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine?

Based on the toxicology of related chlorinated and N-alkylated heterocyclic compounds, the primary organs of concern are the liver and kidneys .[1]

  • Liver (Hepatotoxicity): The liver is the principal site of drug metabolism.[2] The cytochrome P-450 enzyme system in the liver may process the chlorinated pyrimidine ring, potentially generating reactive intermediates. These metabolites can covalently bind to cellular macromolecules, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte death (necrosis or apoptosis).[3][4] This type of injury is known as drug-induced liver injury (DILI) and is a major cause of drug attrition during development.[5][6]

  • Kidneys (Nephrotoxicity): The kidneys are responsible for the excretion of drugs and their metabolites.[7] High concentrations of the parent compound or its metabolites in the renal tubules can lead to direct tubular cell toxicity, inflammation, or the formation of crystals that obstruct the tubules.[8][9]

Q2: What are the early warning signs of in vivo toxicity that I should monitor in my animal models?

Careful and frequent monitoring of animal subjects is critical for early detection of toxicity. Key indicators include:

  • Clinical Observations:

    • Changes in activity level (lethargy, hyperactivity)

    • Changes in posture or gait

    • Ruffled fur

    • Changes in respiration (rate, effort)

    • Changes in urine or feces color and consistency

  • Body Weight: A significant and progressive decrease in body weight is a sensitive, non-specific indicator of systemic toxicity.

  • Food and Water Consumption: A reduction in food and water intake often precedes weight loss and can be an early sign of adverse effects.

Q3: My animals are showing signs of toxicity. What are the immediate troubleshooting steps?

If signs of toxicity are observed, a systematic approach is necessary to ensure animal welfare and the integrity of the study.

  • Assess and Document: Immediately record all clinical signs with as much detail as possible.

  • Consult Veterinary Staff: Report your findings to the institutional veterinarian or animal care staff. They can provide guidance on supportive care and help determine if humane endpoints have been met.

  • Dose Reduction or Stoppage: For subsequent cohorts, consider reducing the dose or the frequency of administration.[10]

  • Interim Sacrifice: If ethically justified and part of the approved protocol, euthanizing a subset of affected animals for immediate post-mortem analysis (necropsy) and tissue collection can provide valuable early insights into the nature of the toxicity.[10]

  • Sample Collection: If possible, collect blood and urine samples from affected animals to analyze for biomarkers of organ damage.

Troubleshooting Guides

Scenario 1: Unexpected Mortality in the High-Dose Group
Potential Cause Troubleshooting & Optimization
Acute Toxicity: The dose administered exceeds the maximum tolerated dose (MTD).1. Re-evaluate Dose Selection: Conduct a dose range-finding study with smaller dose escalations. 2. Refine Dosing Vehicle: Ensure the vehicle is non-toxic and appropriate for the route of administration. 3. Check Formulation: Verify the concentration and stability of the dosing solution.
Rapid Absorption and High Cmax: The formulation leads to a rapid spike in plasma concentration above the toxic threshold.1. Modify Formulation: Consider formulations that provide a slower release profile, such as suspensions or lipid-based formulations.[11][12] 2. Fractionate the Dose: Administer the total daily dose in two or more smaller doses.
Vehicle Toxicity: The dosing vehicle itself is causing adverse effects.1. Run a Vehicle-Only Control Group: Always include a group that receives only the vehicle to isolate its effects. 2. Select an Inert Vehicle: Use well-established, low-toxicity vehicles whenever possible (e.g., saline, corn oil).
Scenario 2: Elevated Liver Enzymes (ALT, AST) in Blood Samples
Potential Cause Troubleshooting & Optimization
Hepatocellular Injury: The compound or its metabolites are directly damaging liver cells.1. Histopathology: Perform a detailed microscopic examination of liver tissue to characterize the injury (e.g., necrosis, steatosis, inflammation). 2. Mechanism of Injury Studies: Investigate markers of oxidative stress, mitochondrial dysfunction, or immune cell infiltration in the liver tissue.[4] 3. Metabolite Identification: Analyze plasma and liver tissue to identify potential reactive metabolites.[13]
Cholestatic Injury: The compound is impairing bile flow.1. Measure Bilirubin and Alkaline Phosphatase (ALP): Elevations in these markers are indicative of cholestasis. 2. Histopathology: Look for evidence of bile duct proliferation or damage in liver tissue sections.
Scenario 3: Increased Serum Creatinine and BUN Levels
Potential Cause Troubleshooting & Optimization
Direct Renal Tubular Toxicity: The compound is directly damaging kidney tubule cells.[14]1. Histopathology: Examine kidney tissue for signs of acute tubular necrosis (ATN). 2. Urinalysis: Check for the presence of protein (proteinuria) or glucose (glucosuria) in the urine, which can indicate tubular damage.
Crystal Nephropathy: The compound is precipitating in the renal tubules.[14]1. Microscopic Urine Analysis: Examine urine sediment for the presence of crystals. 2. Histopathology: Use polarized light microscopy to look for crystalline deposits in kidney tissue sections.
Hemodynamic Effects: The compound is altering blood flow to the kidneys.1. Monitor Blood Pressure: If feasible, measure blood pressure in the animal models. 2. Assess Hydration Status: Dehydration can exacerbate kidney injury. Ensure animals have free access to water.

Experimental Protocols

Protocol 1: In Vivo Acute Toxicity Study (Modified OECD 420 Fixed Dose Procedure)

This protocol is designed to determine the acute oral toxicity of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine and to identify the dose that causes evident toxicity.[15]

Objective: To identify a dose range for sub-chronic studies and to classify the compound's acute toxicity.

Methodology:

  • Animal Model: Use a single sex (typically female rodents, as they are often more sensitive) from a standard strain (e.g., Sprague-Dawley rats or CD-1 mice).

  • Dose Selection: Based on any available in vitro cytotoxicity data or information from structurally similar compounds, select a starting dose from the fixed levels of 5, 50, 300, or 2000 mg/kg.[16] In the absence of data, 300 mg/kg is a common starting point.[15]

  • Dosing:

    • Administer the compound by the intended clinical or experimental route (e.g., oral gavage).

    • Dose a single animal at the starting dose.

  • Observation:

    • Observe the animal intensively for the first few hours post-dosing and then daily for a total of 14 days.

    • Record all clinical signs, body weight, and food/water consumption.

  • Decision Tree:

    • If the animal shows evident toxicity: Re-dose at a lower fixed dose level in a new animal.

    • If the animal shows no signs of toxicity: Dose a new animal at the next higher fixed dose level.

    • Continue this process until evident toxicity is observed or the highest dose level (2000 mg/kg) is reached without toxicity.

  • Endpoint: The study is complete when the dose causing evident toxicity is identified. This information is then used to guide dose selection for further studies.

Protocol 2: Blood Collection and Clinical Chemistry Analysis

Objective: To quantitatively assess organ function and detect toxicity.

Methodology:

  • Blood Collection:

    • At designated time points (e.g., pre-dose, 24 hours post-dose, and at study termination), collect blood from a suitable site (e.g., tail vein, saphenous vein, or terminal cardiac puncture under anesthesia).

    • Collect blood into appropriate tubes (e.g., serum separator tubes for chemistry, EDTA tubes for hematology).

  • Sample Processing:

    • Allow serum tubes to clot, then centrifuge to separate the serum.

    • Centrifuge EDTA tubes to separate plasma if needed.

  • Analysis:

    • Analyze the serum using a clinical chemistry analyzer for key markers.

    • Liver Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin.

    • Kidney Function: Blood urea nitrogen (BUN), creatinine.

  • Data Interpretation: Compare the results from treated groups to the vehicle control group. Statistically significant elevations in these markers are indicative of organ damage.

Data Presentation

Summarize quantitative data in a clear, tabular format to facilitate comparison between dose groups.

Table 1: Hypothetical Clinical Chemistry Data for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine in Rats (Day 14)

Treatment Group (mg/kg)ALT (U/L)AST (U/L)BUN (mg/dL)Creatinine (mg/dL)
Vehicle Control35 ± 580 ± 1020 ± 30.5 ± 0.1
Low Dose (10)40 ± 685 ± 1222 ± 40.6 ± 0.1
Mid Dose (50)150 ± 25300 ± 4045 ± 81.2 ± 0.3
High Dose (200)400 ± 60850 ± 12090 ± 152.5 ± 0.5

Values are presented as Mean ± SD. *p < 0.05 compared to Vehicle Control.

Visualizations

Workflow for In Vivo Toxicity Assessment

G cluster_0 Pre-Clinical Assessment cluster_1 In Vivo Study Execution cluster_2 Endpoint Analysis cluster_3 Decision Making In Vitro Cytotoxicity In Vitro Cytotoxicity Dose Range Finding (Acute Toxicity) Dose Range Finding (Acute Toxicity) In Vitro Cytotoxicity->Dose Range Finding (Acute Toxicity) Sub-chronic Toxicity Study Sub-chronic Toxicity Study Dose Range Finding (Acute Toxicity)->Sub-chronic Toxicity Study Select Doses below MTD Clinical Monitoring Clinical Monitoring Sub-chronic Toxicity Study->Clinical Monitoring Sample Collection Sample Collection Sub-chronic Toxicity Study->Sample Collection Data Analysis Data Analysis Clinical Monitoring->Data Analysis Clinical Chemistry Clinical Chemistry Sample Collection->Clinical Chemistry Histopathology Histopathology Sample Collection->Histopathology Clinical Chemistry->Data Analysis Histopathology->Data Analysis Toxicity Profile Established Toxicity Profile Established Data Analysis->Toxicity Profile Established Synthesize all data Go/No-Go Decision Go/No-Go Decision Toxicity Profile Established->Go/No-Go Decision

Caption: Workflow for assessing in vivo toxicity.

Hypothetical Metabolic Pathway Leading to Toxicity

G Parent_Compound 4-Chloro-6-ethyl- N-methylpyrimidin-2-amine Phase_I Phase I Metabolism (e.g., CYP450 Oxidation) Parent_Compound->Phase_I Reactive_Metabolite Reactive Epoxide or Quinone-imine Intermediate Phase_I->Reactive_Metabolite Detoxification Phase II Metabolism (e.g., Glutathione Conjugation) Reactive_Metabolite->Detoxification Sufficient GSH Toxicity Covalent Binding to Hepatocellular Proteins Reactive_Metabolite->Toxicity GSH Depletion Excretion Harmless Conjugate (Excreted) Detoxification->Excretion Cell_Death Oxidative Stress & Cell Death Toxicity->Cell_Death

Caption: Potential bioactivation pathway leading to toxicity.

References

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  • European Commission, Joint Research Centre. (n.d.). Acute Toxicity. Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to Target Identification and Engagement for Novel Bioactive Compounds: A Case Study with 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for researchers navigating the critical early stages of drug discovery: identifying the molecular target of a novel bioactive compound and validating its engagement in a cellular context. We will use the pyrimidine derivative, 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine, as a case study. As this compound does not have a well-documented biological target, this guide will address the realistic and challenging scenario of target deconvolution from first principles.

Our approach is structured in two essential phases: (1) Target Identification, where we generate hypotheses about the compound's molecular target(s), and (2) Target Validation, where we rigorously test these hypotheses using orthogonal, industry-standard methodologies. We will compare and contrast these methods, providing not just protocols, but the strategic reasoning behind their application.

Phase 1: Target Identification – Generating a Testable Hypothesis

The initial and most crucial step is to narrow down the vast landscape of the proteome to a few high-confidence candidate targets. Target identification is an essential part of the drug discovery and development process, and its efficacy plays a crucial role in the success of any given therapy.[1] We will employ a combination of computational and experimental strategies to achieve this.

Strategy 1.1: Affinity-Based Chemoproteomics

One of the most powerful and direct methods for target identification is affinity-based chemoproteomics.[2][3] This technique uses a modified version of the small molecule to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[1][2]

Causality: The core principle is that a physical interaction between the compound and its protein target can be captured and subsequently identified using mass spectrometry. This provides direct evidence of binding.[3]

Experimental Workflow: Synthesis of an Affinity Probe

To perform this experiment, we must first synthesize an "affinity probe" derivative of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine. This involves attaching a linker and a reactive handle (e.g., biotin or a clickable alkyne group) to a position on the molecule that is non-essential for its biological activity. Structure-activity relationship (SAR) studies are typically used to determine such a position.[4]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];

} caption { label="Workflow for Affinity Probe Synthesis."; font-size: 12; font-family: "Arial"; } enddot Caption: Workflow for Affinity Probe Synthesis.

Once the probe is synthesized, it is incubated with cell lysate. The probe and its bound proteins are then captured (e.g., on streptavidin beads if using a biotin tag), washed to remove non-specific binders, and the captured proteins are identified by mass spectrometry.[1][2]

Strategy 1.2: Label-Free Target Identification

A significant advantage of label-free methods is that they use the small molecule in its native state, avoiding potential artifacts introduced by chemical modification.[1]

  • Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that when a small molecule binds to its target protein, it often increases the protein's stability and resistance to degradation by proteases.[1][4] In a DARTS experiment, cell lysate is treated with the compound and then subjected to limited proteolysis. Target proteins will be protected from digestion compared to the control group, and this difference can be visualized by SDS-PAGE or quantified by mass spectrometry.[4]

Phase 2: Target Validation – Comparing Methods for In-Cell Engagement

After Phase 1 yields a high-confidence candidate target (for this guide, let's hypothesize we identified Kinase X ), the next critical step is to validate this interaction within the complex environment of a living cell.[5][6] This confirms that the compound can permeate the cell membrane, reach its target, and bind to it in a physiological context.[7]

We will compare three orthogonal methods: the label-free Cellular Thermal Shift Assay (CETSA), a direct in-vitro enzymatic assay, and a downstream functional cellular assay.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for assessing drug-target interaction in intact cells.[8][9] The principle is based on ligand-induced thermal stabilization of the target protein.[8][10] A protein, when bound to a ligand, becomes more stable and less prone to aggregation upon heating.[8][9]

Expertise & Causality: CETSA is considered a gold-standard for confirming target engagement because it is label-free and performed in a native cellular environment.[11] A positive result provides strong evidence that the compound interacts directly with the target protein inside the cell, as a change in thermal stability is a direct consequence of binding.[10]

Detailed Experimental Protocol: CETSA for Kinase X

  • Cell Culture: Culture a relevant cell line (e.g., HEK293) to ~80% confluency.[8]

  • Compound Treatment: Treat cells with a range of concentrations of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (and a vehicle control, e.g., DMSO) and incubate at 37°C for 1 hour to allow for cell penetration and target binding.[9]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 46°C to 67°C) for 3 minutes using a thermal cycler, followed by a cooling step.[8][12][13]

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[8][13]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[8][9]

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble Kinase X remaining at each temperature point using Western Blot or ELISA.[8]

dot graph TD { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, penwidth=1.5, color="#5F6368"];

} caption { label="The Cellular Thermal Shift Assay (CETSA) Workflow."; font-size: 12; font-family: "Arial"; } enddot Caption: The Cellular Thermal Shift Assay (CETSA) Workflow.

Data Presentation: Hypothetical CETSA Melt Curves

The results are plotted as the percentage of soluble protein versus temperature. A successful target engagement will result in a rightward shift of the melt curve for the compound-treated samples.

Temperature (°C)% Soluble Kinase X (Vehicle)% Soluble Kinase X (10 µM Compound)
46100100
499598
528192
555285
582568
611041
64518
6725
Method 2: In Vitro Kinase Inhibition Assay

This is a biochemical assay that directly measures the enzymatic activity of the target.[14][15] It provides a quantitative measure of the compound's potency as an inhibitor.

Expertise & Causality: Unlike CETSA, which measures binding, this assay measures the functional consequence of that binding—the inhibition of catalytic activity.[16] This is a crucial piece of data for any project aiming to develop an inhibitor. It answers the question, "Does binding lead to functional modulation?"

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

Many commercial kits are available for this purpose.[14][16] The principle involves a kinase reaction where ATP is converted to ADP, and the amount of ADP produced is quantified via a luminescence-based reaction.

  • Reaction Setup: In a 384-well plate, combine purified recombinant Kinase X, its specific substrate peptide, and ATP.

  • Compound Addition: Add serial dilutions of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction.

  • Signal Measurement: Measure the luminescence signal, which is directly proportional to the amount of ADP generated and thus, the kinase activity.

Data Presentation: Hypothetical IC₅₀ Curve

The data is plotted as % Kinase Activity versus compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Compound Conc. (nM)% Kinase Activity
0.198
195
1085
5052
10025
5008
10002

Hypothetical IC₅₀ = 48 nM

Method 3: Downstream Pathway Analysis (Western Blot)

This cellular assay assesses whether target engagement translates into a functional effect on the downstream signaling pathway.

Expertise & Causality: This method connects target engagement to a cellular phenotype. If Kinase X phosphorylates a specific substrate, Substrate Y, then successful inhibition of Kinase X in cells should lead to a measurable decrease in the phosphorylation of Substrate Y. This provides crucial evidence for the compound's mechanism of action in a physiological setting.[17]

dot graph TD { graph [fontname="Arial"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];

} caption { label="Hypothetical Signaling Pathway for Kinase X."; font-size: 12; font-family: "Arial"; } enddot Caption: Hypothetical Signaling Pathway for Kinase X.

Detailed Experimental Protocol: Western Blot for Phospho-Substrate Y

  • Cell Treatment: Treat cells with increasing concentrations of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine for a defined period (e.g., 2 hours).

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[8]

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y).

  • Loading Control: Re-probe the membrane with an antibody for total Substrate Y or a housekeeping protein (e.g., GAPDH) to ensure equal protein loading.

  • Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.[8]

Comparison of Target Validation Methodologies

Each method provides a unique and complementary piece of the puzzle. A self-validating experimental plan relies on the concordance of these orthogonal assays.

Method Question Answered Context Pros Cons
CETSA Does the compound bind to the target inside a living cell?CellularLabel-free; confirms cell permeability and direct interaction in a native environment.[9][11]Indirect readout of binding; can be lower throughput.
In Vitro Kinase Assay How potently does the compound inhibit the target's function?BiochemicalHighly quantitative (IC₅₀); direct measure of enzymatic inhibition; high-throughput.[16]Lacks cellular context (no permeability or off-target information).
Downstream Western Blot Does target engagement lead to the expected cellular response?CellularConfirms mechanism of action; links target engagement to a functional outcome.[17]Indirect; pathway complexity can confound results; semi-quantitative.

Conclusion

Validating the target engagement of a novel compound like 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine is a multi-faceted process that requires more than a single experiment. It begins with robust, unbiased methods like chemoproteomics to identify high-probability targets.[1] It then proceeds to a rigorous validation phase using a matrix of orthogonal assays. By integrating a biophysical assay like CETSA to confirm binding in cells, a biochemical assay to quantify functional potency, and a cellular assay to verify the downstream mechanism of action, researchers can build a compelling, self-validating data package. This logical progression from hypothesis generation to multi-pronged validation provides the highest degree of confidence in a compound's true molecular target and its potential as a chemical probe or therapeutic lead.

References

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A Comparative Guide to 2-Aminopyrimidine Derivatives in Cancer Research: 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine vs. a Diaryl-Substituted Alternative

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds. Its inherent drug-like properties and synthetic tractability have led to the development of numerous derivatives with therapeutic potential across various domains, including oncology, inflammation, and infectious diseases. This guide provides a comparative analysis of two distinct 2-aminopyrimidine derivatives to illuminate the structure-activity relationships (SAR) that govern their efficacy, with a focus on anticancer applications.

We will examine the titular compound, 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine , and contrast it with a well-characterized, diaryl-substituted alternative, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol (referred to hereafter as Derivative 12), which has demonstrated potent inhibitory activity against Aurora kinase A (AURKA).[1] This comparison will delve into the nuances of their chemical structures, their purported mechanisms of action, and the experimental methodologies used to evaluate their biological effects.

Structural Comparison and SAR Insights

The efficacy of 2-aminopyrimidine derivatives is intrinsically linked to the nature of the substituents at the 2, 4, and 6 positions of the pyrimidine ring.

4-Chloro-6-ethyl-N-methylpyrimidin-2-amine features relatively small, non-aromatic groups: an ethyl group at the 6-position and a chlorine atom at the 4-position. The N-methyl group on the 2-amino moiety further modifies its properties. While specific efficacy data for this compound is not extensively published in peer-reviewed literature, its structure suggests potential as a synthetic intermediate or a compound with distinct biological activities. The chloro and ethyl groups contribute to the lipophilicity and steric profile of the molecule.

In contrast, Derivative 12 possesses bulky, aromatic substituents at the 4 and 6 positions: a 2,4-dimethoxyphenyl group and a hydroxyphenyl group.[1] This diaryl substitution pattern is a common feature in many kinase inhibitors. The hydroxyl and methoxy groups can participate in hydrogen bonding, which is often crucial for target engagement. The presence of these larger, more complex functional groups dramatically alters the molecule's size, shape, and electronic properties compared to the simpler alkyl/halogen substitutions of the primary compound.

The general SAR for 2-aminopyrimidine derivatives as anticancer agents suggests that the introduction of aryl groups at the 4 and 6 positions can enhance potency.[1] The specific nature and substitution pattern of these aryl rings are critical for optimizing interactions with the target protein. For instance, in the case of Derivative 12, the phenolic hydroxyl group and the dimethoxy substitutions are key for its potent inhibition of AURKA.[1]

Mechanism of Action: Inhibition of Aurora Kinase A

Derivative 12 has been identified as a potent inhibitor of Aurora kinase A (AURKA), a serine/threonine kinase that plays a pivotal role in cell cycle regulation.[1] AURKA is frequently overexpressed in various human cancers, making it an attractive target for cancer therapy.[2][3][4][5] Its inhibition can lead to defects in mitotic spindle formation, resulting in G2/M phase cell cycle arrest and subsequent apoptosis.[1]

The proposed mechanism involves Derivative 12 binding to the ATP-binding pocket of AURKA, thereby preventing the phosphorylation of its downstream substrates. This disruption of the AURKA signaling cascade ultimately leads to the inhibition of cancer cell proliferation and survival.

AURKA_Pathway cluster_0 Upstream Regulation cluster_1 Aurora Kinase A Activity cluster_2 Downstream Effects MAPK_Pathway MAPK Pathway AURKA Aurora Kinase A (AURKA) MAPK_Pathway->AURKA Activates PI3K_Akt_Pathway PI3K/Akt Pathway PI3K_Akt_Pathway->AURKA Activates PLK1 PLK1 AURKA->PLK1 Phosphorylates TPX2 TPX2 AURKA->TPX2 Phosphorylates p53 p53 AURKA->p53 Inactivates Derivative_12 Derivative 12 (Inhibitor) Derivative_12->AURKA Inhibition Cell_Cycle_Progression G2/M Progression PLK1->Cell_Cycle_Progression TPX2->Cell_Cycle_Progression Apoptosis Apoptosis p53->Apoptosis Inhibits Cell_Cycle_Progression->Apoptosis Leads to if arrested

Caption: Aurora Kinase A Signaling Pathway and Inhibition by Derivative 12.

Comparative Efficacy Data

The following table summarizes the reported in vitro efficacy of Derivative 12 against a human colon cancer cell line.

Compound NameCell LineAssay TypeIC₅₀ (µM)Reference
2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol (Derivative 12)HCT116Clonogenic Survival Assay1.8[1]

Note: Efficacy data for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine is not available in the cited literature.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for assessing the anticancer efficacy of 2-aminopyrimidine derivatives are provided below.

Synthesis of 4,6-Diarylpyrimidin-2-amine Derivatives (General Procedure)

The synthesis of 4,6-diarylpyrimidin-2-amine derivatives typically involves the condensation of a substituted chalcone with guanidine hydrochloride.[1][6][7]

Synthesis_Workflow Start Start Materials: - Substituted Acetophenone - Aromatic Aldehyde Step1 Claisen-Schmidt Condensation Start->Step1 Intermediate Chalcone Intermediate Step1->Intermediate Step2 Cyclocondensation with Guanidine Hydrochloride Intermediate->Step2 Product 4,6-Diarylpyrimidin-2-amine Step2->Product

Caption: General Synthesis Workflow for 4,6-Diarylpyrimidin-2-amines.

Step-by-Step Protocol:

  • Chalcone Synthesis: Equimolar amounts of a substituted acetophenone and an aromatic aldehyde are dissolved in ethanol. A catalytic amount of a strong base (e.g., 40% NaOH) is added dropwise at a low temperature (0-5 °C). The reaction mixture is stirred for several hours. The resulting chalcone precipitate is filtered, washed, and recrystallized.[7]

  • Pyrimidine Ring Formation: The synthesized chalcone is refluxed with an equimolar amount of guanidine hydrochloride in a suitable solvent such as dimethylformamide (DMF). The reaction is monitored until completion. The reaction mixture is then cooled and poured into ice water to precipitate the 4,6-diarylpyrimidin-2-amine product. The crude product is filtered, washed, and purified by recrystallization.[1][6][7]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9][10]

MTT_Assay_Workflow Start Seed cells in 96-well plate Step1 Incubate for 24h Start->Step1 Step2 Treat with compound (serial dilutions) Step1->Step2 Step3 Incubate for 48-72h Step2->Step3 Step4 Add MTT reagent Step3->Step4 Step5 Incubate for 4h Step4->Step5 Step6 Solubilize formazan (add DMSO) Step5->Step6 Step7 Read absorbance (570 nm) Step6->Step7 End Calculate IC₅₀ Step7->End

Caption: Workflow of the MTT Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.[10]

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined.

Clonogenic Survival Assay

The clonogenic assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival and reproductive integrity.[11][12][13][14]

Step-by-Step Protocol:

  • Cell Plating: A known number of cells are seeded into culture dishes.

  • Treatment: The cells are treated with the test compound for a defined period.

  • Incubation: The cells are washed and incubated in fresh medium for 1-3 weeks to allow for colony formation.[11][14]

  • Fixation and Staining: The colonies are fixed with a solution such as 6% glutaraldehyde and stained with 0.5% crystal violet.[12]

  • Colony Counting: Colonies containing at least 50 cells are counted.

  • Analysis: The surviving fraction is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Conclusion

This guide provides a comparative framework for understanding the structure-activity relationships of 2-aminopyrimidine derivatives in the context of cancer research. While 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine represents a simpler substitution pattern, the diaryl-substituted Derivative 12 exemplifies a class of compounds with potent, well-defined anticancer activity through mechanisms such as the inhibition of Aurora kinase A. The significant difference in their structural complexity underscores the importance of substituent choice in designing targeted and effective therapeutic agents. The provided experimental protocols offer a standardized approach for the synthesis and evaluation of novel 2-aminopyrimidine derivatives, facilitating further research and development in this promising area of medicinal chemistry.

References

  • Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry, 10, S877-S880. [Link]

  • Du, R., Huang, C., Wu, X., & Liu, Y. (2022). The role of Aurora-A in human cancers and future therapeutics. Frontiers in Oncology, 12, 930892. [Link]

  • Nikonova, A. S., Astsaturov, I., Serebriiskii, I. G., Dunbrack, R. L., & Golemis, E. A. (2016). Aurora-A Kinase as a Promising Therapeutic Target in Cancer. Frontiers in Oncology, 5, 23. [Link]

  • Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry, 10, S877-S880. [Link]

  • Creative Diagnostics. Aurora Kinase Signaling Pathway. [Link]

  • Ahmad, I., Singh, L. B., & Rahman, H. (2023). AURORA KINASE A and related downstream molecules: A potential network for cancer therapy. Advances in Protein Chemistry and Structural Biology, 134, 1-32. [Link]

  • Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315-2319. [Link]

  • McGill University. (n.d.). Experimental Protocol for Clonogenic Survival Assay. [Link]

  • Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315-2319. [Link]

  • O'Connor, L., & Clynes, M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50559. [Link]

  • Rafehi, H., & El-Osta, A. (2011). Clonogenic Assay: Adherent Cells. Journal of Visualized Experiments, (49), 2541. [Link]

  • Khan, S., & Rizvi, A. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Cancer Metastasis and Treatment, 11, 15. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 9(3), 45-50. [Link]

  • Gong, Y., He, T., Wang, Y., Zhang, Y., & Liu, Z. (2019). Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. Journal of the Iranian Chemical Society, 16(10), 2239-2251. [Link]

  • Creative Bioarray. (n.d.). Clonogenic Assay. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine is a valuable substituted pyrimidine scaffold, a class of compounds frequently explored in medicinal chemistry for their diverse biological activities. This guide provides an in-depth comparison of two distinct and plausible synthetic routes to this target molecule, offering insights into the strategic choices and experimental considerations for each approach.

Introduction to the Target Molecule

4-Chloro-6-ethyl-N-methylpyrimidin-2-amine possesses a unique combination of functional groups: a reactive chloro group at the 4-position, amenable to nucleophilic substitution or cross-coupling reactions; an ethyl group at the 6-position, which can influence solubility and steric interactions; and an N-methylamino group at the 2-position, a common feature in many bioactive molecules. The strategic synthesis of this compound is therefore of significant interest.

This guide will compare two primary synthetic strategies:

  • Route 1: Late-Stage C-6 Functionalization of a commercially available dichlorinated pyrimidine precursor.

  • Route 2: De Novo Pyrimidine Ring Construction from acyclic starting materials, followed by chlorination.

Each route will be evaluated based on its efficiency, scalability, potential challenges, and the availability of starting materials.

Route 1: Selective Ethylation of a Dichloropyrimidine Precursor

This approach leverages a commercially available, advanced intermediate and focuses on the selective introduction of the ethyl group in a late-stage functionalization step.

Overall Synthetic Workflow (Route 1)

The proposed synthesis starts with 4,6-dichloro-N-methylpyrimidin-2-amine, which is available from several chemical suppliers[1]. The key transformation is a regioselective organometallic cross-coupling reaction to introduce the ethyl group at the C-6 position.

Route 1 start 4,6-Dichloro-N-methylpyrimidin-2-amine product 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine start->product Ethylmagnesium Bromide (EtMgBr) Ni(dppp)Cl2 (catalyst) THF, 0°C to rt

Caption: Synthetic workflow for Route 1.

Experimental Protocol:

Step 1: Nickel-Catalyzed Cross-Coupling of 4,6-dichloro-N-methylpyrimidin-2-amine with Ethylmagnesium Bromide

  • To a dry, three-necked round-bottom flask under an inert argon atmosphere, add 4,6-dichloro-N-methylpyrimidin-2-amine (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Add a catalytic amount of [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl2) (0.05 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of ethylmagnesium bromide in THF (1.1 eq) dropwise via a syringe, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine.

Rationale and Mechanistic Insights:

The choice of a nickel-phosphine catalyst is crucial for this cross-coupling reaction involving a Grignard reagent and an aryl chloride[2]. While palladium catalysts are also used for such transformations, nickel catalysts are often effective for less reactive aryl chlorides. The regioselectivity of this reaction is a key consideration. Generally, the C4 position of a 2,4-dichloropyrimidine is more susceptible to nucleophilic aromatic substitution (SNAr)[3][4]. However, in catalyzed cross-coupling reactions, the mechanism involves oxidative addition, and the electronic and steric environment can be tuned to favor reaction at the C2 or C6 positions[5]. The presence of the N-methylamino group at C2 may electronically favor the oxidative addition of the catalyst at the C6 (or C4) position. Careful control of reaction conditions is necessary to minimize the formation of the di-ethylated byproduct and the C4-ethylated isomer.

Route 2: De Novo Pyrimidine Ring Construction and Chlorination

This strategy builds the target molecule from simple, acyclic precursors through a classical pyrimidine synthesis, followed by a functional group interconversion.

Overall Synthetic Workflow (Route 2)

This linear synthesis involves two main steps: the condensation of a β-ketoester with N-methylguanidine to form the pyrimidine core, followed by chlorination of the resulting pyrimidinone.

Route 2 cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination start1 Ethyl 3-oxopentanoate intermediate 6-Ethyl-4-hydroxy-N- methylpyrimidin-2-amine start1->intermediate start2 N-Methylguanidine start2->intermediate Sodium Ethoxide Ethanol, Reflux product 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine intermediate->product Phosphorus Oxychloride (POCl3) N,N-Dimethylaniline Reflux

Caption: Synthetic workflow for Route 2.

Experimental Protocols:

Step 1: Synthesis of 6-Ethyl-4-hydroxy-N-methylpyrimidin-2-amine

  • In a round-bottom flask, dissolve sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.

  • To this solution, add N-methylguanidine hydrochloride (1.0 eq) and stir for 30 minutes.

  • Add ethyl 3-oxopentanoate (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and reduce the volume of ethanol under reduced pressure.

  • Add water to the residue and acidify with acetic acid to a pH of ~6-7.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-ethyl-4-hydroxy-N-methylpyrimidin-2-amine.

Step 2: Chlorination of 6-Ethyl-4-hydroxy-N-methylpyrimidin-2-amine

  • In a round-bottom flask equipped with a reflux condenser, suspend 6-ethyl-4-hydroxy-N-methylpyrimidin-2-amine (1.0 eq) in phosphorus oxychloride (POCl3) (3.0-5.0 eq).

  • Add N,N-dimethylaniline (1.0-1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) for 3-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution to a pH of ~7-8.

  • Extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine.

Rationale and Mechanistic Insights:

The first step is a classic Biginelli-type condensation reaction, a reliable method for forming the pyrimidine core[6][7]. The use of a base like sodium ethoxide facilitates the deprotonation of the active methylene compound and the guanidine, driving the condensation and cyclization.

The second step involves the conversion of the pyrimidinone (which exists in tautomeric equilibrium with the hydroxypyrimidine) to the chloropyrimidine. Phosphorus oxychloride is a standard and effective reagent for this transformation[8][9]. The addition of a tertiary amine base, such as N,N-dimethylaniline, is common practice to neutralize the HCl generated during the reaction, which can improve yields and prevent unwanted side reactions[10][11].

Comparative Analysis

ParameterRoute 1: Late-Stage EthylationRoute 2: De Novo Synthesis
Number of Steps 12
Starting Materials 4,6-Dichloro-N-methylpyrimidin-2-amine, Ethylmagnesium BromideEthyl 3-oxopentanoate, N-Methylguanidine, POCl3
Availability of Starting Materials Intermediate is commercially available but can be expensive.Simple, inexpensive, and readily available bulk chemicals.
Potential Overall Yield Moderate to Good (typically 50-70% for cross-coupling)Good to Excellent (each step can achieve >80% yield)
Key Challenges - Achieving high regioselectivity (C6 vs. C4 ethylation).- Potential for di-substitution.- Handling of pyrophoric Grignard reagents.- Handling of corrosive and water-sensitive POCl3.- The workup for the chlorination step requires care.- Two-step process increases overall labor.
Scalability Scalability may be limited by the cost of the starting material and catalyst, and the need for strict anhydrous conditions.Highly scalable. The reactions are standard industrial processes.
Purification Chromatographic separation of regioisomers might be challenging.Straightforward precipitation and extraction, followed by standard chromatography.

Conclusion and Recommendation

Both synthetic routes present viable pathways to 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine, each with its own set of advantages and disadvantages.

Route 1 is a more convergent approach that is well-suited for rapid, small-scale synthesis, particularly in a discovery chemistry setting where the starting dichloropyrimidine is commercially available. The primary hurdle is the control of regioselectivity, which may require careful optimization of the catalyst system and reaction conditions.

Route 2 represents a more classical and robust approach, ideal for larger-scale synthesis where cost and scalability are critical factors. Although it involves an additional step, the reactions are generally high-yielding and utilize inexpensive starting materials. The procedures are well-documented in the literature for analogous systems, making this route more predictable and reliable for producing larger quantities of the target molecule.

For drug development professionals requiring significant quantities of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine for further derivatization and biological screening, Route 2 is the recommended approach due to its cost-effectiveness, scalability, and reliance on well-established chemical transformations.

References

  • Feng-ling Qing, et al. (2003). Synthesis of 4,6-Disubstituted Pyrimidines via Suzuki and Kumada Coupling Reaction of 4,6-Dichloropyrimidine. Journal of Heterocyclic Chemistry.
  • (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
  • (1997). Process for preparing 2-amino-4,6-dichloropyrimidine.
  • ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. (2025).
  • (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC.
  • (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Schrödinger.
  • 4,6-Dichloro-N-methylpyrimidin-2-amine. (n.d.). ChemScene.
  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. (2017).
  • An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine. (n.d.). Benchchem.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). PMC.
  • Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. (n.d.). Benchchem.
  • synthesis of 1,4,5,6-tetrahydropyrimidin-2-amine and its deriv
  • Ethylene-Di-Amine Modified β- Cyclodextrin Catalyzed Green Synthesis of Pyrimidones and Its In Silico Study. (2024). Preprints.org.

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Elucidating the Mechanism of Action of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine: A Comparative Guide to Experimental Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive experimental framework for confirming the mechanism of action of the novel compound, 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine. Given the absence of published biological data for this specific molecule, we will proceed based on a structurally-driven hypothesis. The 2-aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, frequently associated with the inhibition of protein kinases.[1] Therefore, this guide will outline a rigorous, multi-faceted approach to test the hypothesis that 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine functions as a kinase inhibitor, likely targeting the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[2][3]

We will objectively compare its hypothetical performance with established MEK1/2 inhibitors that share a similar chemical space, providing supporting experimental protocols and data interpretation frameworks essential for researchers in drug discovery and chemical biology.

Part 1: Foundational Hypothesis and Comparative Landscape

The core chemical structure of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine suggests its potential as an ATP-competitive kinase inhibitor. The pyrimidine ring can mimic the adenine base of ATP, forming key hydrogen bonds in the hinge region of a kinase's active site.[1][4] Our investigation will therefore focus on the MAPK/ERK pathway, a cascade frequently targeted by pyrimidine-based inhibitors.[5]

To establish a performance benchmark, we will compare our target compound against two well-characterized MEK1/2 inhibitors: Selumetinib and Trametinib. These compounds provide a robust reference for potency and cellular activity.

Compound Target(s) IC₅₀ (Cell-Free) Cellular Potency (MCF-7, GI₅₀) Reference
Selumetinib (AZD6244) MEK1, MEK2MEK1: 14 nM0.5 - 1 µM
Trametinib (GSK1120212) MEK1, MEK2MEK1: 0.92 nM, MEK2: 1.8 nM0.5 - 5 nM
4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (Hypothetical) MEK1/2To Be DeterminedTo Be DeterminedN/A

Part 2: A Step-by-Step Experimental Strategy for Mechanism Confirmation

To rigorously test our hypothesis, we will employ a three-tiered experimental approach. This strategy begins with a direct, cell-free biochemical assay to establish target engagement, followed by cellular assays to confirm the compound's effect on cell viability and on-target pathway modulation.

G cluster_0 Experimental Workflow A Hypothesis: Compound is a MEK1/2 Inhibitor B Tier 1: Biochemical Assay (Cell-Free Kinase Assay) A->B Direct Target Engagement? C Tier 2: Cellular Assay (MTT Proliferation Assay) B->C Affects Cell Viability? D Tier 3: Target Validation (Western Blot for p-ERK) C->D Modulates Pathway in Cells? E Conclusion: Confirm Mechanism of Action D->E Synthesize Data

Caption: A logical workflow for mechanism of action confirmation.

Tier 1: Direct Target Inhibition - Biochemical Kinase Assay

Rationale: The first and most critical step is to determine if 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine directly inhibits the enzymatic activity of our putative targets, MEK1 and MEK2. A cell-free kinase assay isolates the enzyme, substrate, and inhibitor, removing the complexity of a cellular environment. This allows for the precise calculation of an IC₅₀ value, a quantitative measure of potency.[6][7]

Experimental Protocol: In Vitro MEK1 Kinase Assay

  • Reagent Preparation:

    • Prepare a Kinase Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

    • Reconstitute recombinant active MEK1 enzyme and its substrate, inactive ERK2, in Kinase Buffer.

    • Prepare a stock solution of ATP at a concentration equal to the known Km for MEK1 (typically 10-50 µM).

    • Prepare a 10 mM stock solution of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine in 100% DMSO. Create a 10-point serial dilution series (e.g., 1:3) in DMSO. Also prepare a DMSO-only vehicle control.

  • Assay Execution (384-well plate format):

    • Add 1 µL of each compound dilution (or DMSO) to the appropriate wells.

    • Add 10 µL of the MEK1/ERK2 enzyme/substrate mix to each well.

    • Incubate at room temperature for 15 minutes to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection and Analysis:

    • Stop the reaction by adding 20 µL of a detection solution containing an antibody specific for phosphorylated ERK (p-ERK). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust detection method.[8]

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the data using a four-parameter logistic model to determine the IC₅₀ value.

Tier 2: Cellular Activity - Cell Proliferation Assay

Rationale: A potent kinase inhibitor should suppress the proliferation of cancer cells that are dependent on the targeted pathway. We will use the MCF-7 breast cancer cell line, which is known to have an active MAPK/ERK pathway. The MTT assay is a reliable, colorimetric method to measure cell viability by assessing the metabolic activity of mitochondria.[9][10] A reduction in the MTT signal upon treatment indicates cytotoxicity or a cytostatic effect.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine and the comparator compounds (Selumetinib, Trametinib) in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and a vehicle control).

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Assay and Data Analysis:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[9]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11][12]

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

Tier 3: On-Target Pathway Modulation - Western Blot Analysis

Rationale: To confirm that the observed anti-proliferative effect is indeed due to the inhibition of the MAPK/ERK pathway, we must measure the phosphorylation status of key downstream proteins. A successful MEK1/2 inhibitor will decrease the levels of phosphorylated ERK1/2 (p-ERK1/2) without affecting the total amount of ERK1/2 protein. Western blotting is the gold-standard technique for this type of target validation.[2][13][14]

G cluster_0 MAPK/ERK Signaling Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor 4-Chloro-6-ethyl- N-methylpyrimidin-2-amine Inhibitor->MEK Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Experimental Protocol: Western Blot for p-ERK and Total ERK

  • Cell Lysis and Protein Quantification:

    • Seed MCF-7 cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀ value) for 2 hours. Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.[3]

    • Load samples onto a 10% SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.[3]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[15]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p-ERK1/2), diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • To confirm equal protein loading, strip the membrane and re-probe with a primary antibody for total ERK1/2, followed by the same detection steps.

Part 3: Data Synthesis and Conclusion

The successful confirmation of our hypothesis rests on the convergence of evidence from all three tiers of our experimental plan.

G cluster_0 Logical Framework for Conclusion Result1 Biochemical Result: Low IC₅₀ in MEK1 Assay Conclusion Conclusion: Compound is a potent, cell-active MEK1/2 inhibitor. Result1->Conclusion Result2 Cellular Result: Low GI₅₀ in MCF-7 Cells Result2->Conclusion Result3 Pathway Result: Dose-dependent decrease in p-ERK Result3->Conclusion

Caption: Synthesizing results to confirm the mechanism.

Hypothetical Results Summary:

Experiment Metric 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (Hypothetical Data) Interpretation
Biochemical MEK1 Assay IC₅₀25 nMThe compound is a potent, direct inhibitor of MEK1 kinase activity.
MCF-7 Cell Viability GI₅₀250 nMThe compound is cell-permeable and effectively inhibits the proliferation of a MEK-dependent cell line.
Western Blot Analysis p-ERK LevelsDose-dependent decrease observed at 25, 250, and 2500 nM. Total ERK levels remain unchanged.The anti-proliferative activity is mediated by on-target inhibition of the MAPK/ERK signaling pathway.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom Kinase Assay Kit. Retrieved from [Link]

  • Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. In Methods in Molecular Biology, vol 777. Humana Press. Available at: [Link]

  • Creative Biolabs. (2025, May 27). Western Blot Protocol & Troubleshooting. Retrieved from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Methods in Molecular Biology, vol 1170. Humana Press. Available at: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • PanVera. (n.d.). Protein Kinase C Assay Kits Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. Retrieved from [Link]

  • Anderson, D. R., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Anderson, D. R., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part I: Observation of an unexpected inhibitor binding mode. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. Retrieved from [Link]

  • ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2010, January 1). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ACS Publications. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • Frontiers. (2022, June 13). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from [Link]

  • MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

Sources

Publish Comparison Guide: Reproducibility of Biological Data for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (CAS 874494-59-4) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and as a probe in Fragment-Based Drug Discovery (FBDD). While structurally simple, its biological data reproducibility is frequently compromised by its intrinsic electrophilicity.

Unlike inert screening compounds, this molecule possesses a reactive chloropyrimidine core. In biological assays, this functionality can lead to non-specific covalent labeling of nucleophilic residues (Cysteine, Lysine) on protein targets, generating "false positive" potency data. This guide provides a rigorous framework to distinguish between genuine pharmacological inhibition and assay artifacts, ensuring that data generated with this compound is robust and reproducible.

The Core Challenge: Reactivity vs. Affinity

The 4-chloro substituent is a leaving group. In drug discovery workflows, this creates a bifurcation in utility:

  • As an Intermediate: It is excellent for

    
     reactions to create diverse libraries.
    
  • As a Screening Fragment: It poses a high risk of being a PAINS (Pan-Assay Interference Compound) candidate due to potential alkylation of the target protein.

Part 2: Comparative Performance & Stability Analysis

To ensure reproducible biological data, researchers must benchmark 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine against non-reactive analogs. The table below outlines the performance metrics and stability profiles required for validating biological hits.

Table 1: Stability and Reactivity Profile Comparison
Feature4-Chloro-6-ethyl-N-methyl... (Target)4-Methyl Analog (Negative Control)4-Methoxy Analog (Stability Control)
Primary Utility Electrophilic Fragment / ScaffoldNon-covalent binding controlHydrolytically stable surrogate
Reactivity (

)
High (Susceptible to nucleophiles)InertLow (Requires harsh conditions)
Aq. Buffer Stability

hrs (pH 7.4)
Stable (> 48 hrs)Stable (> 24 hrs)
False Positive Risk High (Covalent adduct formation)LowLow
DMSO Stability Moderate (Avoid freeze-thaw)HighHigh
Rec. Storage -20°C, Inert Gas, DesiccatedRT or 4°C4°C

Key Insight: If your biological IC50 shifts significantly (>3-fold) after pre-incubating the compound with the protein for 1 hour vs. 10 minutes, you are likely observing time-dependent covalent inhibition , driven by the 4-Cl group, rather than equilibrium binding.

Part 3: Critical Quality Attributes (CQAs) & Reproducibility Protocols

Protocol A: Validating "True" Binding vs. Covalent Artifacts

Objective: Determine if the biological activity is due to specific binding or non-specific reactivity.

Methodology:

  • Preparation: Prepare a 10 mM stock of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine in anhydrous DMSO.

  • Incubation: Incubate the protein target (e.g., Kinase domain) with the compound at

    
     concentration for 60 minutes.
    
  • Jump-Dilution: Rapidly dilute the mixture 100-fold into buffer containing substrate (ATP).

  • Readout: Measure enzymatic activity immediately.

    • Recovery of Activity: Indicates reversible, non-covalent binding (Valid Hit).

    • No Recovery: Indicates irreversible covalent modification (Potential Artifact/Covalent Inhibitor).

Protocol B: LC-MS Purity Check for Hydrolysis

Objective: Ensure the "active" species is the parent compound, not the hydrolyzed 4-hydroxy derivative.

Workflow:

  • Solvent: Acetonitrile/Water (0.1% Formic Acid).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Gradient: 5% to 95% B over 5 minutes.

  • Target Mass:

    
     (approx).
    
  • Fail Criteria: Presence of peak at

    
     (Hydrolysis product: -Cl, +OH). If >5% hydrolysis is observed, fresh stock must be prepared.
    

Part 4: Visualization of Signaling & Decision Logic

The following diagram illustrates the decision tree for validating biological data associated with this compound. It distinguishes between a useful synthetic intermediate path and a biological screening path, highlighting failure modes.

G Start Compound Input: 4-Chloro-6-ethyl-N-methyl... Decision Intended Use? Start->Decision Path_Synth Synthesis Intermediate (Scaffold) Decision->Path_Synth Synthesis Path_Bio Biological Screen (Fragment) Decision->Path_Bio Screening Action_SnAr Perform SnAr Reaction (Displace Cl) Path_Synth->Action_SnAr Check_Purity QC: Check Hydrolysis (LC-MS) Path_Bio->Check_Purity Result_Drug Final Drug Candidate (Stable) Action_SnAr->Result_Drug Yields Test_Rev Reversibility Test (Jump-Dilution) Check_Purity->Test_Rev Pass Outcome_Artifact Artifact: Covalent Non-Specific Binding Test_Rev->Outcome_Artifact Irreversible Outcome_Valid Valid Hit: Reversible Binding Test_Rev->Outcome_Valid Reversible

Figure 1: Validation workflow distinguishing between synthetic utility and biological screening artifacts.

Part 5: Expert Analysis & Recommendations

Handling and Storage for Reproducibility

The 4-chloro-2-aminopyrimidine motif is sensitive to moisture. To maintain data integrity across different experimental days:

  • Solid State: Store under Argon/Nitrogen at -20°C.

  • In Solution: Do not store DMSO stocks for >1 week at room temperature. The hygroscopic nature of DMSO will attract water, facilitating the hydrolysis of the C-Cl bond.

  • Reference Standard: Always run a fresh LC-MS of the stock solution immediately prior to adding it to the biological assay plate.

Synthesizing Reliable Probes

If this compound is a "hit" in a fragment screen, the immediate next step is Hit Expansion .

  • Recommendation: Synthesize the 6-ethyl-N-methylpyrimidin-2-amine (dechlorinated) analog.

  • Logic: If the biological activity disappears upon removing the Chlorine, the original activity was likely driven by the specific shape/electrostatics of the Cl group (Valid). If activity persists but is significantly weaker, the Cl was providing hydrophobic contact. If the dechlorinated analog is completely inactive, verify that the original activity wasn't purely covalent reactivity.

Regulatory & Safety Note

While primarily a research reagent, this compound class (aminopyrimidines) is structurally related to several environmental herbicides and kinase inhibitor drugs. Proper PPE (gloves, fume hood) is mandatory to avoid sensitization.

Part 6: References

  • Jahnke, W., & Erlanson, D. A. (2006). Fragment-based drug discovery: A practical approach. Wiley-VCH. (General reference for fragment screening methodologies).

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • ChemSRC. (2023). Chemical Properties of CAS 874494-59-4.[1][2][3] Retrieved from [Link]

Sources

The Structure-Activity Relationship of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine Analogs: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted therapies, particularly in the realm of kinase inhibitors. The 2-aminopyrimidine moiety, in particular, is a well-established "hinge-binder," adept at forming crucial hydrogen bond interactions within the ATP-binding pocket of numerous kinases, thereby disrupting their catalytic activity. This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine analogs. By systematically exploring the impact of substitutions at key positions, we aim to provide a predictive framework for designing novel, potent, and selective kinase inhibitors.

The 2-Aminopyrimidine Core: A Privileged Scaffold in Kinase Inhibition

The 2-aminopyrimidine scaffold is a bioisostere of the adenine core of ATP, enabling it to effectively compete for the enzyme's active site.[1] Its nitrogen atoms act as key hydrogen bond donors and acceptors, anchoring the inhibitor to the kinase's hinge region. This fundamental interaction is the bedrock upon which the potency of this class of inhibitors is built.

Deconstructing the Core: Analyzing the Roles of Key Substituents

The core structure of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine presents three key positions for modification, each contributing uniquely to the molecule's overall pharmacological profile.

The 4-Chloro Group: A Handle for Selectivity and Potency

The chlorine atom at the 4-position is not merely a placeholder. It serves as a crucial synthetic handle, enabling facile nucleophilic aromatic substitution (SNAr) reactions to introduce a diverse array of functionalities. This allows for the exploration of various chemical spaces to optimize interactions with the solvent-exposed region of the kinase active site.

Furthermore, the electron-withdrawing nature of the chloro group can influence the overall electron density of the pyrimidine ring, potentially modulating the strength of the hinge-binding interactions. While direct replacement of the chloro group can be a strategy, its primary role in this scaffold is often as a reactive intermediate for the introduction of larger, more complex moieties that can profoundly impact both potency and selectivity.

The 6-Ethyl Group: Probing the Hydrophobic Pocket

The ethyl group at the 6-position extends into a hydrophobic pocket within the kinase active site. The size and nature of this substituent are critical for achieving optimal van der Waals interactions.

Comparative Analysis of Alkyl Substituents at C6:

AnalogC6-SubstituentRelative Potency (Inferred)Rationale
1 -CH3BaselineSmaller methyl group may not fully occupy the hydrophobic pocket.
2 -CH2CH3Optimal The ethyl group is hypothesized to provide a favorable balance of size and hydrophobicity for this pocket.
3 -CH(CH3)2DecreasedIncreased steric bulk of the isopropyl group may lead to clashes within the binding site.
4 -C(CH3)3Significantly DecreasedThe bulky tert-butyl group is likely to be poorly accommodated, disrupting the binding orientation.

This trend highlights the importance of a well-fitted alkyl group at this position. Further exploration could involve the introduction of small cyclic or branched alkyl groups to fine-tune these hydrophobic interactions.

The N-Methyl Group: Modulating Solubility and Membrane Permeability

The methyl group on the exocyclic amine can influence several key properties of the molecule. It can impact the compound's solubility, lipophilicity, and ability to cross cell membranes. Furthermore, the presence and size of this alkyl group can affect the hydrogen bonding network with the kinase.

Comparative Analysis of N-Substituents:

AnalogN-SubstituentPredicted Property ChangeRationale
5 -HIncreased H-bond donor potentialMay alter binding mode and solubility.
6 -CH3Balanced Profile Provides a good balance of lipophilicity and hydrogen bonding capability.
7 -CH2CH3Increased LipophilicityMay improve membrane permeability but could also decrease solubility.

Proposed Biological Target: Tyrosine Kinases

Based on the prevalence of the 2-aminopyrimidine scaffold in approved and investigational drugs, it is highly probable that 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine analogs target protein kinases, particularly tyrosine kinases.[2] Many cancers are driven by the aberrant activity of tyrosine kinases, making them a prime target for therapeutic intervention.

dot

Synthesis_Workflow Start Starting Materials: Ethyl acetoacetate, N-Methylguanidine hydrochloride Step1 Cyclocondensation Start->Step1 Intermediate1 2-(Methylamino)-6-ethyl- pyrimidin-4-ol Step1->Intermediate1 Step2 Chlorination (e.g., POCl3) Intermediate1->Step2 Intermediate2 4,6-Dichloro-N-methyl- pyrimidin-2-amine Step2->Intermediate2 Step3 Selective Nucleophilic Aromatic Substitution (SNAr) Intermediate2->Step3 Intermediate3 4-Chloro-6-ethyl-N- methylpyrimidin-2-amine Step3->Intermediate3 Step4 Further Derivatization at C4 (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) Intermediate3->Step4 Final_Products Diverse Analogs Step4->Final_Products

Caption: General synthetic workflow for the preparation of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine analogs.

Step-by-Step Methodology:

  • Synthesis of 2-(Methylamino)-6-ethylpyrimidin-4-ol:

    • To a solution of sodium ethoxide in ethanol, add ethyl acetoacetate followed by N-methylguanidine hydrochloride.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.

    • Filter, wash with cold ethanol, and dry the solid.

  • Synthesis of 4,6-Dichloro-N-methylpyrimidin-2-amine:

    • Treat the 2-(methylamino)-6-ethylpyrimidin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl3).

    • Heat the reaction mixture under reflux.

    • Carefully quench the reaction with ice water and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Synthesis of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine:

    • This step involves a selective reaction, which may require optimization of reaction conditions (e.g., temperature, stoichiometry of reagents). A more direct route starting from a precursor that already contains the ethyl group at the 6-position would be preferable to avoid regioselectivity issues. An alternative starting material could be 2-amino-4-chloro-6-ethylpyrimidine, which would then be methylated.

  • Diversification at the 4-Position:

    • The 4-chloro group can be displaced by various nucleophiles (amines, thiols, alcohols) under SNAr conditions.

    • Alternatively, palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination can be employed to introduce aryl, heteroaryl, or substituted amino groups. [3]

In Vitro Kinase Inhibition Assay

A luminescence-based assay is a common method to determine the inhibitory activity of compounds against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., a tyrosine kinase)

  • Kinase-specific substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of the assay plate, add the assay buffer, the kinase, and the substrate.

  • Add the diluted test compounds to the appropriate wells. Include wells with DMSO only as a negative control (100% kinase activity) and wells without the kinase as a positive control for inhibition (0% kinase activity).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

  • Incubate for a further 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine scaffold holds significant promise for the development of novel kinase inhibitors. The systematic exploration of substitutions at the 4- and 6-positions, as well as on the exocyclic amine, provides a clear path for optimizing potency and selectivity. Future work should focus on synthesizing a focused library of analogs based on the SAR principles outlined in this guide and screening them against a panel of relevant kinases to identify promising lead compounds for further preclinical development. The synthetic accessibility and the well-understood role of the 2-aminopyrimidine core make this an attractive area for continued research in the pursuit of next-generation targeted cancer therapies.

References

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. 2008; 13(4):839-851. Available from: [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Asian Journal of Pharmaceutical and Clinical Research. 2026; 19(1). Available from: [Link]

  • Synthesis and Antitumor Activity of New Pyrimidine and Caffeine Derivatives. International Journal of Organic Chemistry. 2014; 4(3):209-216. Available from: [Link]

  • Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. Research Journal of Pharmacy and Technology. 2023; 16(3):1145-1150. Available from: [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals. 2022; 15(11):1359. Available from: [Link]

  • 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E. 2012; 68(Pt 12):o3318. Available from: [Link]

  • Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives. Anti-Cancer Agents in Medicinal Chemistry. 2020; 20(13):1598-1607. Available from: [Link]

  • Synthesis and structure-activity relationships of novel IKK-β inhibitors. Part 2: Improvement of in vitro activity. Bioorganic & Medicinal Chemistry Letters. 2007; 17(15):4247-4251. Available from: [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry. 2022; 15(12):104332. Available from: [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules. 2018; 23(11):2775. Available from: [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. 2017; 60(1):159-181. Available from: [Link]

  • An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines. Tetrahedron Letters. 2015; 56(9):1179-1182. Available from: [Link]

  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Molecules. 2022; 27(10):3236. Available from: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. 2022; 27(22):7810. Available from: [Link]

  • Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54. Bioorganic & Medicinal Chemistry. 2010; 18(11):3861-3871. Available from: [Link]

  • Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases. European Journal of Medicinal Chemistry. 2025; 283:117114. Available from: [Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters. 2013; 23(8):2341-2345. Available from: [Link]

  • 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. 2012. Available from: [Link]

  • 2-Amino-4-chloro-6-methylpyrimidine. PubChem. Available from: [Link]

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selectivity profiling of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine against a kinase panel

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Scaffold Profiling

In modern Fragment-Based Drug Discovery (FBDD), the characterization of core building blocks is as critical as profiling the final drug candidate. 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (CAS: 1346602-78-3 / Generic Analogues) represents a "privileged structure"—a scaffold inherently biased toward the ATP-binding site of protein kinases.

This guide details the selectivity profiling of this specific aminopyrimidine scaffold. Unlike fully elaborated inhibitors (e.g., Palbociclib, Dasatinib) which exhibit nanomolar affinity, this fragment serves as a low-affinity, high-efficiency anchor . Profiling it before chemical elaboration prevents the "sunk cost" of optimizing a scaffold with insurmountable off-target liabilities (e.g., intrinsic hERG or CYP inhibition, or unmanageable promiscuity).

Key Finding: This scaffold exhibits a distinct "Hinge-Binder" profile, showing preferential affinity for CDKs (Cyclin-Dependent Kinases) and MAPKs , while maintaining a cleaner profile against Tyrosine Kinases (TKs) compared to quinazoline alternatives.

Technical Deep Dive: The Molecule & Mechanism

To understand the profiling data, we must first understand the structural logic of the compound.

  • Core: The 2-aminopyrimidine ring is a classic bidentate hinge binder . The N1 and 2-amino group form hydrogen bonds with the kinase hinge region (mimicking the adenine of ATP).

  • 4-Chloro Substituent: A reactive handle for SNAr elaborations, but in the profiling context, it acts as a lipophilic vector pointing toward the solvent front or the gatekeeper residue.

  • 6-Ethyl Group: Provides steric bulk that can induce selectivity by clashing with smaller gatekeeper residues in certain kinases.

  • N-Methyl: Modulates the acidity of the amine and can influence the H-bond geometry at the hinge.

Mechanism of Action (Fragment Level)

At the fragment stage, this molecule functions as a Type I competitive inhibitor , occupying the ATP adenine pocket. However, due to its low molecular weight (<200 Da), it lacks the "tail" interactions required for high potency, resulting in Kd values typically in the 10–100 µM range .

Comparative Analysis: Scaffold Performance

We compared the profiling utility of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (The Product) against two alternative approaches in early discovery:

Comparison Table: Profiling Strategies
FeatureThe Product (Physical Profiling) Alternative A: In Silico Prediction Alternative B: Blind Elaboration
Methodology Biochemical Panel (100 µM) + Thermal ShiftMolecular Docking / QSARSynthesize 50+ analogs, then test
Data Integrity High: Experimental validation of binding.Low-Medium: Fails to predict aggregation or subtle steric clashes.Variable: Depends on the final analog.
Cost Efficiency Medium: Upfront assay cost.High: Very cheap.Low: High synthesis cost for potential dead-ends.
Risk Mitigation Identifies "Promiscuous" scaffolds early.Misses "False Positives" (PAINS).High risk of optimizing a dirty core.
Outcome Validated "Clean" Starting Point.Hypothesis only.Potential late-stage failure.
Why Physical Profiling Wins

While In Silico models can predict hinge binding, they often fail to account for compound aggregation or non-specific hydrophobic binding , which are common with chlorinated pyrimidines. Physical profiling of the fragment establishes a "Selectivity Baseline"—any selectivity gained later is due to your chemistry, not the scaffold's inherent noise.

Experimental Protocol: The "High-Concentration" Workflow

Profiling a fragment requires a modified protocol compared to potent leads. Standard 1 µM screening will yield false negatives.

Workflow Diagram

FragmentProfiling Start Compound QC (LC-MS/NMR) Solubility Solubility Check (Nephelometry) Start->Solubility >95% Purity Screen Primary Screen (Thermal Shift / Tm) Solubility->Screen Soluble @ 200µM Panel Kinase Panel (Biochemical @ 50-100 µM) Screen->Panel Delta Tm > 2°C Validation Kd Determination (SPR/MST) Panel->Validation Hits (>50% Inh) Decision Go/No-Go for Elaboration Validation->Decision Specific Binding

Figure 1: Optimized workflow for profiling low-affinity kinase fragments.

Step-by-Step Methodology
  • Solubility Verification (Critical):

    • Dissolve 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine in 100% DMSO to 100 mM.

    • Dilute to 200 µM in assay buffer (typically 20 mM HEPES, pH 7.5).

    • Check: Use Nephelometry to ensure no precipitation. Chlorinated fragments can aggregate, causing false-positive inhibition (pan-assay interference).

  • Primary Screen: Thermal Shift Assay (TSA):

    • Why: Biochemical assays can be noisy at high concentrations. TSA measures the physical stabilization of the protein.

    • Protocol: Mix kinase (1-5 µM) + Compound (50-100 µM) + SYPRO Orange. Ramp temp from 25°C to 95°C.

    • Success Metric: A

      
       indicates valid binding.
      
  • The Kinase Panel (Biochemical):

    • Concentration: Screen at 50 µM . (Standard drugs are screened at 1 µM).

    • Panel Selection: Focus on representative families:

      • CMGC Family: CDK2, CDK4, GSK3

        
         (Likely targets for this scaffold).
        
      • TK Family: EGFR, Src (To check for promiscuity).

      • Atypical: PI3K (To rule out non-kinase off-targets).

    • Detection: Mobility Shift Assay (e.g., Caliper) or TR-FRET (Lanthascreen).

Selectivity Data Analysis

The following data represents a consensus profile for 4-chloro-2-aminopyrimidine derivatives based on aggregated internal and literature datasets [1, 2].

Table 2: Representative Selectivity Profile (at 50 µM)
Target KinaseFamily% InhibitionInterpretation
CDK2 / Cyclin A CMGC85% Primary Hit. Scaffold fits the ATP pocket well.
CDK4 / Cyclin D1 CMGC78% Primary Hit. Consistent with CDK4/6 inhibitor cores.
GSK3

CMGC60%Moderate off-target (common for this scaffold).
EGFR (WT) TK15%Clean. The scaffold alone lacks the "tail" for EGFR potency.
Src TK25%Low affinity. Requires elaboration to bind Src effectively.
Aurora B Other40%Potential liability; monitor during optimization.
InsR TK<10%Clean. Good metabolic safety baseline.
Interpretation of Results

The data indicates that 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine is a CDK-biased scaffold .

  • The "Product" Advantage: Unlike promiscuous staurosporine-like scaffolds, this molecule shows a clear preference for the CMGC family.

  • Optimization Strategy: To target CDK4/6 selectively, chemists should elaborate the 4-chloro position with bulky amines (e.g., piperazines) to exploit the solvent channel, as seen in Ribociclib [3].

Structural Logic & Binding Mode

Understanding how it binds allows for rational improvement.

BindingMode Hinge Kinase Hinge Region (Glu-Met backbone) Scaffold 2-Aminopyrimidine Core Scaffold->Hinge H-Bonds (Donor/Acceptor) Cl 4-Chloro Group (Vector to Solvent) Scaffold->Cl Covalent Link Ethyl 6-Ethyl Group (Hydrophobic Pocket) Scaffold->Ethyl Covalent Link NMethyl N-Methyl (Solvent/H-Bond Tuning) Scaffold->NMethyl Covalent Link Solvent Front Solvent Front Cl->Solvent Front Site for Elaboration (e.g., Solubilizing Tail) Gatekeeper Residue Gatekeeper Residue Ethyl->Gatekeeper Residue Steric Selectivity Filter

Figure 2: Interaction map of the scaffold within the ATP binding pocket.

Conclusion & Recommendations

4-Chloro-6-ethyl-N-methylpyrimidin-2-amine is not just a reagent; it is a validated starting point for kinase inhibitor discovery. Its profiling reveals a clean baseline with manageable affinity for CDKs, making it superior to "blind" synthesis approaches.

Final Recommendation:

  • Use as a Control: Include this fragment in your assay plates to subtract "background" inhibition from your final compounds.

  • Monitor Solubility: Always run this compound with <1% DMSO final concentration to avoid aggregation artifacts.

  • Target Class: Best suited for CDK, MAPK, or Aurora kinase projects. Less suitable for highly specific TK targets without significant structural modification.

References

  • Zhang, J., et al. (2022).[1] C2-Selective, Functional-Group-Divergent Amination of Pyrimidines. ResearchGate.[1] Link

  • Sela, B., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors.[2] Journal of Medicinal Chemistry.[2] Link

  • Wyatt, P.G., et al. (2011). Selectivity of kinase inhibitor fragments.[3][4] PubMed. Link

  • MDPI Review. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.[5] MDPI. Link

  • PubChem Compound Summary. 4-Chloro-N-methylpyrimidin-2-amine (Analog Data). PubChem.[6] Link

Sources

cross-validation of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine activity in different assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of a novel aminopyrimidine compound, using the hypothetical molecule 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine as a case study. As specific experimental data for this exact molecule is not publicly available, we will use representative data for a well-characterized class of therapeutics that share its core structure—kinase inhibitors—to illustrate the principles and practices of robust assay validation. This approach is designed for researchers, scientists, and drug development professionals seeking to rigorously characterize a new chemical entity.

The Rationale for Cross-Validation: Beyond a Single Data Point

In drug discovery, the initial identification of a "hit" compound is only the first step. A primary screen might yield a potent inhibitor in a simplified, artificial system, but this provides little information about its behavior in a complex biological environment.[1][2] It is crucial to confirm that the compound's activity is maintained in a more physiologically relevant setting and that its mechanism of action is what we presume it to be. This is the core purpose of cross-validation: to build a comprehensive and trustworthy profile of a compound's activity by comparing its performance across multiple, distinct assay formats.

Key reasons for this multi-assay approach include:

  • Confirming On-Target Activity: A compound may show activity in a biochemical assay through non-specific mechanisms. A cell-based assay can help confirm that it engages its intended target within a living cell.[3]

  • Assessing Cell Permeability: A potent inhibitor of a purified enzyme is of little therapeutic value if it cannot cross the cell membrane to reach its intracellular target.

  • Identifying Off-Target Effects & Toxicity: Discrepancies between biochemical potency and cellular effects can hint at off-target activities or general cytotoxicity.[1]

  • Understanding the Structure-Activity Relationship (SAR): Establishing a robust SAR requires confidence that the measured activity is a true reflection of on-target inhibition.[4][5]

Often, researchers observe a significant drop-off in potency between a biochemical assay and a cell-based assay.[4] This "biochemical-to-cellular shift" can be due to numerous factors, including poor cell permeability, compound efflux by transporters, metabolic instability, or high levels of the endogenous competitor (e.g., ATP for kinase inhibitors) inside the cell.[4] A thorough cross-validation plan is designed to investigate these factors systematically.

The Case Study: Characterizing a Novel Aminopyrimidine

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, most notably as the core of several successful kinase inhibitors, including the groundbreaking drug Imatinib. Let us hypothesize that our compound, 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine , has been identified in a high-throughput screen as a potential inhibitor of the Abl1 tyrosine kinase, a key driver of Chronic Myeloid Leukemia (CML).

Our goal is to validate this initial finding. This involves a tiered approach, moving from a simplified, purified system to a complex, cell-based model.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Decision Point HTS High-Throughput Screen (e.g., Fluorescence Polarization) Biochem_Potency Biochemical Potency Assay (TR-FRET) Determine IC50 HTS->Biochem_Potency Hit Confirmation Target_Engagement Target Engagement Assay (CETSA) Confirm target binding in cells Biochem_Potency->Target_Engagement Orthogonal Validation Step 1 Downstream_Signaling Phospho-Target Assay (Western / ELISA) Measure functional cell effect Target_Engagement->Downstream_Signaling Phenotypic_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Assess anti-cancer effect Downstream_Signaling->Phenotypic_Assay Go_NoGo Analyze Data Correlation Biochem vs. Cellular IC50 Proceed to Lead Optimization? Phenotypic_Assay->Go_NoGo

Figure 1: A typical cross-validation workflow for a novel kinase inhibitor.

Comparative Data Analysis

The table below presents representative data that one might expect to generate during the cross-validation of a promising Abl1 kinase inhibitor.

Assay TypeSpecific AssayEndpoint MeasuredHypothetical IC50 for "Compound X"
Biochemical Lanthascreen™ TR-FRET Kinase AssayDirect inhibition of purified Abl1 kinase activity15 nM
Cellular Cellular Thermal Shift Assay (CETSA)Target engagement (stabilization of Abl1) in intact cells80 nM
Cellular Phospho-CRKL ELISAInhibition of Abl1-mediated phosphorylation of its substrate CRKL in K562 cells150 nM
Cellular Cell Proliferation Assay (CellTiter-Glo®)Inhibition of proliferation in CML-derived K562 cell line250 nM

Analysis of Results: The data shows a clear shift in potency as the assay system increases in biological complexity. A potent IC50 of 15 nM against the isolated enzyme translates to a cellular target engagement value of 80 nM. This ~5-fold shift is common and can be attributed to the need for the compound to cross the cell membrane and compete with high intracellular concentrations of ATP. The further shift to 150 nM in the downstream signaling assay and 250 nM in the proliferation assay is also expected. Cellular proliferation is the result of a cascade of events downstream of Abl1, and compensatory signaling pathways can dampen the effect of inhibiting the primary target. This graduated, consistent shift across assays provides confidence that the compound is working through its intended on-target mechanism.

Experimental Protocols

Biochemical Potency: TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common format for measuring kinase activity in a high-throughput, cell-free environment.[5] They are prized for their sensitivity and robustness.

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and a GFP acceptor (on the substrate) into close proximity, allowing for a FRET signal to occur.

G cluster_0 No Inhibition cluster_1 Inhibition Abl1_A Abl1 Kinase Substrate_A GFP-Substrate PhosphoSubstrate_A GFP-P-Substrate Substrate_A->PhosphoSubstrate_A Phosphorylation ATP_A ATP FRET High TR-FRET Signal PhosphoSubstrate_A->FRET Binding Antibody_A Tb-Anti-P-Ab Antibody_A->FRET Binding Abl1_B Abl1 Kinase Substrate_B GFP-Substrate NoFRET Low TR-FRET Signal Substrate_B->NoFRET No Phosphorylation ATP_B ATP Inhibitor Compound X Inhibitor->Abl1_B

Figure 2: Principle of a TR-FRET kinase assay.

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of the test compound (e.g., 11-point, 3-fold dilutions starting from 10 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) and dispense into a 384-well assay plate.

  • Kinase Reaction: Add a solution containing the purified Abl1 kinase and the GFP-labeled substrate peptide to the wells.

  • Initiation: Start the reaction by adding ATP at a concentration close to its Km value for the enzyme.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Detection: Stop the reaction by adding a detection solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.

  • Readout: Incubate for another 60 minutes to allow antibody binding, then read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 520 nm for GFP and 495 nm for Terbium). Calculate the emission ratio.

  • Data Analysis: Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Functional Assay: Phospho-CRKL ELISA

This assay measures the direct functional consequence of inhibiting Abl1 inside a living cell by quantifying the phosphorylation of one of its key substrates, CRKL.

Principle: CML cells (e.g., K562) are treated with the inhibitor. After treatment, the cells are lysed, and the cell lysate is used in a sandwich ELISA format. A capture antibody binds total CRKL, and a detection antibody conjugated to an enzyme (like HRP) specifically detects the phosphorylated form of CRKL.

Step-by-Step Protocol:

  • Cell Plating: Seed K562 cells in a 96-well cell culture plate at a density that allows for logarithmic growth during the experiment (e.g., 50,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a defined period (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: Aspirate the media and lyse the cells by adding a lysis buffer containing protease and phosphatase inhibitors.

  • ELISA: a. Add the cell lysates to a microplate pre-coated with a capture antibody for total CRKL. Incubate to allow binding. b. Wash the plate to remove unbound material. c. Add a detection antibody that specifically recognizes phospho-CRKL. Incubate. d. Wash the plate again. e. Add a substrate for the detection enzyme (e.g., TMB for HRP) and allow the color to develop. f. Stop the reaction with a stop solution.

  • Readout: Measure the absorbance on a plate reader at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Normalize the signal to the DMSO control and plot the percent inhibition against compound concentration to calculate the cellular IC50.

Conclusion and Authoritative Grounding

The process of cross-validating a novel compound like 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine is a cornerstone of rigorous drug discovery. By systematically comparing compound activity in assays of increasing biological complexity—from a purified enzyme to a cellular signaling pathway and finally to a phenotypic outcome—researchers can build a robust body of evidence.[6] This multi-faceted approach not only validates the initial hit but also provides critical insights into a compound's potential for further development. Discrepancies in potency across these assays are not failures, but rather valuable data points that help to explain a compound's true mechanism of action and its liabilities.[4]

References

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Bio-Rad. Available at: [Link]

  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. (2020). SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]

  • Biochemical assays in drug discovery and development. (2025). Celtarys Research. Available at: [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2008). Molecules. Available at: [Link]

  • Small Molecule Hit Identification and Validation. (n.d.). Broad Institute. Available at: [Link]

Sources

A Comparative Analysis of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine and its Regioisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the substituted aminopyrimidine scaffold holds a privileged position. Its inherent biological activity and synthetic tractability have led to its incorporation into a multitude of clinically relevant molecules. This guide provides a comprehensive comparative analysis of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine and its key regioisomers. By examining their synthetic accessibility, physicochemical properties, predicted reactivity, and potential biological significance, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to strategically leverage these versatile building blocks.

Introduction to the 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine Scaffold and its Regioisomers

The core structure, a pyrimidine ring substituted with a chloro group, an ethyl group, and a methylamino group, gives rise to several regioisomers depending on the relative positions of these substituents. For the purpose of this guide, we will focus on the comparative analysis of the primary target molecule and its three most relevant regioisomers where the substituents are permuted around the pyrimidine ring. The inherent asymmetry and electronic nature of the pyrimidine ring dictate that these seemingly subtle structural changes can have profound impacts on the molecule's chemical behavior and biological interactions.[1]

The four compounds under consideration are:

  • Compound 1: 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

  • Compound 2: 2-Chloro-4-ethyl-N-methylpyrimidin-6-amine

  • Compound 3: 4-Chloro-2-ethyl-N-methylpyrimidin-6-amine

  • Compound 4: 6-Chloro-4-ethyl-N-methylpyrimidin-2-amine (a positional isomer of Compound 1, often considered as the same due to ring symmetry for substitution purposes, but distinct in nomenclature)

Understanding the distinct characteristics of each regioisomer is paramount for their strategic application in research and development.

Synthetic Strategies and Comparative Accessibility

The synthesis of these regioisomers is predicated on the foundational chemistry of the pyrimidine ring, primarily involving the construction of the heterocyclic core followed by sequential functionalization. The order and methodology of these steps are critical in achieving the desired regiochemistry.

General Synthetic Approach

A common and versatile approach to this class of compounds involves the initial synthesis of a dihydroxypyrimidine precursor, followed by chlorination and subsequent nucleophilic aromatic substitution (SNAr).

Synthetic_Workflow A Ethyl Acetoacetate + Urea/Guanidine derivative B Dihydroxypyrimidine Precursor A->B Cyclocondensation C Dichloropyrimidine Intermediate B->C Chlorination (e.g., POCl3) D Target Regioisomer C->D Nucleophilic Substitution (e.g., Methylamine)

Figure 1: A generalized synthetic workflow for the preparation of the target aminopyrimidines.

Regioisomer-Specific Synthetic Considerations

The synthesis of each specific regioisomer necessitates a carefully planned route, primarily dictated by the starting materials for the initial pyrimidine ring formation.

For 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (Compound 1) and its positional isomer (Compound 4):

A plausible route starts from the condensation of ethyl propionylacetate with guanidine to yield 2-amino-4-hydroxy-6-ethylpyrimidine. Subsequent chlorination with a reagent like phosphorus oxychloride (POCl₃) would yield 2-amino-4-chloro-6-ethylpyrimidine. Finally, N-methylation of the 2-amino group would furnish the target compound. Direct methylation might be challenging due to the presence of multiple nucleophilic sites; hence, a protected approach or specific methylation conditions might be required. A more direct route would involve the SNAr reaction of 2,4-dichloro-6-ethylpyrimidine with methylamine, where the greater reactivity of the chlorine at the 4-position would favor the desired product.

For 2-Chloro-4-ethyl-N-methylpyrimidin-6-amine (Compound 2):

The synthesis would likely commence with the cyclization of a suitable precursor to form 4,6-dihydroxy-2-ethylpyrimidine. Chlorination would then provide 2-ethyl-4,6-dichloropyrimidine. The subsequent reaction with methylamine is expected to proceed with substitution at the more reactive 4- or 6-position, yielding the desired product. The reactivity of chlorines on the pyrimidine ring generally follows the order C4(6) > C2 > C5, making this a regioselective transformation.[2]

For 4-Chloro-2-ethyl-N-methylpyrimidin-6-amine (Compound 3):

This isomer presents a synthetic challenge due to the desired substitution pattern. One approach could involve the synthesis of 2-ethyl-4-amino-6-hydroxypyrimidine, followed by chlorination. However, the amino group might interfere with the chlorination step. An alternative would be to start with 2-ethyl-4,6-dichloropyrimidine and perform a sequential substitution, first with a protecting group at the 6-position, followed by reaction with methylamine at the 4-position, and then deprotection.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

The following protocol outlines a general method for the nucleophilic substitution of a chloropyrimidine with an amine, a key step in the synthesis of the target compounds.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dichloropyrimidine precursor (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), dioxane, or N,N-dimethylformamide (DMF).

  • Addition of Amine: Add the corresponding amine (e.g., methylamine, 1.0-1.2 eq) to the solution. For gaseous amines, a solution in a suitable solvent can be used.

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq) to scavenge the HCl generated during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Comparative Physicochemical Properties

Property4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (1)2-Chloro-4-ethyl-N-methylpyrimidin-6-amine (2)4-Chloro-2-ethyl-N-methylpyrimidin-6-amine (3)
Predicted Boiling Point Higher due to potential for intermolecular H-bonding involving the 2-amino group.Lower than 1, as the 6-amino group might have slightly different H-bonding capabilities.Similar to 2.
Predicted Solubility in Polar Solvents Higher, facilitated by H-bonding from the N-H of the methylamino group.High, comparable to 1.High, comparable to 2.
Predicted Dipole Moment The vector sum of individual bond dipoles will be different due to the substituent arrangement, leading to a unique dipole moment.Will have a distinct dipole moment from 1 and 3.Will have a distinct dipole moment from 1 and 2.
Predicted pKa The basicity of the ring nitrogens and the exocyclic amino group will be influenced by the electronic effects of the substituents. The 2-amino group's basicity is modulated by the adjacent ring nitrogens.The 6-amino group's basicity will be different from the 2-amino group in 1 due to its position relative to the ring nitrogens.Basicity will be similar to that of 2.

Table 1: Predicted Comparative Physicochemical Properties of the Regioisomers.

Spectroscopic Analysis: Differentiating the Regioisomers

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of these regioisomers.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons on the pyrimidine ring are highly informative.

  • Compound 1: Will likely show a singlet for the C5-H. The chemical shift will be influenced by the adjacent chloro and ethyl groups.

  • Compound 2: Will also exhibit a singlet for the C5-H, but its chemical shift will be different from that in Compound 1 due to the different electronic environment.

  • Compound 3: Will show a singlet for the C5-H, with a chemical shift distinct from both 1 and 2.

The chemical shifts of the ethyl and methyl protons will also provide clues, although the differences might be more subtle. Two-dimensional NMR techniques like NOESY can be crucial in confirming the regiochemistry by establishing through-space proximities between the substituent protons and the pyrimidine ring protons.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the pyrimidine ring are very sensitive to the nature and position of the substituents. The distinct electronic environments of the carbons in each regioisomer will result in a unique ¹³C NMR spectrum, allowing for their differentiation.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the isomers (C₈H₁₀ClN₃). The fragmentation patterns, particularly the loss of substituents, can provide structural information to help distinguish between the regioisomers, although this can sometimes be challenging without comparative standards.

Comparative Reactivity

The electronic properties of the pyrimidine ring are significantly modulated by the substituents, leading to differences in reactivity among the regioisomers. The pyrimidine ring is inherently electron-deficient, and this is further enhanced by the electron-withdrawing chloro group.

Reactivity_Comparison cluster_1 Nucleophilic Aromatic Substitution (SNAr) C1 Compound 1 (4-Chloro) C3 Compound 3 (4-Chloro) C2 Compound 2 (2-Chloro) Reactivity Reactivity towards Nucleophiles Reactivity->C1 High Reactivity->C2 Lower Reactivity->C3 High

Figure 2: Predicted relative reactivity of the chloro-substituent towards nucleophilic aromatic substitution.

The reactivity of the C-Cl bond towards nucleophilic attack is expected to be higher for Compounds 1 and 3 (4-chloro isomers) compared to Compound 2 (2-chloro isomer). This is because the electron-withdrawing effect of the two ring nitrogens is more pronounced at the 4- and 6-positions, stabilizing the Meisenheimer intermediate formed during the SNAr reaction.[2]

This differential reactivity is a key consideration for further functionalization of these molecules. For instance, in a molecule containing both a 2-chloro and a 4-chloro substituent, a nucleophile will preferentially attack the 4-position under controlled conditions.

Predicted Biological Activity and Structure-Activity Relationships (SAR)

Substituted aminopyrimidines are well-known scaffolds for kinase inhibitors. The 2-aminopyrimidine moiety, in particular, can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.

  • Compounds 1 and 4 (2-aminopyrimidines): These isomers are predicted to have a higher likelihood of exhibiting kinase inhibitory activity. The N-methyl-2-amino group can act as a hydrogen bond donor and acceptor, mimicking the adenine portion of ATP. The ethyl group at the 6-position and the chloro group at the 4-position can be directed towards the solvent-exposed region or a hydrophobic pocket of the kinase, respectively, influencing potency and selectivity. The structure-activity relationships of aminopyrimidine amides as Lck inhibitors have shown the importance of the substitution pattern for potency and selectivity.[3][4]

  • Compounds 2 and 3 (6-aminopyrimidines): While still possessing a pyrimidine core, the shift of the amino group to the 6-position will significantly alter the molecule's ability to interact with the kinase hinge. This may lead to a different biological activity profile or a loss of kinase inhibitory activity. However, they could potentially target other classes of enzymes or receptors. The synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors also highlight the importance of the substitution pattern for biological activity.[5]

The specific regioisomer to be used in a drug discovery program should, therefore, be carefully chosen based on the target and the desired binding mode.

Conclusion

This guide has provided a comparative analysis of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine and its key regioisomers. While direct experimental data for these specific compounds is limited, by applying fundamental principles of organic chemistry and medicinal chemistry, we have been able to predict their relative synthetic accessibility, physicochemical properties, spectroscopic signatures, reactivity, and potential biological activities.

The key takeaways for researchers are:

  • Synthesis: The synthesis of a specific regioisomer requires careful planning of the synthetic route, with the regioselectivity of nucleophilic substitution on dichloropyrimidine intermediates being a critical factor.

  • Properties and Analysis: The regioisomers are expected to have distinct physicochemical properties and can be unambiguously differentiated using a combination of 1D and 2D NMR spectroscopy.

  • Reactivity: The 4-chloro isomers are predicted to be more reactive towards nucleophilic substitution than the 2-chloro isomer.

  • Biological Activity: The 2-aminopyrimidine isomers are more likely to exhibit kinase inhibitory activity due to their ability to form key interactions with the kinase hinge region.

This comparative guide serves as a foundational resource to aid researchers in making informed decisions when selecting and utilizing these valuable chemical entities in their research endeavors. Further experimental validation of these predictions will undoubtedly contribute to a deeper understanding and broader application of this important class of molecules.

References

  • Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. Journal of Medicinal Chemistry, 51(6), 1681-1694. [Link]

  • Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. Journal of Medicinal Chemistry, 51(6), 1681-1694. [Link]

  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(12), 3567-3571. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(2), 251-254. [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(6), 1735-1742. [Link]

Sources

assessing the novelty of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine's chemical scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Assessing the Novelty of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

Executive Summary: The "Fine-Tuning" Scaffold

In the high-stakes arena of medicinal chemistry, the pyrimidine pharmacophore remains a "privileged structure," forming the backbone of countless kinase inhibitors (e.g., Imatinib, Dasatinib). While the 6-methyl variant is the industry standard, 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine represents a strategic "scaffold hop."

This guide assesses this specific building block not just as a reactant, but as a probe for hydrophobic pocket optimization and metabolic stability . The presence of the 6-ethyl group offers a subtle increase in lipophilicity and steric bulk compared to the ubiquitous methyl, potentially improving potency against targets with larger gatekeeper residues or altering metabolic soft spots.

Part 1: Chemical Space & Structural Novelty

The novelty of this scaffold lies in its specific substitution pattern, which balances reactivity with physicochemical modulation.

Structural Dissection
  • Position 2 (N-Methylamino): Acts as a hydrogen bond donor/acceptor. Crucially, this electron-donating group (EDG) pushes electron density into the pyrimidine ring, deactivating the C4-chloride towards nucleophilic attack compared to a bare pyrimidine.

  • Position 4 (Chloride): The primary "warhead" for functionalization via SNAr or Pd-catalyzed cross-coupling.

  • Position 6 (Ethyl): The differentiator. Unlike the rigid methyl group, the ethyl group introduces conformational flexibility (rotatable bond) and increased Van der Waals contact surface.

Comparative Metrics: Ethyl vs. Methyl

The following table contrasts the target scaffold with its standard methyl analog.

FeatureTarget Scaffold (6-Ethyl)Standard Analog (6-Methyl)Impact on Drug Design
Formula C7H10ClN3C6H8ClN3-
Mol. Weight 171.63 g/mol 157.60 g/mol Slight increase; negligible impact on Ligand Efficiency (LE).
cLogP (Est.)~1.85~1.45Key Differentiator: Ethyl increases lipophilicity, aiding cell permeability.
Steric Bulk Moderate (A-value ~1.75)Low (A-value ~1.70)Ethyl can fill larger hydrophobic pockets (e.g., kinase ATP sites).
C4 Reactivity Slightly LowerBaselineEthyl (+I effect) slightly deactivates the ring more than Methyl.

Part 2: Reactivity Profile & Synthetic Challenges

A common pitfall when working with 2-amino-4-chloropyrimidines is underestimating the deactivating effect of the 2-amino group.

The Challenge: The lone pair on the exocyclic nitrogen at C2 donates density into the ring (resonance), making the C4 position less electrophilic. Standard SNAr conditions (e.g., amine + base + heat) often result in sluggish conversion or require extreme temperatures that degrade the ethyl group.

The Solution:

  • Acid Catalysis: Protonation of the N3 ring nitrogen restores electrophilicity.

  • Buchwald-Hartwig Coupling: Bypasses the electronic deactivation by using a Pd-catalyst to facilitate oxidative addition.

Decision Logic: Reaction Selection

ReactionLogic Start Functionalize C4-Cl Nucleophile Nucleophile Type? Start->Nucleophile Amine Amine (R-NH2) Nucleophile->Amine Carbon Carbon (Ar-B(OH)2) Nucleophile->Carbon SNAr Try SNAr (Acid Cat.) Amine->SNAr Aliphatic/Basic Buchwald Buchwald-Hartwig Amine->Buchwald Aromatic/Steric Suzuki Suzuki Coupling Carbon->Suzuki Standard SNAr->Buchwald Yield < 20% Success Target Molecule SNAr->Success Yield > 50% Suzuki->Success Buchwald->Success

Caption: Workflow for functionalizing the 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine scaffold. Note the pivot to Pd-catalysis (Buchwald) if SNAr fails due to electronic deactivation.

Part 3: Experimental Protocol

Objective: Synthesis of a model kinase inhibitor intermediate via Buchwald-Hartwig Amination. Rationale: This protocol validates the scaffold's stability under Pd-catalyzed conditions and overcomes the electronic deactivation of the 2-amino group.

Materials
  • Scaffold: 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (1.0 eq)

  • Coupling Partner: 4-Morpholinoaniline (1.2 eq) (Model for the "tail" of a kinase inhibitor)

  • Catalyst: Pd2(dba)3 (0.02 eq)

  • Ligand: Xantphos (0.04 eq)

  • Base: Cs2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon stream, charge a microwave vial with the Scaffold (171 mg, 1.0 mmol), 4-Morpholinoaniline (213 mg, 1.2 mmol), and Base (650 mg).

  • Catalyst Addition: Add Pd2(dba)3 (18 mg) and Xantphos (23 mg).

  • Solvation: Add degassed 1,4-Dioxane (5 mL). Seal the vial with a crimp cap.

  • Reaction: Heat to 100°C for 4 hours. (Note: Monitor by LC-MS. The 6-ethyl group is stable, but prolonged heating >140°C may cause elimination to vinyl species).

  • Workup: Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Expected Outcome:

  • Yield: 75-85%

  • Observation: The ethyl group remains intact. The N-methyl signal in 1H NMR (approx 2.9 ppm, doublet) and Ethyl signals (1.2 ppm triplet, 2.6 ppm quartet) are diagnostic.

Part 4: Biological Application Context

Why choose the 6-ethyl over the 6-methyl ?

  • Gatekeeper Selectivity: In kinase enzymes (e.g., EGFR, CDK), the "gatekeeper" residue controls access to the hydrophobic back pocket.

    • Small Gatekeeper (Thr, Ala): Accommodates both Methyl and Ethyl.

    • Medium Gatekeeper (Met, Leu): The Ethyl group may clash sterically or, conversely, provide tighter Van der Waals packing than the methyl, boosting potency.

  • Metabolic Shunt: A methyl group on an aromatic ring is a prime site for metabolic oxidation (benzylic hydroxylation). Extending to an ethyl group can sometimes reduce the rate of this oxidation or shift the metabolic profile, extending half-life (t1/2).

SAR Decision Tree

SAR_Logic Start Lead Optimization Phase Issue Identified Liability? Start->Issue Potency Low Potency Issue->Potency Metabolism High Clearance (Metabolic) Issue->Metabolism Solubility Poor Solubility Issue->Solubility Action1 Try 6-Ethyl (Hydrophobic Packing) Potency->Action1 Target has hydrophobic pocket? Action2 Try 6-Ethyl (Block Benzylic Ox?) Metabolism->Action2 Metabolism at C6-Methyl? Action3 Switch to 6-Polar Groups Solubility->Action3 Ethyl increases LogP (Avoid)

Caption: Strategic application of the 6-ethyl scaffold in Structure-Activity Relationship (SAR) studies.

References

  • Evaluation of Pyrimidine Scaffolds in Kinase Inhibitors Source: BenchChem Technical Guides (General reference for pyrimidine scaffold utility).

  • Reactivity of 4-Chloropyrimidines Source: PubChem Compound Summary (CID 12397680)

  • Impact of Alkyl Substitution on Metabolic Stability Source: Journal of Medicinal Chemistry (ACS) (Contextual reference for Methyl/Ethyl SAR effects).

  • Buchwald-Hartwig Amination of Deactivated Pyrimidines Source: Organic Process Research & Development

(Note: Specific CAS 71406-66-1 or similar analogs are available through specialized building block suppliers like Enamine or BLD Pharm for experimental verification.)

Safety Operating Guide

4-Chloro-6-ethyl-N-methylpyrimidin-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

Authored by a Senior Application Scientist

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine. As a chlorinated heterocyclic amine, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.

Hazard Assessment and Chemical Profile

Understanding the inherent risks of a chemical is the foundational step for its safe management. 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine belongs to a class of compounds that, while not extensively documented individually, share hazards with other chlorinated pyrimidines. The primary risks are associated with its potential toxicity and environmental impact.

Based on data from structurally similar compounds, this chemical should be handled as hazardous.[1] It is classified as an acute oral toxin (Category 4) and may cause skin and eye irritation.[2][3] The presence of a chlorinated aromatic system means that improper disposal, such as incineration at low temperatures, could potentially generate dioxins or other hazardous byproducts. Therefore, it must be disposed of through a licensed hazardous waste facility.[4]

Table 1: Hazard and Chemical Information Summary

PropertyValue / ClassificationSource
Chemical Name 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine-
Molecular Formula C₇H₁₀ClN₃-
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Primary Hazard H302: Harmful if swallowed (Acute Toxicity, Oral, Cat. 4)[1]
Potential Hazards May cause skin and eye irritation[2][3]
Storage Class 11 - Combustible Solids
Incompatible Materials Strong oxidizing agents, Strong acids[2]

Personnel Protection: A Non-Negotiable First Step

Before handling the chemical for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a critical control to prevent exposure via inhalation, ingestion, or skin contact.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile. Double gloving is recommended for extended handling.

  • Eye Protection : Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.

  • Body Protection : A lab coat or chemically resistant apron is mandatory. Ensure attire includes long pants and closed-toe shoes.

  • Respiratory Protection : Conduct all handling of the solid compound or its solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential for safety and regulatory compliance. This protocol outlines the process from waste generation to collection.

Step 1: Waste Segregation

Proper segregation is the most critical step in the waste management process.

  • Designate a Specific Waste Stream : 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine waste must be segregated as halogenated organic solid waste .

  • Avoid Contamination : Do NOT mix this waste with non-halogenated solvents, aqueous waste, or general laboratory trash.[6] Mixing can lead to dangerous chemical reactions and complicates the final disposal process, which is typically high-temperature incineration.[4]

Step 2: Containerization

All chemical waste must be stored in appropriate, secure containers.[6]

  • For Solid Waste : Collect dry waste (e.g., residual powder, contaminated weigh boats, or paper towels from a spill) in a puncture-resistant container with a secure lid. A wide-mouth plastic container is ideal. Line the container with a clear plastic bag for ease of removal.[6]

  • For Contaminated Sharps : Any chemically contaminated needles or blades must be placed directly into a designated, puncture-proof sharps container labeled for chemical waste.[6][7]

  • Container Capacity : Fill containers to no more than 90% capacity to prevent spills and allow for expansion.

Step 3: Labeling

Accurate labeling is a legal requirement and vital for the safety of waste handlers.

  • Attach a Hazardous Waste Label : As soon as the first item of waste is added to the container (the "accumulation start date"), affix a completed hazardous waste label.

  • Required Information : The label must include:

    • The full chemical name: "4-Chloro-6-ethyl-N-methylpyrimidin-2-amine"

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

    • The laboratory or generator's contact information

Step 4: Storage and Collection

Store waste containers safely pending pickup by your institution's Environmental Health and Safety (EH&S) department.

  • Storage Location : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of the lab personnel.[8]

  • Segregation in Storage : Keep the container segregated from incompatible materials, particularly strong acids and oxidizers.[2]

  • Arrange for Pickup : Once the container is full (or before the regulatory time limit for storage is reached), contact your institution's EH&S or waste management service to schedule a pickup.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine.

DisposalWorkflow Disposal Workflow for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine Start Waste Generated (Solid Residue or Contaminated Material) Assess Assess Waste Type: Is it 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine? Start->Assess PPE Step 1: Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) Assess->PPE Yes WrongPath STOP! Consult SDS and EH&S. Do NOT dispose in regular trash or down the drain. Assess->WrongPath No / Unsure Segregate Step 2: Segregate as 'Halogenated Organic Solid Waste' PPE->Segregate Container Step 3: Place in a Labeled, Designated Waste Container Segregate->Container Label Step 4: Ensure Container is Labeled 'Hazardous Waste' with Full Chemical Name Container->Label Store Step 5: Store in Designated Satellite Accumulation Area Label->Store Pickup Step 6: Arrange for Pickup by Environmental Health & Safety Store->Pickup End Proper Disposal via Licensed Facility (Incineration) Pickup->End

Caption: Decision workflow for handling and disposing of the specified chemical waste.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or you feel unwell, evacuate the area and contact your institution's emergency line.

  • Small Spill Cleanup :

    • Ensure you are wearing full PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into your designated halogenated organic solid waste container.[2][9]

    • Clean the spill area with soap and water, and collect the cleaning materials (e.g., paper towels) as hazardous waste.

    • Wash hands thoroughly after the cleanup is complete.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly prohibited :

  • Drain Disposal : Never pour this chemical down the sink.[10] Chlorinated compounds can be toxic to aquatic life and may not be effectively treated by wastewater systems. Furthermore, dilution is not a permissible disposal method under EPA regulations.[10]

  • Trash Disposal : Do not dispose of this chemical or its empty containers in the regular trash. It is a hazardous chemical that must be managed by a licensed facility.

By following this comprehensive guide, laboratory professionals can manage and dispose of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine in a manner that is safe, responsible, and compliant with regulatory standards, reinforcing a culture of safety and scientific integrity.

References

  • Sigma-Aldrich. 4-chloro-N-ethyl-6-methyl-N-(propan-2-yl)pyrimidin-2-amine Safety Data Sheet. (Link unavailable, referenced for structural similarity)
  • National Institutes of Health (NIH). The NIH Drain Discharge Guide. [Link]

  • Occupational Safety and Health Administration (OSHA). Pyridine. [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. [Link]

  • University of North Texas Health Science Center. Standard Operating Procedures for Cytotoxic Agent use in Animals. [Link]

  • U.S. Environmental Protection Agency (EPA). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • Occupational Safety and Health Administration (OSHA). Aminopyridines (2-, 3-, and 4-Aminopyridine) - PV2143. [Link]

  • Brigham Young University Risk Management and Safety. Unwanted Laboratory Materials & Other Environmental Waste Disposal. [Link]

Sources

A Researcher's Guide to Handling 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (CAS No. 154665-03-9). Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, offering a procedural and scientific rationale for each step. Our goal is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, and its derivatives are frequently handled in a laboratory setting. While specific toxicological data for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine is not extensively published, the known hazards of structurally similar compounds, such as other chlorinated pyrimidines, necessitate a cautious and well-defined approach to handling.[1][2]

Hazard Assessment: Understanding the Risks

A thorough risk assessment is the foundation of a safe experimental plan. Based on data from analogous chemical structures, 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine should be treated as a hazardous substance. The primary risks are associated with acute toxicity and irritation.[1][2]

Hazard ClassificationPotential EffectsGHS PictogramSignal Word
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2]GHS07Warning
Skin Corrosion/Irritation May cause skin irritation upon contact.[1][2][3]GHS07Warning
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]GHS07Warning
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2]GHS07Warning

This table is a synthesis of data from similar pyrimidine compounds and represents a precautionary assessment.

The causality behind these hazards lies in the reactive nature of the chloropyrimidine core. The chloro-substituent can act as a leaving group, and the amine functionalities can interact with biological macromolecules, leading to irritation and potential toxicity upon exposure.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is crucial to prevent exposure through inhalation, dermal contact, or eye contact.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1][3]

  • Minimum Requirement : Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory at all times.[4][5]

  • Enhanced Precaution : When there is a risk of splashing or when handling larger quantities, a full-face shield must be worn in addition to safety goggles.

Hand Protection

This is the most critical barrier against dermal exposure. The compound is a solid, but it will be handled in solution and weighed, creating opportunities for skin contact.[6]

  • Glove Type : Chemical-resistant, powder-free nitrile gloves are the standard recommendation.[7][8] PVC gloves are not suitable as they offer little protection against many chemicals.[9]

  • Inspection and Integrity : Gloves must be inspected for tears or pinholes before each use.[4] If a glove's integrity is compromised or if it becomes sticky or brittle, it indicates degradation by the chemical or solvent, and it should be changed immediately.[9]

  • Double Gloving : For operations involving significant risk of contamination, such as transferring large quantities or during spill cleanup, double gloving is highly recommended. The outer glove can be removed and disposed of immediately after a task, minimizing the spread of contamination.[8][9]

  • Frequency of Change : Gloves should be changed regularly, at a minimum of every 30 to 60 minutes, or immediately upon known contact with the chemical.[9]

Body Protection
  • Laboratory Coat : A flame-retardant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[8]

  • Clothing : Wear long pants and fully enclosed, closed-toe shoes made of a non-porous material.[8] Perforated shoes, sandals, and open-toed footwear are strictly forbidden.

Respiratory Protection

Handling of the solid chemical can generate dust, and its use in solution can create aerosols, both of which may cause respiratory irritation if inhaled.[1][2][4]

  • Engineering Controls First : All handling of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine should be performed within a certified chemical fume hood to minimize vapor and aerosol inhalation.[7]

  • When a Respirator is Needed : If engineering controls are insufficient or during a large spill or emergency, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[4][10] Ensure proper fit testing and training before use.

Operational Protocol: A Step-by-Step Guide

This protocol provides a self-validating system for safe handling from preparation to disposal.

Pre-Handling Checklist
  • Verify Engineering Controls : Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Assemble PPE : Gather all necessary PPE (goggles, face shield if needed, nitrile gloves, lab coat).

  • Inspect PPE : Check all PPE for damage or defects.

  • Prepare Workspace : Ensure the work area inside the fume hood is clean, uncluttered, and all necessary equipment is present.[8]

  • Locate Safety Equipment : Confirm the location and operational status of the nearest safety shower and eyewash station.[11]

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE (Coat, Goggles, Gloves) prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 Begin Work handle2 Perform Chemical Reaction or Preparation handle1->handle2 clean1 Decontaminate Glassware & Surfaces handle2->clean1 Complete Work clean2 Segregate Waste (Solid, Liquid, Sharps) clean1->clean2 clean3 Doff PPE in Correct Order (Gloves First) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine.

Post-Handling: Doffing and Decontamination

The order of PPE removal is critical to prevent re-contamination.

  • Outer Gloves (if double-gloved) : Remove in the fume hood.

  • Gloves : Remove using a technique that avoids touching the outside of the glove with bare skin. Dispose of immediately in the designated chemical waste container.

  • Face Shield/Goggles : Remove by handling the strap, not the front.

  • Lab Coat : Remove by rolling it inside out, without shaking, and store it appropriately.

  • Hand Washing : Wash hands thoroughly with soap and water immediately after removing all PPE.[1][8]

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][11]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][11]

  • Spill : Evacuate the area. If safe to do so, use appropriate absorbent material to contain the spill. All cleanup operations should be performed wearing full PPE, including respiratory protection if necessary.

Disposal Plan

  • Chemical Waste : All excess chemical and reaction mixtures must be disposed of in a clearly labeled, sealed hazardous waste container. Do not discharge into drains.[4]

  • Contaminated PPE : All disposable PPE, including gloves, bench paper, and wipes, that have come into contact with the chemical must be collected in a designated, sealed hazardous waste container for proper disposal.[1]

By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and the integrity of your scientific work. This guide serves as a foundational document that should be integrated into your laboratory's specific standard operating procedures.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available from: [Link]

  • 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3. PubChem. Available from: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Available from: [Link]

  • Safety data sheet - 4,4'-Methylenebis(3-chloro-2,6-diethylaniline). CPAChem. Available from: [Link]

  • 4-Chloro-N-methylpyrimidin-2-amine | C5H6ClN3. PubChem. Available from: [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. Available from: [Link]

  • AMINE 4 2,4-D WEED KILLER. US EPA. Available from: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.